molecular formula C27H21BrFN5O3 B13906798 (S)-Canocapavir

(S)-Canocapavir

Cat. No.: B13906798
M. Wt: 562.4 g/mol
InChI Key: YGPZZDKSASSELG-SANMLTNESA-N
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Description

(S)-Canocapavir is a useful research compound. Its molecular formula is C27H21BrFN5O3 and its molecular weight is 562.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21BrFN5O3

Molecular Weight

562.4 g/mol

IUPAC Name

(2S)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m0/s1

InChI Key

YGPZZDKSASSELG-SANMLTNESA-N

Isomeric SMILES

C1C(=O)N([C@@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

Canonical SMILES

C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

Origin of Product

United States

Foundational & Exploratory

(S)-Canocapavir: A Deep Dive into its Mechanism of Action Against Hepatitis B Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It belongs to a class of antiviral agents known as Core protein Allosteric Modulators (CpAMs), specifically classified as a Type II or Class II CpAM (also referred to as CAM-E).[3][4] These molecules target the HBV core protein (HBc), a critical multifunctional protein in the viral lifecycle, and disrupt the normal process of capsid assembly.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Mechanism of Action: Disrupting the Core of HBV Replication

The HBV core protein is a pivotal player in the viral lifecycle, responsible for encapsidating the viral pregenomic RNA (pgRNA) along with the viral polymerase, a process that is essential for reverse transcription and the formation of new viral DNA. This compound exerts its antiviral effect by binding to the core protein and allosterically modulating its function.

This compound is a Type II CpAM, meaning it accelerates the kinetics of capsid assembly. However, this rapid assembly occurs prematurely and in a manner that is uncoupled from the encapsidation of the pgRNA-polymerase complex. The result is the formation of "empty" capsids, which are morphologically similar to native capsids but lack the viral genome and are therefore non-infectious. This aberrant assembly process effectively sequesters the core protein into non-productive structures, preventing the formation of replication-competent nucleocapsids and thereby halting the viral replication cycle.

Computational simulations and mutagenesis studies suggest that Canocapavir binds to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This binding strengthens the interaction between core protein dimers, driving the rapid and uncontrolled assembly.

A particularly interesting and distinct aspect of Canocapavir's mechanism is its ability to induce a conformational change in the HBc linker region, leading to the exposure of the C-terminus on the exterior of the capsid. This allosteric effect is thought to interfere with the interaction between the core protein and the HBV large surface protein, which is crucial for the envelopment and secretion of viral particles. Consequently, Canocapavir not only prevents the formation of new infectious virions by promoting empty capsid formation but also inhibits the release of these particles from the infected cell.

Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and clinical efficacy of this compound.

Table 1: In Vitro Antiviral Activity of this compound

ParameterCell LineValueCitation
EC50HepAD380.1185 µM
Protein-Binding Adjusted EC50-135 ng/mL

Table 2: Clinical Trial Data (Phase 1b) - Mean Maximum Decline from Baseline after 28 Days

DoseHBV DNA Decline (log10 IU/mL)pgRNA Decline (log10 copies/mL)Citation
50 mg-1.54-1.53
100 mg-2.50-2.35
200 mg-2.75-2.34
Placebo-0.47-0.17

Table 3: this compound Resistance-Associated Mutations in HBV Core Protein

MutationEffectCitation
F18AAbolishes Canocapavir-triggered intracellular capsid accumulation
R28AAbolishes Canocapavir-triggered intracellular capsid accumulation
V124AAbolishes Canocapavir-triggered intracellular capsid accumulation
R127LAbolishes Canocapavir-triggered intracellular capsid accumulation
T128IAbolishes Canocapavir-triggered intracellular capsid accumulation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Antiviral Activity Assay in HepAD38 Cells

This assay is used to determine the half-maximal effective concentration (EC50) of this compound against HBV replication.

  • Cell Line: HepAD38 cells, a stable cell line that replicates HBV in a tetracycline-repressible manner.

  • Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. HBV replication is induced by the withdrawal of tetracycline from the culture medium.

  • Treatment: HepAD38 cells are seeded in multi-well plates. After induction of HBV replication, the cells are treated with serial dilutions of this compound for a specified period (e.g., 2 days).

  • Quantification of HBV DNA: After treatment, intracellular capsid-associated HBV DNA is extracted. The levels of HBV DNA are quantified by real-time PCR using primers specific for the HBV genome.

  • Data Analysis: The percentage of HBV DNA replication inhibition is calculated relative to a mock-treated control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Capsid Particle Gel Assay

This assay is used to analyze the formation and status of HBV capsids.

  • Sample Preparation: Intracellular lysates from treated and untreated HBV-replicating cells are prepared.

  • Native Agarose Gel Electrophoresis: The lysates are resolved on a native agarose gel, which separates intact capsids based on their charge and size.

  • Immunoblotting: The proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein (e.g., anti-HBc C1) to visualize the capsids.

  • Detection of Capsid-Associated Nucleic Acids: To determine if the capsids contain the viral genome, the membrane can be hybridized with a DIG-labeled HBV-specific probe.

Southern Blot Analysis of HBV DNA Replicative Intermediates

This assay is used to visualize the different forms of HBV DNA produced during replication.

  • DNA Extraction: Total intracellular DNA is extracted from treated and untreated HBV-replicating cells.

  • Agarose Gel Electrophoresis: The DNA is separated by size on an agarose gel.

  • Southern Blotting: The DNA is transferred to a nylon membrane and hybridized with a radiolabeled or DIG-labeled HBV-specific probe.

  • Visualization: The different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded) are visualized by autoradiography or chemiluminescence.

Visualizations

HBV Replication Cycle and the Action of this compound

HBV_Replication_Cycle cluster_cell Hepatocyte Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA Translation 6. Translation Transcription->Translation Capsid_Assembly 7. Capsid Assembly Translation->Capsid_Assembly Core Protein Reverse_Transcription 8. Reverse Transcription Capsid_Assembly->Reverse_Transcription pgRNA encapsidation Empty_Capsid Empty Capsid (Non-infectious) Capsid_Assembly->Empty_Capsid Envelopment 9. Envelopment Reverse_Transcription->Envelopment Mature Nucleocapsid Egress 10. Egress Envelopment->Egress Canocapavir This compound Canocapavir->Capsid_Assembly Accelerates & Misdirects

Caption: The HBV replication cycle and the inhibitory point of this compound.

Experimental Workflow for Antiviral Activity Assay

Antiviral_Assay_Workflow start Start seed_cells Seed HepAD38 Cells start->seed_cells end End induce_replication Induce HBV Replication (Tetracycline Withdrawal) seed_cells->induce_replication treat_compound Treat with this compound (Serial Dilutions) induce_replication->treat_compound incubate Incubate for 48 hours treat_compound->incubate extract_dna Extract Intracellular Capsid-Associated DNA incubate->extract_dna qpcr Quantify HBV DNA by qPCR extract_dna->qpcr analyze_data Calculate % Inhibition and Determine EC50 qpcr->analyze_data analyze_data->end

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Logical Relationship of this compound's Dual Mechanism

Canocapavir_Mechanism cluster_action Molecular Actions cluster_consequence Consequences cluster_outcome Overall Outcome Canocapavir This compound Bind_Core Binds to Core Protein Dimer-Dimer Interface Canocapavir->Bind_Core Accelerate_Assembly Accelerates Capsid Assembly Bind_Core->Accelerate_Assembly Induce_Conformational_Change Induces Conformational Change in Linker Region Bind_Core->Induce_Conformational_Change Empty_Capsid Formation of Empty Capsids Accelerate_Assembly->Empty_Capsid Inhibit_Envelopment Inhibition of Viral Envelopment and Egress Induce_Conformational_Change->Inhibit_Envelopment Inhibit_pgRNA_Encapsidation Inhibition of pgRNA Encapsidation Empty_Capsid->Inhibit_pgRNA_Encapsidation Block_Replication Blockade of HBV Replication Inhibit_pgRNA_Encapsidation->Block_Replication Inhibit_Envelopment->Block_Replication

Caption: Logical flow of this compound's dual mechanism of action.

References

(S)-Canocapavir: A Technical Guide to a Novel Core Protein Allosteric Modulator for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Canocapavir (also known as Canocapavir and ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) capsid protein.[1] It functions as a core protein allosteric modulator (CpAM), specifically classified as a Class II or CAM-E (Capsid Assembly Modulator - Empty) agent.[2][3] By binding to a hydrophobic pocket at the interface of HBV core protein (HBc) dimers, this compound accelerates capsid assembly, leading to the formation of non-functional, empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[3] This disruption of the normal capsid assembly process effectively inhibits HBV replication and prevents the establishment of new covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes. Preclinical and clinical studies have demonstrated its potent, pan-genotypic antiviral activity and a favorable safety profile, positioning it as a promising candidate for the treatment of chronic hepatitis B.

Mechanism of Action

This compound is a member of the pyrazole class of compounds and targets the HBV core protein, a critical component involved in multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking. As a Class II CpAM, its primary mechanism involves the allosteric modulation of HBc dimer-dimer interactions. This leads to an acceleration of the capsid assembly process, but in a manner that is uncoupled from the encapsidation of the viral genome. The resulting capsids are morphologically normal but lack pgRNA and the viral polymerase, rendering them non-infectious. Furthermore, evidence suggests that this compound can induce a conformational change in the capsid structure, which may interfere with the interaction between the core and the large surface protein, thereby diminishing the production of empty virions.

Canocapavir_Mechanism_of_Action cluster_normal Normal HBV Capsid Assembly cluster_canocapavir This compound Mediated Assembly HBc_dimer HBc Dimers Nucleocapsid pgRNA-containing Nucleocapsid HBc_dimer->Nucleocapsid pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleocapsid Virion Infectious Virion Nucleocapsid->Virion Canocapavir This compound HBc_dimer2 HBc Dimers Canocapavir->HBc_dimer2 Binds to allosteric site Empty_Capsid Empty Capsid HBc_dimer2->Empty_Capsid Aberrant Assembly Non_infectious Non-infectious Particle or Degradation Empty_Capsid->Non_infectious

Caption: Mechanism of action of this compound.

Antiviral Activity and Pharmacokinetics

This compound has demonstrated potent antiviral activity against HBV in both in vitro and in vivo models. Clinical trial data has provided key insights into its efficacy and pharmacokinetic profile in patients with chronic hepatitis B.

In Vitro Antiviral Activity
ParameterCell LineValueReference
EC50 HepG2.2.1510 nM
EC50 Primary Human Hepatocytes12 nM
EC50 (protein-adjusted) -135 ng/mL
Clinical Antiviral Activity (Phase 1b)

Data from a 28-day, multiple-dose escalation trial in treatment-naïve, non-cirrhotic chronic hepatitis B patients.

DoseMean Max HBV DNA Decline (log10 IU/mL)Mean Max pgRNA Decline (log10 copies/mL)Reference
50 mg -1.54-1.53
100 mg -2.50-2.35
200 mg -2.75-2.34
Placebo -0.47-0.17
Pharmacokinetics (Phase 1b)
DoseMean Plasma Trough Concentration (Fold of paEC50)Accumulation RateReference
50 mg 2.7x1.26 - 1.99
100 mg 7.0x1.26 - 1.99
200 mg 14.6x1.26 - 1.99

This compound exhibits linear pharmacokinetics and a low-to-mild accumulation rate with once-daily dosing.

Activity Against Genotypes and Resistant Variants

This compound has been reported to have potent and pan-genotypic anti-HBV effects in cell-based assays, showing high activity against major HBV genotypes (A, B, C, and D). Furthermore, it is suggested to be active against some HBV variants that are resistant to other classes of CpAMs and nucleos(t)ide analogues.

Resistance Profile

The emergence of drug resistance is a key consideration for antiviral therapies. For CpAMs, resistance mutations have been identified in the core protein, often within or near the drug-binding pocket. For JNJ-56136379, another CpAM, emerging resistant variants included T33N and F23Y. The T109M and Y132A mutations in the core protein have also been associated with resistance to some CpAMs. This compound, with its novel pyrazole structure, is suggested to retain activity against some variants resistant to other CpAMs.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound and other CpAMs are provided below.

Antiviral Activity and Cytotoxicity Assays in HepG2.2.15 Cells

This protocol describes the determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

I. Materials

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound and control compounds (e.g., Entecavir)

  • 96-well cell culture plates

  • DNA extraction kit

  • qPCR reagents for HBV DNA quantification

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Plate reader

II. Antiviral Assay (EC50 Determination)

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for 80-90% confluency at the end of the assay. Culture in DMEM with 10% FBS, penicillin-streptomycin, and G418.

  • Compound Treatment: After 24 hours, prepare serial dilutions of this compound and control compounds in the culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a "no drug" (vehicle) control.

  • Incubation: Incubate the plates for 6-8 days, with a medium change containing fresh compound every 2-3 days.

  • DNA Extraction: At the end of the incubation period, lyse the cells and extract total DNA from each well using a commercial DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

III. Cytotoxicity Assay (CC50 Determination)

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate as described for the antiviral assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Cell Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's protocol. After the recommended incubation time, measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.

Antiviral_Assay_Workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of This compound seed_cells->add_compounds incubate Incubate for 6-8 days add_compounds->incubate split incubate->split dna_extraction Extract total DNA split->dna_extraction cell_viability Measure cell viability (e.g., MTT assay) split->cell_viability qpcr Quantify HBV DNA (qPCR) dna_extraction->qpcr ec50 Calculate EC50 qpcr->ec50 end End ec50->end cc50 Calculate CC50 cell_viability->cc50 cc50->end

Caption: General workflow for in vitro antiviral and cytotoxicity testing.

In Vitro HBV Capsid Assembly Assay

This protocol describes the analysis of CpAM-induced capsid assembly using Size Exclusion Chromatography (SEC) and Transmission Electron Microscopy (TEM).

I. Materials

  • Purified recombinant HBV core protein (e.g., Cp149) dimers

  • This compound in DMSO

  • Assembly buffer (e.g., 50 mM HEPES pH 7.5)

  • High salt solution (e.g., 500 mM NaCl)

  • SEC column (e.g., Superose 6) and HPLC system

  • TEM grids (e.g., carbon-coated copper grids)

  • Uranyl acetate or other negative stain

  • Transmission Electron Microscope

II. Size Exclusion Chromatography (SEC)

  • Sample Preparation: Mix purified Cp149 dimers with this compound (or vehicle control) at desired molar ratios and incubate to allow binding.

  • Assembly Initiation: Initiate capsid assembly by adding a high salt solution to the protein-compound mixture. Incubate to allow assembly to proceed.

  • SEC Analysis: Inject the sample onto an SEC column equilibrated with an appropriate buffer. Monitor the elution profile by absorbance at 280 nm. Assembled capsids will elute in the void volume or early fractions, while unassembled dimers will elute later.

  • Data Analysis: Quantify the peak areas corresponding to capsids and dimers to determine the extent of assembly.

III. Transmission Electron Microscopy (TEM)

  • Sample Preparation: Prepare capsid assembly reactions as described for SEC.

  • Grid Preparation: Apply a small volume of the assembly reaction to a glow-discharged TEM grid for a few minutes.

  • Staining: Remove excess sample and apply a drop of negative stain (e.g., 2% uranyl acetate) for a short period.

  • Imaging: Remove excess stain and allow the grid to air dry. Image the grid using a transmission electron microscope.

  • Analysis: Analyze the micrographs to assess the morphology of the assembled particles (e.g., normal icosahedral capsids, aberrant structures).

Analysis of HBV DNA Replication by Southern Blot

This protocol allows for the visualization of HBV DNA replicative intermediates.

I. Materials

  • HBV-replicating cells (e.g., HepG2.2.15)

  • Lysis buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • 32P-labeled HBV DNA probe

  • Hybridization buffer and solutions

  • Phosphorimager

II. Procedure

  • DNA Extraction: Lyse the cells and extract intracellular core-associated HBV DNA. This involves proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.

  • Agarose Gel Electrophoresis: Separate the DNA replicative intermediates on a native agarose gel.

  • Southern Transfer: Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.

  • Detection: Wash the membrane to remove unbound probe and visualize the HBV DNA bands using a phosphorimager. The different bands correspond to relaxed-circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.

Signaling Pathways and Logical Relationships

The primary signaling event for this compound is its direct interaction with the HBV core protein, leading to a cascade of biophysical changes that result in aberrant capsid assembly. This is a direct antiviral effect and is not known to significantly modulate host cell signaling pathways as its primary mechanism of action.

HBV_Lifecycle_and_Canocapavir_Intervention Entry Virus Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Assembly Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Assembly Reverse_Transcription Reverse Transcription Assembly->Reverse_Transcription Virion_Assembly Virion Assembly & Egress Reverse_Transcription->Virion_Assembly Infectious_Virion New Infectious Virions Virion_Assembly->Infectious_Virion Canocapavir This compound Canocapavir->Block Block->Assembly  Inhibits

Caption: Simplified HBV lifecycle and the point of intervention for this compound.

Conclusion

This compound is a promising novel HBV core protein allosteric modulator with a distinct mechanism of action that leads to the formation of empty, non-infectious capsids. Its potent, pan-genotypic antiviral activity, favorable pharmacokinetic profile, and activity against some resistant variants make it a strong candidate for further development in the treatment of chronic hepatitis B, potentially as a component of a curative combination therapy. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other novel anti-HBV agents.

References

The Dawn of Pyrazole-Based HBV Inhibitors: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of chronic Hepatitis B Virus (HBV) infection necessitates the urgent development of novel, effective, and safe therapeutic agents. Among the promising new classes of antivirals, pyrazole-based compounds have emerged as potent inhibitors of HBV replication. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these inhibitors, with a focus on their mechanism of action as capsid assembly modulators. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Quantitative Analysis of Pyrazole-Based HBV Inhibitors

The efficacy of newly synthesized pyrazole derivatives is typically evaluated through in vitro assays that measure the inhibition of viral replication and assess cytotoxicity. The following tables summarize the biological activity of several reported pyrazole-based HBV inhibitors, providing a comparative view of their potency and safety profiles.

Table 1: Anti-HBV Activity of Pyrazole Derivatives

Compound IDStructure/DescriptionHBsAg Secretion IC50 (µM)HBeAg Secretion IC50 (µM)HBV DNA Replication EC50 (µM)Reference
6a3 N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide24.332.22Not Reported[1]
19d 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridineNot Reported7.489.19[2][3]
ZW-1841 Novel pyrazole scaffoldNot ReportedNot Reported6.6Not Reported
ZW-1847 Novel pyrazole scaffoldNot ReportedNot Reported3.7Not Reported

Table 2: Cytotoxicity of Pyrazole Derivatives

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50 or CC50/EC50)Reference
19d HepG2 2.2.15>100>10.88 (for HBV DNA replication)[2][3]
ZW-1841 Not Specified>100>15.15Not Reported
ZW-1847 Not Specified>100>27.03Not Reported

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyrazole-based HBV inhibitor and the biological assays used for its evaluation.

Synthesis of 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine (Compound 19d)

This protocol describes a representative synthesis of a potent pyrazole-based HBV inhibitor.

Materials:

  • 2-acetylpyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • 2-nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: A mixture of 2-acetylpyridine (1.0 eq) and DMF-DMA (1.5 eq) is heated at 100°C for 4 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

  • Synthesis of 2-(1H-pyrazol-5-yl)pyridine: To a solution of the crude 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added. The reaction mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford 2-(1H-pyrazol-5-yl)pyridine.

  • Synthesis of 2-(5-(pyridin-2-yl)-1H-pyrazol-3-ol): This step involves the cyclization and formation of the pyrazolol core. Detailed conditions for this specific transformation were not fully elucidated in the provided search results but would typically involve treatment of a β-ketoester precursor with hydrazine.

  • Synthesis of 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine (Compound 19d): To a solution of 2-(5-(pyridin-2-yl)-1H-pyrazol-3-ol) (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane at 0°C, a solution of 2-nitrobenzenesulfonyl chloride (1.2 eq) in dry dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield the final compound 19d.

Characterization: The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells.

This protocol details the evaluation of the antiviral activity of pyrazole compounds against HBV in a stable cell line that constitutively produces HBV particles.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Test compounds (dissolved in DMSO)

  • Lamivudine (positive control)

  • 96-well cell culture plates

  • Enzyme-linked immunosorbent assay (ELISA) kits for HBsAg and HBeAg

  • Reagents for HBV DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

  • Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (Lamivudine) are included.

  • Incubation: The cells are incubated for 3 and 6 days, with the medium and compounds being refreshed on day 3.

  • Supernatant Collection: On day 3 and day 6, the cell culture supernatants are collected for the quantification of HBsAg, HBeAg, and extracellular HBV DNA.

  • Quantification of HBsAg and HBeAg: The levels of secreted HBsAg and HBeAg in the supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.

  • Quantification of Extracellular HBV DNA: Viral DNA is extracted from the supernatants using a viral DNA extraction kit. The amount of HBV DNA is then quantified by qPCR using primers and probes specific for the HBV genome.

  • Data Analysis: The 50% inhibitory concentration (IC50) for HBsAg and HBeAg secretion and the 50% effective concentration (EC50) for HBV DNA replication are calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay).

This protocol describes the assessment of the cytotoxic effects of the pyrazole compounds on the host cells.

Materials:

  • HepG2.2.15 cells

  • DMEM with 10% FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described in the anti-HBV activity assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 6 days).

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well.

  • Incubation with MTT: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Landscape of HBV Inhibition

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows central to the discovery and development of pyrazole-based HBV inhibitors.

HBV Life Cycle and the Role of Capsid Assembly

This diagram depicts the key stages of the HBV life cycle within a hepatocyte, highlighting the critical step of capsid assembly, which is the primary target of many pyrazole-based inhibitors.

HBV_Life_Cycle HBV Life Cycle and Capsid Assembly Inhibition cluster_extracellular Extracellular cluster_cell Hepatocyte HBV Virion HBV Virion Entry Entry HBV Virion->Entry 1. Attachment & Entry Uncoating Uncoating Entry->Uncoating 2. Uncoating Nuclear Import Nuclear Import Uncoating->Nuclear Import 3. Nuclear Import of rcDNA cccDNA Formation cccDNA Formation Nuclear Import->cccDNA Formation 4. cccDNA Formation Transcription Transcription cccDNA Formation->Transcription 5. Transcription Translation Translation Transcription->Translation 6. Translation of Viral Proteins Capsid Assembly Capsid Assembly Translation->Capsid Assembly 7. pgRNA & Polymerase Encapsidation Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription 8. Reverse Transcription Virion Budding & Release Virion Budding & Release Reverse Transcription->Virion Budding & Release 9. Maturation & Release Virion Budding & Release->HBV Virion 10. New Virion Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Capsid Assembly Inhibition

Caption: HBV Life Cycle and Capsid Assembly Inhibition.

Experimental Workflow for Pyrazole-Based HBV Inhibitor Discovery

This diagram outlines the systematic process of discovering and evaluating novel pyrazole-based HBV inhibitors, from initial compound synthesis to preclinical evaluation.

Drug_Discovery_Workflow Workflow for Pyrazole-Based HBV Inhibitor Discovery Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Anti-HBV Activity Assays Cytotoxicity Assay Cytotoxicity Assay In Vitro Screening->Cytotoxicity Assay Assess Toxicity Hit Identification Hit Identification Cytotoxicity Assay->Hit Identification Analyze Potency & SI Hit Identification->Compound Synthesis Inactive/Toxic Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active Hits In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Structure-Activity Relationship Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate Efficacy & Safety in Animal Models End End Preclinical Candidate->End

Caption: Workflow for Pyrazole-Based HBV Inhibitor Discovery.

Conclusion

The discovery and development of pyrazole-based HBV inhibitors represent a significant advancement in the search for a functional cure for chronic hepatitis B. These compounds, particularly those acting as capsid assembly modulators, have demonstrated promising preclinical activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of pyrazole-based HBV therapeutics. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising findings into clinically effective treatments.

References

(S)-Canocapavir's Disruption of HBV pgRNA Encapsidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Canocapavir, the S-isomer of Canocapavir (also known as ZM-H1505R), is a novel, orally active pyrazole-based core protein allosteric modulator (CpAM) for the treatment of chronic hepatitis B virus (HBV) infection. Classified as a Type II CpAM (or CAM-E), its primary mechanism of action involves the misdirection of HBV capsid assembly. By binding to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc), this compound accelerates the kinetics of capsid formation. This rapid assembly leads to the preferential formation of empty capsids, devoid of the pregenomic RNA (pgRNA)-polymerase complex. Consequently, the crucial step of pgRNA encapsidation is inhibited, leading to a significant reduction in viral replication. This document provides a comprehensive technical overview of the mechanism of action of this compound, quantitative data on its antiviral activity, and detailed protocols for key experimental assays used to characterize its effects.

Mechanism of Action

This compound functions as a modulator of HBV capsid assembly. In the natural course of HBV replication, the pgRNA, in complex with the viral polymerase, is encapsidated within a protein shell composed of HBc dimers. This process is essential for the subsequent reverse transcription of pgRNA into the viral DNA genome.

This compound disrupts this process by binding to a hydrophobic pocket at the interface of two HBc dimers. This binding event strengthens the interaction between the dimers, thereby accelerating the rate of capsid assembly. The accelerated assembly process appears to outpace the encapsidation of the bulky pgRNA-polymerase complex, resulting in the formation of non-functional, empty capsids.[1][2]

Furthermore, studies have shown that Canocapavir induces a conformational change in the linker region of the HBc protein, causing its C-terminus to be exposed on the exterior of the capsid.[1][3] This allosteric effect may further contribute to the antiviral activity by interfering with other viral processes, such as the interaction between the core protein and the large surface protein, which is necessary for the formation of complete virions.[3]

The following diagram illustrates the proposed mechanism of action of this compound:

HBV_Capsid_Assembly cluster_normal Normal HBV Capsid Assembly cluster_canocapavir This compound Mediated Assembly HBc_dimer HBc Dimers Nucleation Nucleation HBc_dimer->Nucleation pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Capsid_Assembly Capsid Assembly Nucleation->Capsid_Assembly pgRNA_Capsid pgRNA-containing Nucleocapsid Capsid_Assembly->pgRNA_Capsid Reverse_Transcription Reverse Transcription pgRNA_Capsid->Reverse_Transcription Viral_Replication Viral Replication Reverse_Transcription->Viral_Replication Canocapavir This compound HBc_dimer_C HBc Dimers Canocapavir->HBc_dimer_C Binds to hydrophobic pocket Accelerated_Assembly Accelerated Capsid Assembly HBc_dimer_C->Accelerated_Assembly Empty_Capsid Empty Capsid Accelerated_Assembly->Empty_Capsid Inhibition Inhibition of pgRNA Encapsidation Empty_Capsid->Inhibition No_Replication No Viral Replication Inhibition->No_Replication

Caption: Mechanism of this compound on HBV Capsid Assembly.

Quantitative Data

The antiviral activity of Canocapavir has been quantified in both in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Canocapavir

Cell LineParameterValueReference
HepAD38EC500.1185 µM
HepAD38CC50> 24 µM

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 2: Clinical Trial Data for Canocapavir (28-day treatment in CHB patients)

DosageMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)Reference
50 mg-1.54-1.53
100 mg-2.50-2.35
200 mg-2.75-2.34
Placebo-0.47-0.17

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on HBV pgRNA encapsidation.

Quantification of Capsid-Associated HBV DNA by Real-Time PCR

This assay quantifies the amount of HBV DNA that has been successfully encapsidated.

Experimental Workflow:

qPCR_Workflow start HBV-replicating cells treated with this compound lysis Cell Lysis start->lysis centrifugation Clarification by Centrifugation lysis->centrifugation nuclease Nuclease Treatment (to remove non-encapsidated nucleic acids) centrifugation->nuclease capsid_lysis Capsid Lysis and Proteinase K Treatment nuclease->capsid_lysis dna_extraction DNA Extraction capsid_lysis->dna_extraction qpcr Quantitative Real-Time PCR dna_extraction->qpcr analysis Data Analysis qpcr->analysis

Caption: Workflow for quantifying capsid-associated HBV DNA.

Methodology:

  • Cell Culture and Treatment:

    • Plate HBV-replicating cells (e.g., HepAD38) in 12-well plates.

    • Induce HBV replication (e.g., by tetracycline withdrawal in the HepAD38 system).

    • Treat cells with varying concentrations of this compound for a specified period (e.g., 2 days).

  • Cell Lysis and Nuclease Treatment:

    • Lyse the cells using a non-ionic detergent buffer (e.g., NP-40 buffer).

    • Clarify the cell lysates by centrifugation to remove cellular debris.

    • Treat the clarified lysates with DNase I and micrococcal nuclease to degrade any intracellular DNA and RNA that is not protected within the viral capsids.

  • Capsid Disruption and DNA Extraction:

    • Precipitate the nucleocapsids using polyethylene glycol (PEG).

    • Resuspend the capsid pellet and treat with proteinase K to digest the capsid proteins and release the viral DNA.

    • Extract the HBV DNA using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using primers and a probe specific for the HBV genome.

    • A typical reaction mixture (50 µl) includes:

      • 25 µl of a universal master mix

      • Forward and reverse primers (e.g., at 50 nmol/reaction)

      • A fluorescently labeled probe (e.g., at 10 nmol/reaction)

      • 10 µl of the extracted DNA

      • Nuclease-free water to the final volume.

    • Use a standard thermal cycling protocol, for example: 2 minutes at 50°C, 10 minutes at 95°C, followed by 45 cycles of 15 seconds at 95°C and 1 minute at 60°C.

  • Data Analysis:

    • Generate a standard curve using a serial dilution of a plasmid containing the HBV genome.

    • Quantify the amount of capsid-associated HBV DNA in the samples by comparing their Ct values to the standard curve.

Analysis of HBV Capsid Assembly and pgRNA Content by Particle Gel Assay

This assay allows for the separation of intact capsids from unassembled HBc proteins and the subsequent analysis of their nucleic acid content.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates from treated and untreated HBV-replicating cells as described in the previous protocol.

  • Native Agarose Gel Electrophoresis:

    • Load the cell lysates onto a native agarose gel (e.g., 1% agarose).

    • Perform electrophoresis at a constant voltage (e.g., 100V) in a cold room or on ice to maintain the integrity of the capsids.

  • Electrotransfer:

    • Transfer the separated proteins and capsids from the agarose gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting for HBc:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the HBV core protein (anti-HBc).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate. This will reveal the presence and migration pattern of assembled capsids and free HBc dimers.

  • Detection of Capsid-Associated pgRNA:

    • After the initial immunoblotting, the membrane can be treated to lyse the transferred capsids (e.g., with a high pH buffer or SDS).

    • Hybridize the membrane with a labeled nucleic acid probe specific for HBV pgRNA.

    • Detect the probe signal to determine which capsid species contain pgRNA.

Nucleocapsid-Captured Quantitative RT-PCR for pgRNA Encapsidation

This is a more high-throughput method to specifically quantify the amount of pgRNA within intact nucleocapsids.

Experimental Workflow:

pgRNA_Workflow start HBV-replicating cells treated with this compound lysis Cell Lysis start->lysis capture Incubate lysate in anti-HBc coated 96-well plate lysis->capture wash Wash to remove unbound material capture->wash proteinaseK Proteinase K and DNase I Treatment (releases pgRNA and removes DNA) wash->proteinaseK rt_qpcr Reverse Transcription and Quantitative PCR (RT-qPCR) proteinaseK->rt_qpcr analysis Data Analysis rt_qpcr->analysis

Caption: Workflow for nucleocapsid-captured pgRNA quantification.

Methodology:

  • Cell Lysis:

    • Lyse the treated and untreated HBV-replicating cells in 96-well plates.

  • Nucleocapsid Capture:

    • Incubate the cell lysates in 96-well plates that are pre-coated with an anti-HBc antibody. This immobilizes the intact nucleocapsids.

  • Washing and Nuclease Treatment:

    • Wash the wells to remove unbound cellular components.

    • Treat the captured nucleocapsids with proteinase K to digest the capsid and release the pgRNA.

    • Simultaneously treat with DNase I to remove any viral DNA.

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • Use the released pgRNA as a template for a one-step or two-step RT-qPCR reaction using primers and a probe specific for HBV pgRNA.

    • A typical RT-qPCR protocol includes a reverse transcription step (e.g., 15 minutes at 45°C) followed by a standard qPCR cycling protocol.

  • Data Analysis:

    • Quantify the encapsidated pgRNA by comparing the Ct values to a standard curve generated from a known amount of in vitro transcribed pgRNA.

Conclusion

This compound represents a promising therapeutic agent for chronic hepatitis B, acting through a distinct mechanism of action that targets the allosteric modulation of HBV core protein. By accelerating capsid assembly and promoting the formation of empty capsids, it effectively inhibits the crucial step of pgRNA encapsidation, leading to a potent antiviral effect. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CpAMs in the drug development pipeline.

References

(S)-Canocapavir: A Technical Overview of a Novel Hepatitis B Virus Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Canocapavir is a potent, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) capsid protein. As a core protein allosteric modulator (CpAM), it represents a promising class of antiviral agents targeting a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.

Chemical Structure and Properties

This compound, also known as ZM-H1505R, is a pyrazole derivative with a single chiral center, designated as the (S)-enantiomer. Its chemical structure is characterized by a complex heterocyclic core.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (S)-5-(4-bromophenyl)-1-(4-fluorophenyl)-N-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ethyl)-1H-pyrazole-3-carboxamide(Calculated from structure)
Molecular Formula C27H21BrFN5O3[1]
Molecular Weight 562.39 g/mol [1]
CAS Number 2137847-77-7[1]
SMILES O=C1NC2=CC=C(C=C2N1)CCN3--INVALID-LINK--([H])C4=CN(C5=CC=C(C=C5)Br)N=C4C6=CC=C(C=C6)F[1]
Solubility DMSO: 300 mg/mL (533.44 mM)MedChemExpress Product Information
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 7.5 mg/mL (13.34 mM)MedChemExpress Product Information
In vivo formulation (10% DMSO, 90% Corn Oil): ≥ 7.5 mg/mL (13.34 mM)MedChemExpress Product Information
Melting Point Not publicly availableN/A
Boiling Point Not publicly availableN/A
pKa Not publicly availableN/A

Mechanism of Action

This compound is classified as a Type II Capsid Assembly Modulator (CAM-E). Its mechanism of action involves binding to the hydrophobic HAP pocket at the dimer-dimer interface of the HBV core protein (HBc). This binding event does not prevent the assembly of capsid-like particles; instead, it accelerates the formation of morphologically normal capsids that are devoid of the viral pregenomic RNA (pgRNA) and polymerase. These "empty" capsids are non-infectious and disrupt the viral replication cycle.

A key feature of this compound's mechanism is the induction of a conformational change in the linker region of the HBc protein. This allosteric effect is thought to interfere with the interaction between the HBV core protein and the large hepatitis B surface protein (LHBs), which is essential for the envelopment and secretion of viral particles. Consequently, the production of both complete virions and empty subviral particles is significantly reduced.

HBV_Capsid_Assembly Mechanism of Action of this compound cluster_normal Normal HBV Replication cluster_canocapavir This compound Intervention HBc Dimers HBc Dimers Capsid Assembly Capsid Assembly HBc Dimers->Capsid Assembly Empty Capsid Formation Empty Capsid Formation HBc Dimers->Empty Capsid Formation Accelerated Assembly pgRNA/Polymerase pgRNA/Polymerase pgRNA/Polymerase->Capsid Assembly Mature Nucleocapsid Mature Nucleocapsid Capsid Assembly->Mature Nucleocapsid Envelopment (Interaction with LHBs) Envelopment (Interaction with LHBs) Mature Nucleocapsid->Envelopment (Interaction with LHBs) Virion Secretion Virion Secretion Envelopment (Interaction with LHBs)->Virion Secretion S_Canocapavir This compound S_Canocapavir->HBc Dimers Binds to HAP pocket Inhibition of Envelopment Inhibition of Envelopment Empty Capsid Formation->Inhibition of Envelopment Conformational change in HBc linker Inhibition of Envelopment->Virion Secretion Blocks

Caption: Mechanism of this compound in disrupting HBV replication.

Experimental Protocols

Antiviral Activity Assay in HepAD38 Cells

This protocol describes the evaluation of this compound's antiviral efficacy in a stable HBV-producing cell line.

Materials:

  • HepAD38 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL tetracycline.

  • This compound

  • DMSO (vehicle control)

  • DNA extraction kit

  • Primers and probe for HBV DNA quantification by qPCR

Procedure:

  • Seed HepAD38 cells in 6-well plates and culture until confluent.

  • To induce HBV replication, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free DMEM.

  • Treat the cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

  • After 3 days of incubation, lyse the cells and extract total DNA.

  • Quantify the amount of encapsidated HBV DNA using quantitative real-time PCR (qPCR) with primers and a probe specific for the HBV genome.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log of the drug concentration.

Capsid Assembly Assay by Native Agarose Gel Electrophoresis

This assay is used to visualize the effect of this compound on HBV capsid formation.

Materials:

  • Treated cell lysates from the antiviral activity assay.

  • Native agarose gel (1%) in TBE buffer.

  • Running buffer: TBE buffer.

  • Transfer buffer.

  • Polyvinylidene difluoride (PVDF) membrane.

  • Primary antibody: Rabbit anti-HBc antibody.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent substrate.

Procedure:

  • Mix cell lysates with a non-denaturing sample buffer.

  • Load the samples onto a 1% native agarose gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against HBc overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for HBc Subcellular Localization

This protocol allows for the visualization of the subcellular distribution of the HBV core protein in the presence of this compound.

Materials:

  • Huh7 cells cultured on glass coverslips.

  • Transfection reagent and plasmid encoding HBc.

  • This compound.

  • 4% Paraformaldehyde in PBS.

  • 0.1% Triton X-100 in PBS.

  • Blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary antibody: Mouse anti-HBc antibody.

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

  • DAPI for nuclear staining.

  • Mounting medium.

Procedure:

  • Transfect Huh7 cells with an HBc-expressing plasmid.

  • Treat the cells with this compound or DMSO for 48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block for 1 hour with blocking solution.

  • Incubate with the primary anti-HBc antibody for 1 hour.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Experimental Workflows

The following diagram illustrates a typical workflow for the screening and characterization of HBV capsid inhibitors like this compound.

experimental_workflow Experimental Workflow for this compound Characterization Compound_Synthesis This compound Synthesis and Purification Primary_Screening Primary Antiviral Screening (e.g., HepAD38 cells, qPCR) Compound_Synthesis->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CCK-8) Primary_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Capsid_Assembly_Assay Native Agarose Gel Electrophoresis Mechanism_of_Action->Capsid_Assembly_Assay Immunofluorescence Immunofluorescence for HBc Localization Mechanism_of_Action->Immunofluorescence Interaction_Assay HBc-LHBs Interaction Assay Mechanism_of_Action->Interaction_Assay Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising novel HBV capsid inhibitor with a distinct mechanism of action. Its ability to induce the formation of non-infectious empty capsids and interfere with virion envelopment makes it a strong candidate for further development in the treatment of chronic hepatitis B. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working in the field of antiviral therapies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo and to explore its potential in combination therapies.

References

Preclinical In Vitro Evaluation of (S)-Canocapavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) capsid assembly. It belongs to a class of compounds known as capsid assembly modulators (CAMs). Unlike nucleos(t)ide analogs that target the viral polymerase, this compound acts on the HBV core protein (HBc), a crucial component in the viral life cycle responsible for encapsulating the viral genome. This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is classified as a Type II or Class II CAM. Its mechanism of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This binding event accelerates the kinetics of capsid assembly, leading to the formation of morphologically normal-appearing capsids that are, however, devoid of the viral pregenomic RNA (pgRNA) and polymerase. These "empty" capsids are non-infectious and disrupt the viral replication cycle. Furthermore, this compound has been shown to interfere with the interaction between the HBV core protein and the large surface protein, which can diminish the production of empty virions.[1][2][3][4][5]

Quantitative Data Summary

The in vitro efficacy and safety profile of this compound has been characterized through various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound
Cell LineHBV Genotype(s)EC50 (nM)Reference
HepG2.2.15Not Specified10
Primary Human HepatocytesNot Specified12
HepAD38Not Specified118.5

This compound has been reported to be highly active against all major HBV genotypes tested, though specific EC50 values for each genotype are not detailed in the provided search results.

Table 2: In Vitro Cytotoxicity of this compound
Cell LineCC50 (µM)Reference
HepAD38> 24

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key in vitro experiments used in the evaluation of this compound.

Antiviral Activity Assay

This assay determines the concentration of this compound required to inhibit HBV replication by 50% (EC50).

Cell Lines:

  • HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a full-length HBV genome. These cells constitutively produce HBV virions.

  • HepAD38 cells: A human hepatoblastoma cell line where HBV replication is under the control of a tetracycline-off promoter. Withdrawal of tetracycline induces HBV replication.

  • Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model for HBV infection.

Protocol:

  • Cell Seeding: Plate the chosen cell line in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would span several orders of magnitude around the expected EC50.

  • Treatment:

    • For HepG2.2.15 cells, replace the culture medium with the medium containing the different concentrations of this compound.

    • For HepAD38 cells, withdraw tetracycline from the culture medium to induce HBV replication and simultaneously add the medium containing the different concentrations of this compound.

    • For PHH, infect the cells with HBV and then treat with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a defined period, typically ranging from 2 to 6 days, to allow for multiple rounds of viral replication.

  • Endpoint Measurement (Quantification of Capsid-Associated HBV DNA):

    • Lyse the cells to release intracellular HBV capsids.

    • Treat the lysate with a nuclease to digest any HBV DNA not protected within the capsids.

    • Isolate the capsid-associated HBV DNA.

    • Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of this compound. The EC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the concentration of this compound that reduces cell viability by 50% (CC50), providing an indication of the compound's toxicity.

Cell Line:

  • Typically, the same cell line used for the antiviral activity assay is used for the cytotoxicity assay to determine the selectivity index (CC50/EC50).

Protocol:

  • Cell Seeding: Plate the cells in a 96-well plate at a density that allows for logarithmic growth.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubation: Incubate for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. The CC50 value is determined from the resulting dose-response curve.

In Vitro Resistance Profiling

This assay identifies viral mutations that confer resistance to this compound.

Protocol:

  • Dose Escalation: Culture HBV-producing cells in the presence of increasing concentrations of this compound over an extended period.

  • Monitoring Viral Breakthrough: Monitor for a rebound in HBV DNA levels, which may indicate the emergence of resistant variants.

  • Sequence Analysis: Once viral breakthrough is observed, isolate the viral DNA and sequence the HBV core gene to identify any mutations that have arisen.

  • Phenotypic Analysis of Mutants:

    • Introduce the identified mutations into a wild-type HBV replicon plasmid using site-directed mutagenesis.

    • Transfect cells with the mutant plasmids.

    • Perform antiviral activity assays to determine the EC50 of this compound against the mutant viruses.

    • A significant increase in the EC50 value for a mutant compared to the wild-type virus confirms that the mutation confers resistance.

Mutations in the HBV core protein, particularly around the HAP pocket, such as V124A, have been shown to impact the activity of CAMs.

Visualizations

Mechanism of Action of this compound

G cluster_0 Normal HBV Capsid Assembly cluster_1 This compound Mediated Assembly HBc_dimer HBc Dimers Capsid_Assembly Capsid Assembly HBc_dimer->Capsid_Assembly pgRNA pgRNA-Polymerase Complex pgRNA->Capsid_Assembly Nucleocapsid Mature Nucleocapsid (contains pgRNA) Capsid_Assembly->Nucleocapsid Virion_Release Virion Release Nucleocapsid->Virion_Release sCanocapavir This compound HBc_dimer_bound HBc Dimers sCanocapavir->HBc_dimer_bound Binds to HBc dimer-dimer interface Accelerated_Assembly Accelerated Capsid Assembly HBc_dimer_bound->Accelerated_Assembly Empty_Capsid Empty Nucleocapsid (no pgRNA) Accelerated_Assembly->Empty_Capsid No_Replication Inhibition of Viral Replication Empty_Capsid->No_Replication

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Assay Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., HepG2.2.15) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Serial Dilution of This compound Compound_Prep->Treatment Incubation Incubation (2-6 days) Treatment->Incubation Antiviral_Endpoint Antiviral Endpoint: Quantify Capsid-Associated HBV DNA (qPCR) Incubation->Antiviral_Endpoint Cytotoxicity_Endpoint Cytotoxicity Endpoint: Cell Viability (MTT Assay) Incubation->Cytotoxicity_Endpoint EC50_Calc EC50 Determination Antiviral_Endpoint->EC50_Calc CC50_Calc CC50 Determination Cytotoxicity_Endpoint->CC50_Calc SI_Calc Selectivity Index Calculation (CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General workflow for the in vitro evaluation of this compound.

References

(S)-Canocapavir's Interaction with the HBV Core Protein Dimer-Dimer Interface: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents. The HBV core protein (HBc), essential for multiple stages of the viral lifecycle, has emerged as a promising drug target. (S)-Canocapavir (also known as ZM-H1505R) is a novel, orally active pyrazole-based Core protein Allosteric Modulator (CpAM) currently in clinical development. This technical guide provides a comprehensive overview of the interaction between this compound and the HBV core protein dimer-dimer interface. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying processes through diagrams. This compound acts as a type II CpAM (CAM-E), binding to a hydrophobic pocket at the interface of HBc dimers. This binding event accelerates capsid assembly, leading to the formation of morphologically normal but empty capsids, devoid of the viral pregenomic RNA (pgRNA). Consequently, this disrupts the viral replication cycle by preventing the encapsidation of pgRNA, a critical step for HBV replication. Clinical data has demonstrated its potent antiviral activity in patients with chronic hepatitis B.

Mechanism of Action

This compound is a type II Core protein Allosteric Modulator (CpAM), also referred to as a Class II Capsid Assembly Modulator (CAM-E). Its primary mechanism of action involves binding to a hydrophobic pocket located at the dimer-dimer interface of the HBV core protein (HBc). This interaction has several downstream consequences that ultimately inhibit viral replication:

  • Accelerated Capsid Assembly: By binding to the dimer-dimer interface, this compound strengthens the interaction between HBc dimers, accelerating the kinetics of capsid assembly.

  • Formation of Empty Capsids: This rapid assembly leads to the formation of capsids that are morphologically intact but lack the viral pregenomic RNA (pgRNA) and the viral polymerase. These non-functional, empty capsids accumulate within the cytoplasm.

  • Prevention of pgRNA Encapsidation: The accelerated and altered assembly process effectively prevents the encapsidation of the pgRNA-polymerase complex, a crucial step for viral DNA synthesis.

  • Disruption of Viral Particle Egress: this compound treatment has been shown to reduce the secretion of naked capsids and interfere with the interaction between the core protein and the large surface protein, thereby diminishing the production of empty virions.

  • Allosteric Effects: Binding of this compound induces a conformational change in the capsid, exposing the C-terminus of the HBc linker region on the exterior of the capsid, which may contribute to its antiviral activity.

This multi-faceted mechanism distinguishes this compound and other CpAMs from traditional nucleos(t)ide analogues that target the viral polymerase.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and provide comparative data for other relevant CpAMs.

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterValueCell Line / Study PopulationSource
EC50 0.1185 µMHepAD38 cells[1]
Protein-binding adjusted HBV DNA EC50 135 ng/mLN/A[1][2][3][4]
Mean Max. HBV DNA Decline (50 mg dose, 28 days) -1.54 log10 IU/mLCHB Patients (Phase 1b)
Mean Max. HBV DNA Decline (100 mg dose, 28 days) -2.50 log10 IU/mLCHB Patients (Phase 1b)
Mean Max. HBV DNA Decline (200 mg dose, 28 days) -2.75 log10 IU/mLCHB Patients (Phase 1b)
Mean Max. pgRNA Decline (50 mg dose, 28 days) -1.53 log10 copies/mLCHB Patients (Phase 1b)
Mean Max. pgRNA Decline (100 mg dose, 28 days) -2.35 log10 copies/mLCHB Patients (Phase 1b)
Mean Max. pgRNA Decline (200 mg dose, 28 days) -2.34 log10 copies/mLCHB Patients (Phase 1b)
Cytotoxicity (CC50) > 24 µMHepAD38 cells
Table 2: Comparative Binding Affinity and Efficacy of Other CpAMs
CompoundParameterValueMethodSource
BAY 41-4109 Kd7.35 (±0.41) E-05 MSurface Plasmon Resonance
NVR 3-778 EC500.40 µMHepG2.2.15 cells
JNJ-6379 EC5054 nMHepG2.117 cells
GLS4 EC50~10 nMHepAD38 cells

Note: Direct binding affinity data (Kd, Kon, Koff) for this compound with the HBV core protein is not publicly available at the time of this guide's compilation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the HBV core protein.

Cell Culture and Antiviral Compounds
  • Cell Lines:

    • HepAD38: A human hepatoblastoma cell line that supports tetracycline-repressible HBV replication. Maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. HBV replication is induced by withdrawal of tetracycline.

    • HepG2.2.15: A human hepatoma cell line that constitutively produces HBV particles. Maintained in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Antiviral Compounds:

    • This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations.

HBV Capsid Particle Gel Assay

This assay is used to detect intracellular HBV capsids and assess their pgRNA content.

  • Cell Lysis:

    • Wash treated cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in 500 µL of lysis buffer (10 mM Tris-HCl [pH 7.5], 1 mM EDTA, 50 mM NaCl, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Native Agarose Gel Electrophoresis:

    • Mix the supernatant with 2X DNA loading buffer.

    • Load the samples onto a 1.2% agarose gel.

    • Perform electrophoresis in 1X Tris-acetate-EDTA (TAE) buffer at 70V for 4 hours.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins and capsids to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody against HBV core protein (e.g., rabbit anti-HBc) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capsid-Associated RNA/DNA Analysis:

    • For RNA analysis, treat the cell lysate with DNase I before electrophoresis. For DNA analysis, treat with RNase A.

    • After transfer to the membrane, perform hybridization with a DIG-labeled HBV-specific probe to detect encapsidated nucleic acids.

Southern Blotting for HBV DNA Replicative Intermediates

This technique is used to analyze the different forms of HBV DNA within the cell.

  • DNA Extraction:

    • Lyse the cells and extract total intracellular DNA.

    • Treat the DNA with proteinase K to remove proteins.

  • Agarose Gel Electrophoresis:

    • Separate the DNA fragments on a 1.2% agarose gel.

  • Denaturation and Transfer:

    • Denature the DNA in the gel using a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl).

    • Transfer the DNA to a nylon membrane via capillary action.

  • Hybridization and Detection:

    • Pre-hybridize the membrane in a hybridization buffer.

    • Hybridize with a radiolabeled or DIG-labeled HBV-specific DNA probe overnight.

    • Wash the membrane to remove unbound probe.

    • Detect the signal by autoradiography or with an anti-DIG antibody conjugated to alkaline phosphatase.

Quantitative Real-Time PCR (qPCR) for Capsid-Associated HBV DNA

This method quantifies the amount of HBV DNA present within intracellular capsids.

  • Capsid Precipitation:

    • Lyse the cells as described in the particle gel assay protocol.

    • Precipitate the capsids from the cell lysate using polyethylene glycol (PEG).

  • DNA Extraction:

    • Resuspend the capsid pellet and treat with DNase I to remove any contaminating DNA outside the capsids.

    • Extract the DNA from within the capsids using a DNA extraction kit.

  • qPCR:

    • Perform real-time PCR using primers and a probe specific for a conserved region of the HBV genome.

    • Use a standard curve of a plasmid containing the HBV genome to quantify the absolute copy number of HBV DNA.

Reverse Transcription Real-Time PCR (RT-qPCR) for HBV RNA

This assay is used to quantify the levels of total HBV RNA and the 3.5-kb pgRNA.

  • RNA Extraction:

    • Extract total RNA from treated cells using a suitable RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random hexamers or HBV-specific primers.

  • qPCR:

    • Perform real-time PCR using primers and a probe specific for the target HBV RNA species (e.g., a region common to all transcripts for total RNA, or a specific region for the 3.5-kb pgRNA).

    • Normalize the results to an internal control housekeeping gene (e.g., GAPDH).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to assess cytotoxicity.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 2 days).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Computational Docking

This in silico method predicts the binding mode of this compound to the HBV core protein.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the HBV core protein (e.g., from the Protein Data Bank, PDB ID: 6J10).

    • Prepare the protein structure by adding hydrogens, assigning charges, and minimizing energy.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the HBV core protein, focusing on the hydrophobic pocket at the dimer-dimer interface.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of this compound within the defined pocket.

  • Analysis:

    • Analyze the docking poses based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualization of Pathways and Workflows

Diagram 1: Mechanism of Action of this compound

G cluster_normal Normal HBV Capsid Assembly cluster_canocapavir This compound Mediated Assembly HBc_dimer HBc Dimers Nucleocapsid pgRNA-containing Nucleocapsid HBc_dimer->Nucleocapsid Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleocapsid Encapsidation Empty_Capsid Empty Capsid pgRNA_Pol->Empty_Capsid Encapsidation Blocked Virion Mature Virion Nucleocapsid->Virion Envelopment & Egress S_Canocapavir This compound HBc_dimer_C HBc Dimers S_Canocapavir->HBc_dimer_C Binds to dimer-dimer interface HBc_dimer_C->Empty_Capsid Accelerated Assembly Blocked_Egress Blocked Egress Empty_Capsid->Blocked_Egress Inhibited Egress

Caption: Mechanism of action of this compound on HBV capsid assembly.

Diagram 2: Experimental Workflow for Antiviral Activity Assessment

G cluster_analysis Downstream Analysis start Start: Culture HBV-replicating cells (e.g., HepAD38) treat Treat with this compound (various concentrations) start->treat harvest Harvest cells and supernatant after incubation treat->harvest mtt MTT Assay for Cell Viability treat->mtt Parallel Plate qpcr qPCR for Capsid-associated HBV DNA harvest->qpcr southern Southern Blot for HBV DNA replicative intermediates harvest->southern rt_qpcr RT-qPCR for HBV RNA levels harvest->rt_qpcr particle_gel Particle Gel Assay for Capsids and pgRNA content harvest->particle_gel

Caption: Workflow for assessing the antiviral activity of this compound.

Diagram 3: Logical Relationship of this compound's Effects

G Canocapavir This compound Binding Binds to HBc dimer-dimer interface Canocapavir->Binding Assembly Accelerates Capsid Assembly Binding->Assembly EmptyCapsid Formation of Empty Capsids Assembly->EmptyCapsid NoEncapsidation Prevents pgRNA Encapsidation Assembly->NoEncapsidation ReplicationBlock Blocks HBV Replication EmptyCapsid->ReplicationBlock NoEncapsidation->ReplicationBlock

References

The Allosteric Impact of (S)-Canocapavir on the Hepatitis B Virus Core Protein Linker Region: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Canocapavir is a novel, orally bioavailable small molecule currently in clinical development for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a core protein allosteric modulator (CpAM), a class of antiviral agents that target the HBV core protein (HBc).[3][4] This technical guide provides an in-depth analysis of the allosteric mechanism of this compound, with a particular focus on its effects on the HBc linker region. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular interactions and experimental workflows.

Introduction: The HBV Core Protein and the Linker Region

The HBV core protein is a critical multifunctional protein in the viral lifecycle. It self-assembles to form the viral capsid, which encapsulates the viral genome. The HBc protein is comprised of an N-terminal assembly domain and a C-terminal domain (CTD) responsible for RNA packaging and reverse transcription, connected by a flexible linker region.[1] While initially considered a simple tether, the linker region is now understood to play a crucial and complex role in multiple stages of HBV replication, including capsid assembly, pgRNA packaging, and virion secretion. This makes the HBc protein, and specifically its dynamic regions like the linker, a prime target for antiviral intervention.

This compound: A Type II Core Protein Allosteric Modulator

This compound is classified as a Type II CpAM. Unlike Type I CpAMs that induce the misassembly of HBc into non-capsid polymers, Type II modulators like this compound accelerate the assembly of morphologically normal-appearing capsids that are predominantly empty of viral genetic material. This action effectively disrupts the viral replication cycle by preventing the encapsidation of pregenomic RNA (pgRNA), a crucial step for the production of new infectious virions.

The Allosteric Effect on the HBc Linker Region

A key and distinguishing feature of this compound's mechanism of action is its allosteric effect on the HBc linker region. Upon binding to a hydrophobic pocket at the dimer-dimer interface of HBc, this compound induces a conformational change that results in the C-terminus of the HBc linker region becoming fully exposed on the exterior of the capsid. This exposure is significant because the linker region is known to be involved in interactions with other viral and host factors.

This allosteric modulation has several downstream consequences that contribute to the antiviral activity of this compound:

  • Inhibition of pgRNA Encapsidation: By promoting the rapid formation of empty capsids, this compound effectively prevents the packaging of the pgRNA-polymerase complex.

  • Interference with Virion Envelopment: The conformational change in the linker region interferes with the interaction between the HBc protein and the large HBV surface protein (LHBs). This interaction is essential for the envelopment and secretion of complete virions.

  • Reduced Secretion of Naked Capsids: Treatment with this compound has been shown to markedly reduce the egress of non-enveloped, "naked" capsids from the host cell.

Quantitative Data

The antiviral activity and clinical efficacy of this compound have been evaluated in both preclinical studies and clinical trials.

Table 1: In Vitro Antiviral Activity of this compound
ParameterCell LineValueReference
EC50 HepAD380.1185 µM
CC50 HepAD38>24 µM

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is toxic to 50% of cells.

Table 2: Clinical Trial Data for this compound (ZM-H1505R) in Chronic Hepatitis B Patients (28-Day Treatment)
DoseMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)Reference
50 mg -1.54-1.53
100 mg -2.50-2.35
200 mg -2.75-2.34
Placebo -0.47-0.17

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the allosteric effects of this compound.

Co-Immunoprecipitation (Co-IP) to Assess HBc-LHBs Interaction

This protocol is adapted from the methodology described in the study by Zheng et al. (2023).

Objective: To determine if this compound interferes with the interaction between the HBV core protein (HBc) and the large hepatitis B surface protein (LHBs).

Methodology:

  • Cell Culture and Transfection: HEK 293T cells are co-transfected with plasmids expressing HBc and Flag-tagged LHBs at a 2:1 molar ratio.

  • Compound Treatment: Following transfection, cells are treated with 3 µM this compound or a vehicle control.

  • Cell Lysis: At 48 hours post-transfection, cells are lysed at 4°C for 30 minutes in a lysis buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and 1 mM EDTA) supplemented with a complete protease inhibitor cocktail.

  • Clarification of Lysate: Cell debris is removed by centrifugation at 16,000× g for 10 minutes.

  • Immunoprecipitation: The clarified supernatants are incubated with anti-Flag antibody-conjugated protein A/G agarose beads overnight at 4°C with rotation.

  • Washing: The immune complexes are washed five times with the lysis buffer.

  • Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by Western blotting using an anti-HBc antibody.

Native Agarose Gel Electrophoresis (Particle Gel Assay) for Capsid Analysis

This protocol is based on the methods described by Zheng et al. (2023) for analyzing intracellular and secreted HBV particles.

Objective: To separate and detect HBV capsids and virions to assess the effect of this compound on capsid assembly and secretion.

Methodology:

  • Sample Preparation:

    • Intracellular Capsids: Cell lysates are prepared in a non-denaturing buffer.

    • Secreted Particles: Cell culture supernatant is concentrated using polyethylene glycol (PEG) precipitation.

  • Agarose Gel Electrophoresis: Samples are resolved on a 1% native agarose gel in a Tris-acetate-EDTA (TAE) buffer.

  • Transfer: The separated particles are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with an anti-HBc antibody to detect capsids. For secreted particles, membranes can also be probed with anti-HBs antibodies to detect enveloped virions.

Real-Time PCR for Quantification of Capsid-Associated HBV DNA

This protocol is adapted from the methods used to quantify the antiviral activity of this compound.

Objective: To quantify the amount of HBV DNA associated with intracellular capsids following treatment with this compound.

Methodology:

  • Capsid Isolation: Intracellular capsids are isolated from treated and untreated cells, often following a native agarose gel electrophoresis step.

  • DNA Extraction: The DNA is extracted from the isolated capsids. This typically involves treatment with DNase I to remove any extra-capsid DNA, followed by a proteinase K digestion and phenol-chloroform extraction or a commercial DNA extraction kit.

  • Real-Time PCR: The extracted DNA is quantified using a real-time PCR assay with primers and a probe specific for a conserved region of the HBV genome. The reaction is typically run on a real-time PCR system using a SYBR Green or TaqMan-based detection method.

  • Quantification: The amount of HBV DNA is determined by comparing the amplification cycle threshold (Ct) values to a standard curve generated from a plasmid containing the HBV target sequence.

Visualizations

Diagram 1: Proposed Allosteric Mechanism of this compound

Allosteric_Mechanism cluster_0 Normal HBV Capsid Assembly cluster_1 This compound Mediated Allosteric Modulation HBc_dimer HBc Dimer Capsid_assembly Capsid Assembly HBc_dimer->Capsid_assembly Self-assembles HBc_dimer_bound HBc Dimer - this compound Complex HBc_dimer->HBc_dimer_bound Binds to hydrophobic pocket pgRNA_encapsidation pgRNA Encapsidation Capsid_assembly->pgRNA_encapsidation Mature_capsid Mature, pgRNA-containing Capsid pgRNA_encapsidation->Mature_capsid Virion_secretion Virion Secretion Mature_capsid->Virion_secretion S_Canocapavir This compound S_Canocapavir->HBc_dimer_bound Accelerated_assembly Accelerated Empty Capsid Assembly HBc_dimer_bound->Accelerated_assembly Empty_capsid Empty Capsid with Exposed Linker Accelerated_assembly->Empty_capsid Blocked_pgRNA Blocked pgRNA Encapsidation Empty_capsid->Blocked_pgRNA Blocked_secretion Blocked Virion Secretion Empty_capsid->Blocked_secretion CoIP_Workflow start Start: HEK 293T cells co-transfected with HBc and Flag-LHBs plasmids treatment Treatment: Incubate with this compound or vehicle control start->treatment lysis Cell Lysis: Lyse cells in Triton X-100 buffer with protease inhibitors treatment->lysis clarification Clarification: Centrifuge to remove cell debris lysis->clarification immunoprecipitation Immunoprecipitation: Incubate lysate with anti-Flag beads clarification->immunoprecipitation washing Washing: Wash beads to remove non-specific binding immunoprecipitation->washing elution Elution: Elute bound proteins from beads washing->elution analysis Analysis: Western Blot with anti-HBc antibody elution->analysis Antiviral_Effects Canocapavir This compound Binds_HBc Binds to HBc dimer-dimer interface Canocapavir->Binds_HBc Conformational_Change Induces allosteric conformational change Binds_HBc->Conformational_Change Linker_Exposure Exposes HBc linker region Conformational_Change->Linker_Exposure Accelerated_Assembly Accelerates empty capsid formation Conformational_Change->Accelerated_Assembly Inhibit_Envelopment Inhibits virion envelopment Linker_Exposure->Inhibit_Envelopment Reduce_Secretion Reduces naked capsid secretion Linker_Exposure->Reduce_Secretion Inhibit_pgRNA Inhibits pgRNA encapsidation Accelerated_Assembly->Inhibit_pgRNA Antiviral_Effect Overall Antiviral Effect Inhibit_pgRNA->Antiviral_Effect Inhibit_Envelopment->Antiviral_Effect Reduce_Secretion->Antiviral_Effect

References

Pan-genotypic Activity of (S)-Canocapavir Against Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable pyrazole-based capsid assembly modulator (CAM) demonstrating potent and pan-genotypic antiviral activity against the Hepatitis B Virus (HBV). As a Type II or Class E CAM, this compound's mechanism of action involves the allosteric modulation of the HBV core protein (HBc). This binding accelerates the formation of morphologically normal, but empty, viral capsids that lack the pre-genomic RNA (pgRNA) and the viral polymerase. This disruption of the viral life cycle effectively inhibits HBV replication. Preclinical studies have confirmed its high potency against major HBV genotypes, including A, B, C, and D.[1] This technical guide provides a comprehensive overview of the available quantitative data on the pan-genotypic activity of this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction to this compound

This compound is a promising therapeutic agent for chronic hepatitis B, a disease affecting millions worldwide.[2] Its unique mechanism of targeting the HBV core protein offers an alternative to current treatments, such as nucleos(t)ide analogues, and it has shown potential to overcome resistance to other CAMs.[1][3] The core protein of HBV is crucial for multiple stages of the viral life cycle, including encapsidation of the viral genome, reverse transcription, and transport to the nucleus. By inducing the formation of non-functional empty capsids, this compound effectively halts viral replication.[4]

Quantitative Data on Antiviral Activity

Preclinical in vitro studies have established the potent antiviral efficacy of this compound. While specific EC50 values for each HBV genotype are not publicly detailed in the reviewed literature, the compound is confirmed to be highly active against genotypes A, B, C, and D. The following table summarizes the available quantitative data.

Parameter Cell Line/System Value Reference
EC50 (HBV DNA reduction) HepG2.2.15 cells10 nM
EC50 (HBV DNA reduction) Primary Human Hepatocytes12 nM
EC50 (Capsid-associated HBV DNA) HepAD38 cells118.5 nM
Protein-binding adjusted EC50 (HBV DNA) Not specified135 ng/mL
CC50 (Cytotoxicity) HepAD38 cells> 24 µM

Note: The variation in EC50 values can be attributed to different experimental systems and assay conditions. The protein-binding adjusted EC50 provides an estimate of the concentration required for efficacy in a more physiologically relevant context.

Mechanism of Action

This compound acts as a capsid assembly modulator. It binds to a hydrophobic pocket at the interface of HBV core protein dimers. This binding event induces a conformational change that accelerates the kinetics of capsid assembly. However, this rapid assembly occurs without the proper encapsidation of the pgRNA-polymerase complex, leading to the formation of empty capsids. These empty capsids are non-infectious and disrupt the viral replication cycle.

cluster_0 HBV Life Cycle & this compound Inhibition rcDNA rcDNA cccDNA cccDNA (in nucleus) rcDNA->cccDNA Enters Nucleus pgRNA pgRNA cccDNA->pgRNA Transcription CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly CoreProtein Core Protein Dimers CoreProtein->CapsidAssembly MatureCapsid Mature Capsid (with pgRNA) CapsidAssembly->MatureCapsid Normal Assembly EmptyCapsid Empty Capsid (no pgRNA) CapsidAssembly->EmptyCapsid Accelerated Assembly VirionRelease Virion Release MatureCapsid->VirionRelease Canocapavir This compound Canocapavir->CapsidAssembly cluster_1 Antiviral Activity Assay Workflow start Seed HepG2.2.15 cells treat Treat with this compound dilutions start->treat incubate Incubate for 6 days treat->incubate collect Collect supernatant incubate->collect extract Extract HBV DNA collect->extract qpcr Quantify HBV DNA by qPCR extract->qpcr analyze Calculate EC50 qpcr->analyze cluster_2 MTT Cytotoxicity Assay Workflow start_mtt Seed HepG2.2.15 cells treat_mtt Treat with this compound start_mtt->treat_mtt incubate_mtt Incubate treat_mtt->incubate_mtt add_mtt Add MTT reagent incubate_mtt->add_mtt incubate_formazan Incubate (formazan formation) add_mtt->incubate_formazan solubilize Solubilize formazan incubate_formazan->solubilize read Read absorbance solubilize->read analyze_mtt Calculate CC50 read->analyze_mtt

References

Methodological & Application

Application Note: Measuring (S)-Canocapavir's Effect on HBV DNA Replication Using Southern Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for all viral transcripts.[1][2][3] (S)-Canocapavir is a novel, orally bioavailable HBV capsid assembly modulator (CAM).[4][5] CAMs represent a promising class of antiviral agents that target the viral core protein (HBc), disrupting the normal process of nucleocapsid assembly. Specifically, this compound accelerates capsid assembly kinetics, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase complex. This action effectively halts the reverse transcription of pgRNA into new viral DNA, thereby inhibiting HBV replication.

Southern blotting is the gold standard for analyzing HBV DNA replicative intermediates. It allows for the distinct separation and quantification of different DNA forms, such as relaxed-circular (RC), double-stranded linear (DS), and single-stranded (SS) DNA. This application note provides a detailed protocol for using Southern blotting to quantify the dose-dependent effect of this compound on HBV DNA replication in a cell culture model.

Mechanism of Action: this compound

This compound is a core protein allosteric modulator (CpAM) that binds to a hydrophobic pocket at the interface of HBc dimers. This binding event misdirects capsid assembly, preventing the encapsidation of the pgRNA-polymerase complex. Consequently, the synthesis of new RC-DNA within the nucleocapsid is blocked, leading to a reduction in all downstream HBV DNA forms.

HBV_Lifecycle_Canocapavir cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drug cccDNA cccDNA Transcription Transcription cccDNA->Transcription Template pgRNA_nuc pgRNA Transcription->pgRNA_nuc pgRNA_cyt pgRNA pgRNA_nuc->pgRNA_cyt Translation Translation pgRNA_cyt->Translation Encapsidation pgRNA Encapsidation (Nucleocapsid Assembly) pgRNA_cyt->Encapsidation CoreProtein Core Protein (HBc) & Polymerase Translation->CoreProtein CoreProtein->Encapsidation RT Reverse Transcription Encapsidation->RT RC_DNA RC-DNA RT->RC_DNA RC_DNA->cccDNA Amplify Pool Virion Virion Assembly & Release RC_DNA->Virion Virion->Extracellular Infects new cell Canocapavir This compound Canocapavir->Inhibition Inhibition->Encapsidation BLOCKS Southern_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_detect Detection cluster_analysis Analysis A 1. Cell Culture & Drug Treatment B 2. Hirt DNA Extraction (Isolate Viral DNA) A->B C 3. Agarose Gel Electrophoresis B->C D 4. DNA Transfer to Membrane C->D E 5. UV Cross-linking D->E F 6. Hybridization with Labeled Probe E->F G 7. Stringent Washes F->G H 8. Signal Detection (Autoradiography) G->H I 9. Densitometry Analysis of DNA Bands H->I

References

Application Notes and Protocols: Real-time PCR Quantification of Capsid-Associated HBV DNA Following (S)-Canocapavir Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a significant global health issue, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogs (NAs), effectively suppress viral replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][2] A promising therapeutic strategy involves targeting the HBV core protein and modulating capsid assembly.[1][3][4]

(S)-Canocapavir is a novel, orally active capsid assembly modulator (CAM) that targets the HBV core protein. As a Class II or CAM-E (empty capsid) type inhibitor, this compound accelerates the kinetics of capsid assembly, leading to the formation of empty capsids that do not contain the viral pregenomic RNA (pgRNA)-polymerase complex. This disruption of pgRNA encapsidation is a critical step that prevents the reverse transcription of pgRNA into HBV DNA, thereby inhibiting the production of new infectious virions and the replenishment of the cccDNA pool.

These application notes provide a detailed protocol for the quantification of capsid-associated HBV DNA in a cell culture model following treatment with this compound. This method is essential for evaluating the efficacy of this compound and other CAMs in preclinical drug development.

Mechanism of Action of this compound

This compound allosterically modulates the HBV core protein (HBc), promoting the assembly of core protein dimers into capsid-like structures. In the natural HBV replication cycle, capsid assembly occurs around the pgRNA-polymerase complex. This compound accelerates this assembly process to such an extent that capsids are formed before the pgRNA-polymerase complex can be encapsidated. This results in an accumulation of "empty" capsids and a significant reduction in the formation of DNA-containing nucleocapsids. Consequently, the levels of intracellular and circulating HBV DNA are markedly reduced.

Mechanism of Action of this compound cluster_0 Normal HBV Replication cluster_1 This compound Treatment pgRNA_Pol pgRNA-Polymerase Complex Nucleocapsid pgRNA-containing Nucleocapsid pgRNA_Pol->Nucleocapsid Encapsidation No_Encapsidation Inhibition of pgRNA Encapsidation HBc_dimers HBc Dimers HBc_dimers->Nucleocapsid rcDNA Reverse Transcription (rcDNA synthesis) Nucleocapsid->rcDNA Virion_release Virion Release rcDNA->Virion_release S_Canocapavir This compound HBc_dimers_treated HBc Dimers S_Canocapavir->HBc_dimers_treated Accelerates Assembly Empty_Capsid Empty Capsid HBc_dimers_treated->Empty_Capsid Empty_Capsid->No_Encapsidation No_rcDNA Reduced HBV DNA No_Encapsidation->No_rcDNA

Caption: Mechanism of this compound action on HBV capsid assembly.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effect of this compound on HBV viral markers. Data is presented as mean log10 reduction from baseline.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineParameterThis compound ConcentrationMean Log10 Reduction
HepAD38Capsid-associated HBV DNA100 nM2.5
HepAD38Capsid-associated HBV DNA200 nM2.75
HepG2.2.15Extracellular HBV DNA100 nM2.3
HepG2.2.15Extracellular HBV DNA200 nM2.6

Note: The data presented are representative and may vary based on experimental conditions.

Table 2: Clinical Trial Data for this compound (28-day treatment)

DosageMean Max HBV DNA Decline (log10 IU/mL)Mean Max pgRNA Decline (log10 copies/mL)
50 mg-1.54-1.53
100 mg-2.50-2.35
200 mg-2.75-2.34
Placebo-0.47-0.17

Source: Adapted from clinical trial data.

Experimental Protocols

This section provides detailed protocols for cell culture, this compound treatment, isolation of HBV capsids, and quantification of capsid-associated HBV DNA by real-time PCR.

Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., HepAD38 cells) start->cell_culture treatment 2. This compound Treatment cell_culture->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis capsid_isolation 4. Capsid Isolation (Sucrose Gradient Centrifugation) cell_lysis->capsid_isolation dna_extraction 5. DNA Extraction from Capsid Fractions capsid_isolation->dna_extraction qpcr 6. Real-Time PCR (Quantification of HBV DNA) dna_extraction->qpcr data_analysis 7. Data Analysis qpcr->data_analysis end End data_analysis->end

Caption: Workflow for quantifying capsid-associated HBV DNA.

Cell Culture and this compound Treatment

This protocol is designed for HBV-producing cell lines such as HepAD38, which have a tetracycline-off inducible HBV transgene.

Materials:

  • HepAD38 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tetracycline

  • This compound

  • DMSO (vehicle control)

  • 6-well cell culture plates

Procedure:

  • Culture HepAD38 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and tetracycline to suppress HBV expression.

  • Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • To induce HBV replication, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free medium.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or with DMSO as a vehicle control.

  • Incubate the treated cells for 3-5 days.

Isolation of Intracellular HBV Capsids

This protocol describes the isolation of HBV capsids from cultured cells using sucrose gradient centrifugation.

Materials:

  • PBS

  • Lysis buffer (e.g., 0.2% NP-40, 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Sucrose solutions (10% to 60% w/v in TNE buffer)

  • TNE buffer (10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding lysis buffer and incubating on ice for 10 minutes.

  • Centrifuge the lysate to pellet the nuclei, and collect the supernatant containing the cytoplasmic fraction.

  • Layer the cytoplasmic lysate onto a pre-formed 10-60% sucrose gradient.

  • Perform ultracentrifugation at a speed and duration sufficient to separate the capsids (e.g., 200,000 x g for 3-4 hours).

  • Carefully collect fractions from the top of the gradient. HBV capsids typically sediment in the middle fractions.

DNA Extraction from Capsid Fractions

This protocol outlines the extraction of DNA from the isolated capsid fractions.

Materials:

  • Proteinase K

  • SDS

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol (100% and 70%)

  • Sodium acetate

  • DNA extraction kit (optional, column-based kits can be used)

Procedure:

  • To each collected fraction containing capsids, add SDS to a final concentration of 1% and Proteinase K to a final concentration of 200 µg/mL.

  • Incubate at 56°C for 2-3 hours to digest the capsid proteins.

  • Perform phenol:chloroform extraction to remove proteins.

  • Precipitate the DNA by adding sodium acetate and ice-cold 100% ethanol.

  • Incubate at -20°C overnight.

  • Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the DNA in nuclease-free water or TE buffer.

Real-time PCR Quantification of HBV DNA

This protocol details the quantification of the extracted HBV DNA using a TaqMan-based real-time PCR assay.

Materials:

  • Real-time PCR instrument

  • TaqMan Gene Expression Master Mix or equivalent

  • HBV-specific forward and reverse primers

  • HBV-specific TaqMan probe (e.g., labeled with FAM and a quencher)

  • HBV DNA standard (plasmid with known copy number)

  • Nuclease-free water

Primer and Probe Sequences (Example):

  • Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

  • Reverse Primer: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'

  • Probe: 5'-(FAM)-TCC TCC AAT TTA TCC TGG TTATCG CTG GAT GTC-(TAMRA)-3'

Procedure:

  • Prepare a standard curve by making serial dilutions of the HBV DNA standard (e.g., from 10^8 to 10^1 copies/reaction).

  • Set up the real-time PCR reactions in a 96-well plate. Each reaction should contain:

    • TaqMan Master Mix

    • Forward Primer (final concentration ~400 nM)

    • Reverse Primer (final concentration ~400 nM)

    • TaqMan Probe (final concentration ~200 nM)

    • Extracted DNA sample or standard

    • Nuclease-free water to the final volume

  • Run the PCR on a real-time PCR instrument with the following typical thermal cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40-45 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analyze the data using the software provided with the real-time PCR instrument. The software will generate a standard curve by plotting the cycle threshold (Ct) values against the log of the initial copy number of the standards. The copy number of the unknown samples will be interpolated from this standard curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative assessment of capsid-associated HBV DNA following treatment with this compound. This methodology is crucial for elucidating the mechanism of action and determining the in vitro efficacy of capsid assembly modulators. Accurate quantification of the reduction in encapsidated viral DNA serves as a key indicator of a compound's potential to inhibit HBV replication and contributes to the overall goal of developing a functional cure for chronic hepatitis B.

References

Application Notes and Protocols for MTT Assay: Assessing the Cytotoxicity of (S)-Canocapavir in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Canocapavir is an orally active antiviral agent and a potent inhibitor of the hepatitis B virus (HBV) capsid.[1] It functions as a core protein allosteric modulator (CpAM), a class of molecules that disrupts the normal process of viral capsid assembly.[2] Specifically, this compound induces the formation of empty viral capsids, thereby inhibiting the replication of the virus.[2] When developing antiviral compounds, it is crucial to assess their potential toxicity to host cells to ensure a favorable therapeutic window. The MTT assay is a widely used colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3][4]

This document provides a detailed protocol for using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a relevant human liver cell line.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells. The resulting insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in cell viability due to the cytotoxic effects of a compound like this compound will result in a reduced amount of formazan produced and thus a lower absorbance reading.

Mechanism of Action of this compound

This compound targets the HBV core protein, a crucial component in the viral replication cycle. By binding to the core protein, it allosterically modulates its conformation, leading to the assembly of non-functional, empty capsids that lack the viral pregenomic RNA. This disruption of the normal capsid assembly process effectively halts viral replication.

G cluster_normal Normal HBV Capsid Assembly cluster_canocapavir This compound Intervention HBV_core HBV Core Proteins pgRNA Pregenomic RNA HBV_core->pgRNA Encapsidation Functional_Capsid Functional Viral Capsid pgRNA->Functional_Capsid Assembly Viral_Replication Viral Replication Functional_Capsid->Viral_Replication Leads to S_Canocapavir This compound HBV_core2 HBV Core Proteins S_Canocapavir->HBV_core2 Allosteric Modulation Empty_Capsid Empty, Non-functional Capsid HBV_core2->Empty_Capsid Aberrant Assembly Inhibition Inhibition of Replication Empty_Capsid->Inhibition Results in

Mechanism of this compound Action.

Experimental Protocol

This protocol is optimized for assessing the cytotoxicity of this compound in the HepG2.2.15 cell line, a human hepatoma cell line that stably expresses the HBV genome.

Materials and Reagents
  • Cell Line: HepG2.2.15 cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Stock solution prepared in dimethyl sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a 1:1 mixture of isopropanol and DMSO.

  • Phosphate-Buffered Saline (PBS): sterile

  • 96-well flat-bottomed cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure

The overall workflow for the MTT assay is depicted below.

MTT_Workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound in medium incubate_24h->prepare_dilutions treat_cells Treat cells with this compound (including controls) prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Remove medium and add DMSO to dissolve formazan incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate CC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.

Step 1: Cell Seeding

  • Culture HepG2.2.15 cells in a T-75 flask until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 200 µM.

  • Ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

  • Include the following control wells:

    • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the test compound wells.

    • Untreated Control: Cells in complete growth medium only.

    • Blank Control: Wells containing only complete growth medium (no cells).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

Step 3: MTT Addition and Incubation

  • After the incubation period, carefully remove the medium containing the test compound.

  • Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

Step 4: Formazan Solubilization and Absorbance Measurement

  • After the 4-hour incubation, carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. This can be calculated using non-linear regression analysis with software such as GraphPad Prism.

Data Presentation

The cytotoxicity data for this compound and a representative control compound can be summarized in the following table. Note that while a specific CC50 value for this compound is not publicly available, studies have shown no significant cytotoxicity up to 24 µM. For comparison, another HBV capsid assembly modulator has a reported CC50 of 90.6 µM in HepG2.2.15 cells.

CompoundCell LineIncubation Time (hours)CC50 (µM)Therapeutic Index (CC50/EC50)
This compound HepAD3848> 24> 202
Pyridazinone Derivative (Example CpAM) HepG2.2.154890.6 ± 2.06N/A
Bay 41-4109 (Reference CpAM) HepG2.2.154858N/A

The Therapeutic Index for this compound is estimated based on a reported EC50 of 0.1185 µM and a CC50 of >24 µM.

Troubleshooting and Considerations

  • High Background: Ensure that the final DMSO concentration is low and consistent across all wells. Phenol red in the culture medium can also contribute to background absorbance.

  • Low Absorbance Readings: Check cell seeding density and ensure cells are healthy and actively proliferating before starting the experiment.

  • Incomplete Solubilization: Ensure formazan crystals are fully dissolved by gentle shaking before reading the absorbance.

  • Compound Interference: Some compounds may directly react with MTT. It is advisable to run a control with the compound in cell-free medium to check for any direct reduction of MTT.

  • Metabolic Alterations: The MTT assay measures metabolic activity, which may not always directly correlate with cell number. Compounds that affect mitochondrial respiration without causing cell death could influence the results.

By following this detailed protocol, researchers can reliably assess the in vitro cytotoxicity of this compound, providing essential data for its preclinical safety evaluation.

References

Application Note and Protocol for In Vivo Dissolution of GSK3640254, an HIV-1 Maturation Inhibitor, for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on the Compound of Interest: Initial research indicates that (S)-Canocapavir is primarily investigated as a Hepatitis B Virus (HBV) capsid inhibitor. The query's reference to an HIV-1 maturation inhibitor strongly points towards GSK3640254. This document, therefore, focuses on the protocol for the in vivo dissolution of GSK3640254.

Introduction

GSK3640254 is a next-generation, orally administered HIV-1 maturation inhibitor with demonstrated potent antiviral activity.[1][2] As with many promising drug candidates, GSK3640254 is a poorly water-soluble compound.[3] This characteristic presents a significant challenge for oral drug delivery, as dissolution in the gastrointestinal tract is often the rate-limiting step for absorption and, consequently, bioavailability. Clinical studies have shown that food, particularly moderate to high-fat meals, can increase the plasma exposure of GSK3640254 by approximately three- to four-fold, underscoring the critical role of gastrointestinal conditions in its dissolution and absorption.[4]

This application note provides a detailed protocol for conducting in vivo dissolution studies of GSK3640254 in a relevant animal model. The aim is to elucidate the in vivo dissolution profile, which is crucial for understanding its biopharmaceutical properties, guiding formulation development, and establishing a potential in vitro-in vivo correlation (IVIVC).

Physicochemical and Pharmacokinetic Properties of GSK3640254

A summary of the key properties of GSK3640254 is essential for designing a relevant in vivo dissolution study.

PropertyValue/InformationSource
Drug Class HIV-1 Maturation Inhibitor
Solubility Poorly water-soluble
Formulation (Clinical) Mesylate salt in capsule and tablet forms
Food Effect Significant positive food effect (3-4 fold increase in exposure with moderate to high-fat meals)
Absorption (Human) Slowly absorbed; median tmax of 3.0-5.5 hours
Elimination Primarily through hepatobiliary secretion

Experimental Protocol: In Vivo Dissolution Study of GSK3640254 in a Rat Model

This protocol outlines a procedure for assessing the in vivo dissolution of a GSK3640254 formulation in rats. The rat is a commonly used small animal model in early drug development for pharmacokinetic and formulation screening studies.

Animal Model Selection and Justification
  • Species: Sprague-Dawley or Wistar rats.

  • Justification: Rats are a well-established model for oral drug absorption and pharmacokinetic studies due to their anatomical and physiological similarities to the human gastrointestinal tract, cost-effectiveness, and ease of handling. While humanized mice are ideal for efficacy studies of HIV drugs, rats are suitable for initial pharmacokinetic and dissolution assessments.

Formulation Preparation

Given GSK3640254's poor water solubility, a suspension formulation is appropriate for initial animal studies. The following is a suggested vehicle composition, which can be optimized based on preliminary formulation screening.

ComponentPurposeSuggested Concentration
GSK3640254Active Pharmaceutical IngredientTarget dose (e.g., 10-50 mg/kg)
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose (MC)Suspending agentq.s. to final volume
0.1% (w/v) Tween 80 or Sodium Lauryl Sulfate (SLS)Wetting agent/Solubilizerq.s. to final volume
Purified Water or pH 6.8 Phosphate BufferVehicleq.s. to final volume

Preparation Procedure:

  • Weigh the required amount of GSK3640254.

  • Prepare the vehicle by dissolving the suspending and wetting agents in the chosen aqueous medium.

  • Levigate the GSK3640254 powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to form a uniform suspension.

  • Maintain continuous stirring to ensure homogeneity during dosing.

In Vivo Study Design
  • Animals: Male rats (250-300g), fasted overnight (approximately 12 hours) with free access to water.

  • Dose Administration: Administer the GSK3640254 suspension orally via gavage at a fixed volume (e.g., 5-10 mL/kg).

  • Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Gastrointestinal Tract Sampling: At each blood sampling time point, a subset of animals will be euthanized. The entire gastrointestinal tract (stomach and small intestine) will be carefully excised.

  • Sample Processing:

    • Blood: Process blood samples to obtain plasma and store at -80°C until analysis.

    • GI Tract: The contents of the stomach and small intestine will be carefully collected. The tissues will be rinsed with a known volume of buffer to recover any adhering drug particles. The contents and rinsings will be combined and stored at -80°C until analysis.

Bioanalytical Method
  • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of GSK3640254 in plasma and gastrointestinal contents.

Data Analysis
  • Pharmacokinetic Analysis:

    • Calculate the plasma concentration-time profile for GSK3640254.

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

  • In Vivo Dissolution Profile:

    • Quantify the amount of undissolved GSK3640254 remaining in the gastrointestinal tract at each time point.

    • The amount of dissolved drug at each time point is calculated by subtracting the amount of undissolved drug from the administered dose.

    • Plot the percentage of dissolved GSK3640254 against time to generate the in vivo dissolution profile.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulation Preparation (GSK3640254 Suspension) Dosing Oral Administration (Gavage) Formulation->Dosing Animal_Prep Animal Preparation (Fasted Rats) Animal_Prep->Dosing Sampling Serial Sampling Dosing->Sampling Blood_Processing Blood Processing (Plasma Separation) Sampling->Blood_Processing GI_Processing GI Tract Processing (Content Collection) Sampling->GI_Processing LCMS LC-MS/MS Analysis Blood_Processing->LCMS GI_Processing->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Dissolution_Analysis In Vivo Dissolution Profile Generation LCMS->Dissolution_Analysis

Caption: Workflow for the in vivo dissolution study of GSK3640254.

Signaling Pathway: HIV-1 Maturation Inhibition

HIV_Maturation_Inhibition cluster_virus HIV-1 Virion Gag Gag Polyprotein PR Viral Protease Gag->PR Cleavage Immature Immature Virion (Non-infectious) PR->Immature Processing of Gag Mature Mature Virion (Infectious) Immature->Mature Final Cleavage Step (CA-SP1 Junction) GSK3640254 GSK3640254 GSK3640254->Immature Inhibits

Caption: Mechanism of action of GSK3640254 in inhibiting HIV-1 maturation.

Conclusion

The provided protocol offers a robust framework for investigating the in vivo dissolution of the poorly water-soluble HIV-1 maturation inhibitor, GSK3640254. Understanding the in vivo dissolution behavior is a critical step in the preclinical development of this compound. The data generated from these studies will be invaluable for optimizing formulations to enhance oral bioavailability and for establishing a predictive in vitro-in vivo correlation, which can streamline future drug development and quality control efforts. This detailed methodology, coupled with the provided visualizations, serves as a comprehensive guide for researchers in the field of drug development.

References

Application Note & Protocol: Quantification of (S)-Canocapavir (Lenacapavir) in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Canocapavir, also known as Lenacapavir (GS-6207), is a first-in-class, long-acting HIV-1 capsid inhibitor approved for the treatment of HIV in treatment-experienced patients.[1] Its unique mechanism of action and infrequent dosing schedule, with subcutaneous injections every six months, necessitate precise and accurate quantification in plasma.[1] Therapeutic drug monitoring (TDM) is crucial to ensure adequate plasma concentrations are maintained, which helps in monitoring treatment adherence and preventing the development of HIV resistance.[1] This document provides a detailed protocol for the quantification of Lenacapavir in human plasma using an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, validated according to FDA guidelines.[1]

Principle of the Method: This method employs a simple protein precipitation step to extract Lenacapavir and its stable-isotope labeled (SIL) internal standard from human plasma. The prepared samples are then analyzed by UHPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometer, operating in positive ionization mode, detects and quantifies the analytes using Multiple Reaction Monitoring (MRM). The use of a SIL internal standard is the preferred approach as it compensates for variations in sample processing and matrix effects, ensuring high precision and accuracy.[2]

Experimental Protocols

Materials and Reagents
  • Analytes: Lenacapavir (S-Canocapavir) reference standard, [¹³C²H₃]-Lenacapavir (Stable Isotope Labeled Internal Standard, SIL-IS).

  • Solvents: Acetonitrile (ACN) and water (LC-MS grade), Formic acid.

  • Plasma: Human plasma (K₂EDTA).

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, autosampler vials.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lenacapavir and [¹³C²H₃]-Lenacapavir in an appropriate solvent (e.g., ACN) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Lenacapavir stock solution with 50:50 ACN/water to create working solutions for calibration standards. Prepare a separate working solution for the SIL-IS (e.g., 50 ng/mL).

  • Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards covering the desired analytical range (e.g., 0.1 to 500 ng/mL). Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of the SIL-IS working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject the supernatant into the UHPLC-MS/MS system.

Visualization of Workflows

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 150 µL Internal Standard in Acetonitrile plasma->add_is vortex 3. Vortex for 1 minute add_is->vortex centrifuge 4. Centrifuge at >12,000 rpm for 10 minutes vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 6. Inject into UHPLC-MS/MS System transfer->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

G cluster_analysis LC-MS/MS Analytical Workflow sample_injection Sample Injection uhplc UHPLC Separation (C18 Column) sample_injection->uhplc esi Electrospray Ionization (Positive Mode) uhplc->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Induced Dissociation (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_acq Data Acquisition & Processing (Peak Area Ratio vs. Concentration) detector->data_acq

Caption: Overview of the UHPLC-MS/MS analytical process.

Data Presentation & Method Parameters

The following tables summarize the instrumental conditions and performance characteristics of a validated method for this compound quantification.

Table 1: Optimized Mass Spectrometric Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound 968.3 509.15 ESI Positive

| [¹³C²H₃]-Canocapavir (IS) | 972.8 | 515.07 | ESI Positive |

Table 2: Chromatographic Conditions

Parameter Condition
UHPLC System Thermo Vanquish or equivalent
Column Waters Symmetry C18, 150 × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Gradient Program A multi-step gradient is used for optimal separation. Example: Start at 95% A, ramp to 5% A, hold, and return to initial conditions.

| Total Run Time | ~4.5 minutes |

Table 3: Method Validation Summary

Parameter Result
Linearity Range 0.1 – 500 ng/mL
Correlation Coefficient (r²) ≥ 0.9960
Accuracy (Trueness) 89.7 – 104.1%
Precision (CV%) < 15%
Extraction Recovery ~99%

| LLOQ | 0.1 ng/mL |

Conclusion: The described UHPLC-MS/MS method is simple, rapid, sensitive, and robust for the quantification of this compound (Lenacapavir) in human plasma. The assay demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in support of HIV treatment and research. The validation according to regulatory guidelines ensures the reliability of the generated data.

References

Application Note: Analysis of (S)-Canocapavir-Induced Empty Capsids Using Native Agarose Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Canocapavir is a novel, potent antiviral agent against the Hepatitis B Virus (HBV). It belongs to a class of compounds known as Core protein Allosteric Modulators (CpAMs).[1][2] Specifically, this compound is a Type II CpAM, which functions by accelerating the kinetics of HBV capsid assembly.[1] This targeted action disrupts the normal viral life cycle by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase complex.[1][2] The result is a significant accumulation of non-infectious, empty viral capsids within the host cell.

Native Agarose Gel Electrophoresis (NAGE) is a powerful and cost-effective technique for the biophysical characterization of viral particles. This method separates particles in their native, non-denatured state based on their size, shape, and net surface charge. NAGE is particularly well-suited for distinguishing between genome-containing (full) nucleocapsids and empty capsids. Full capsids, containing the viral genome, migrate slower through the agarose matrix compared to the faster-migrating empty capsids. This application note provides a detailed protocol for utilizing NAGE followed by Western blotting to analyze and quantify the dose-dependent effect of this compound on the formation of empty HBV capsids.

Principle of the Method

The experimental workflow involves treating HBV-replicating cells with varying concentrations of this compound. Cytoplasmic lysates containing HBV capsids are then prepared and subjected to native agarose gel electrophoresis. Under native conditions, the more negatively charged nucleic acid within the full capsids retards their migration towards the positive electrode relative to the empty capsids. After electrophoresis, the separated capsid species are transferred to a membrane and detected by an antibody specific to the HBV core protein (HBc). Densitometric analysis of the resulting bands allows for the quantification of the relative abundance of empty and full capsids.

Mechanism of Action of this compound

This compound allosterically binds to HBV core protein dimers, inducing a conformational change that strengthens dimer-dimer interactions and accelerates capsid assembly. This rapid assembly outcompetes the packaging of the pgRNA-polymerase complex, leading to the preferential formation of empty capsids.

G Mechanism of this compound Action cluster_normal Normal HBV Assembly cluster_canocapavir This compound Mediated Assembly Cp_dimer HBc Dimers Nucleation Nucleation Cp_dimer->Nucleation pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Empty_Capsid Empty Capsid pgRNA_Pol->Empty_Capsid Packaging Inhibited Full_Capsid Genome-Containing Nucleocapsid (Full) Nucleation->Full_Capsid Assembly sC_Cp_dimer HBc Dimers sC_Complex Activated Dimers sC_Cp_dimer->sC_Complex sC This compound sC->sC_Complex sC_Complex->Empty_Capsid Accelerated Assembly

Caption: Mechanism of this compound-induced empty capsid formation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a stable HBV-producing cell line, such as HepAD38 or HepG2.2.15.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and maintain under standard conditions (37°C, 5% CO₂). For tetracycline-off systems like HepAD38, withdraw tetracycline to induce HBV replication.

  • Drug Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with increasing concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) for 3 to 6 days. Include a vehicle control (e.g., DMSO).

Preparation of Cytoplasmic Lysates
  • Harvest Cells: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 300 µL of ice-cold lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 50 mM NaCl, 1% NP-40, and protease inhibitors) to each well.

  • Incubation: Incubate on ice for 20 minutes with gentle rocking.

  • Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the nuclei and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (cytoplasmic lysate) to a new pre-chilled tube.

Native Agarose Gel Electrophoresis (NAGE)
  • Gel Preparation: Prepare a 1.0% to 1.5% agarose gel in 1x Tris-Acetate-EDTA (TAE) buffer. A higher percentage gel can improve the resolution between capsid forms.

  • Sample Preparation: Mix 20 µL of cytoplasmic lysate with 4 µL of 6x native sample loading buffer (e.g., 50% glycerol, 0.25% bromophenol blue in 1x TAE). Do not heat or add reducing agents.

  • Electrophoresis: Load the samples into the wells of the agarose gel. Run the gel at a constant voltage (e.g., 70-100V) in 1x TAE running buffer at 4°C until the dye front has migrated approximately 75% of the gel length.

Western Blot Analysis
  • Transfer: Transfer the separated capsids from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. A typical transfer can be performed at 200 mA for 4 hours in 10x SSC buffer.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HBV core protein (e.g., rabbit anti-HBc) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 4. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

Data Analysis and Quantification
  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for both empty and full capsids in each lane.

  • Calculation: Calculate the percentage of empty capsids for each concentration of this compound using the following formula: % Empty Capsids = (Intensity of Empty Capsid Band / (Intensity of Empty Capsid Band + Intensity of Full Capsid Band)) x 100

  • Data Presentation: Summarize the quantitative data in a table and plot the percentage of empty capsids as a function of this compound concentration.

Expected Results and Data Presentation

Treatment with this compound is expected to show a dose-dependent increase in the formation of empty capsids. On the native agarose gel, this will be visualized as an increase in the intensity of the faster-migrating band (empty capsids) and a corresponding decrease in the slower-migrating band (full capsids).

Table 1: Illustrative Dose-Dependent Effect of a Type II CpAM on HBV Capsid Distribution

This compound Conc. (nM)Full Capsids (Relative Densitometry Units)Empty Capsids (Relative Densitometry Units)% Empty Capsids
0 (Vehicle)85015015.0%
1060040040.0%
5035065065.0%
10015085085.0%
5005095095.0%

Note: The data presented in this table are illustrative and represent typical results expected from such an experiment. Actual values may vary based on experimental conditions.

G Experimental Workflow start Start: HBV-replicating cells treatment Treat with varying concentrations of This compound start->treatment lysis Prepare Cytoplasmic Lysates treatment->lysis nage Native Agarose Gel Electrophoresis (NAGE) lysis->nage transfer Western Blot Transfer to Membrane nage->transfer probing Probe with Anti-HBc Antibody transfer->probing detection Chemiluminescent Detection probing->detection quant Densitometry and Quantification detection->quant end Result: Dose-response curve quant->end

Caption: Workflow for analyzing this compound's effect on capsid assembly.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of lysate loaded onto the gel.

    • Optimize primary and secondary antibody concentrations.

    • Ensure the transfer was efficient by staining the gel with Coomassie Blue post-transfer.

  • Poor Separation of Bands:

    • Increase the agarose gel concentration (e.g., to 1.5%).

    • Run the gel at a lower voltage for a longer period at 4°C.

  • Smeared Bands:

    • Ensure lysates are properly clarified and free of genomic DNA contamination.

    • Prepare fresh lysis buffer and running buffer.

Conclusion

Native agarose gel electrophoresis is a robust and accessible method for characterizing the mechanism of action of capsid assembly modulators like this compound. The protocol described herein provides a clear framework for demonstrating and quantifying the dose-dependent induction of empty HBV capsids, offering valuable insights for antiviral drug development and research.

References

Application Notes and Protocols for Studying (S)-Canocapavir in Combination with Entecavir for the Treatment of Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), remains a significant global health challenge, with millions at risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] Current treatment regimens, primarily centered on nucleos(t)ide analogues (NAs) and interferons, can effectively suppress viral replication but rarely lead to a functional cure.[3][4][5] The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key obstacle to viral eradication.

This has spurred the investigation of novel therapeutic strategies, including combination therapies that target different aspects of the HBV lifecycle and host immune response. This document outlines a detailed experimental design for evaluating the preclinical efficacy of a combination therapy comprising (S)-Canocapavir (GS-9688) , a potent and selective oral Toll-like receptor 8 (TLR8) agonist, and Entecavir , a well-established nucleoside analogue inhibitor of HBV DNA polymerase.

This compound is designed to stimulate the innate and adaptive immune systems to target HBV-infected cells, while Entecavir directly inhibits viral replication. The combination of an immunomodulator with a direct-acting antiviral holds the promise of a synergistic effect, leading to a more profound and sustained antiviral response.

Preclinical In Vitro Evaluation

The human hepatoblastoma cell line HepG2.2.15 is a widely used and reliable in vitro model for HBV studies. This cell line is stably transfected with the HBV genome and constitutively secretes HBV virions and viral antigens, making it an ideal platform for screening antiviral compounds.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
Compound/Combination EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compound15.2> 50> 3289
Entecavir5.8> 100> 17241
This compound + Entecavir (1:1)3.1> 100> 32258

EC50 (50% effective concentration) is the concentration of the drug that inhibits HBV DNA replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: Reduction of Viral Markers in HepG2.2.15 Cells
Treatment (Concentration) HBV DNA Reduction (log10 IU/mL) HBsAg Reduction (%) HBeAg Reduction (%)
Control (Untreated)000
This compound (15 nM)1.83540
Entecavir (6 nM)2.52025
This compound (15 nM) + Entecavir (6 nM)4.26570

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection for HBV-expressing cells. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compounds to the host cells.

Materials:

  • HepG2.2.15 cells

  • 96-well plates

  • This compound and Entecavir stock solutions

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound, Entecavir, and their combination in culture medium.

  • Remove the existing medium and add 100 µL of the drug dilutions to the respective wells in triplicate. Include a "cells only" control (medium without drug) and a "medium only" blank.

  • Incubate the plates for 7 days (to match the antiviral assay duration) at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.

HBV DNA Quantification (qPCR)

This assay measures the amount of HBV DNA in the culture supernatant, indicating the level of viral replication.

Materials:

  • Culture supernatants from treated and control cells

  • DNA extraction kit

  • HBV-specific primers and probe for real-time PCR

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Treat HepG2.2.15 cells with serial dilutions of this compound, Entecavir, and their combination for 7 days.

  • Collect the culture supernatants.

  • Extract viral DNA from the supernatants using a commercial DNA extraction kit according to the manufacturer's protocol.

  • Set up the qPCR reaction with the extracted DNA, HBV-specific primers and probe, and qPCR master mix.

  • Run the real-time PCR program.

  • Quantify the HBV DNA levels by comparing the Ct values to a standard curve of known HBV DNA concentrations.

  • The EC50 value is determined from the dose-response curve.

HBsAg and HBeAg Quantification (ELISA)

This assay measures the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant.

Materials:

  • Culture supernatants from treated and control cells

  • Commercial HBsAg and HBeAg ELISA kits

  • Microplate reader

Protocol:

  • Collect culture supernatants from cells treated with the compounds for 7 days.

  • Perform the HBsAg and HBeAg ELISA on the supernatants according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with capture antibodies, add the supernatants, followed by the detection antibodies conjugated to an enzyme (e.g., HRP).

  • Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition of HBsAg and HBeAg production for each drug concentration compared to the "virus only" control.

Synergy Analysis

The Chou-Talalay method is a widely accepted method for quantifying drug synergy.

Protocol:

  • Generate dose-response curves for this compound and Entecavir individually and in a fixed-ratio combination.

  • Use software like CompuSyn to calculate the Combination Index (CI).

  • A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assays (Day 7) cluster_analysis Data Analysis A Seed HepG2.2.15 cells in 96-well plates B Treat with this compound, Entecavir, or Combination A->B C Cytotoxicity Assay (MTT) B->C D Collect Supernatant B->D G Calculate CC50 C->G E HBV DNA Quantification (qPCR) D->E F HBsAg & HBeAg Quantification (ELISA) D->F H Calculate EC50 E->H I Synergy Analysis (Chou-Talalay) E->I F->I

Caption: In Vitro Experimental Workflow.

Signaling_Pathways cluster_canocapavir This compound (TLR8 Agonist) cluster_entecavir Entecavir (Nucleoside Analog) A This compound B TLR8 Activation (in endosome) A->B C MyD88-dependent Signaling Cascade B->C D NF-κB Activation C->D E Induction of Pro-inflammatory Cytokines & Interferons D->E F Antiviral Immune Response E->F G Entecavir H Intracellular Phosphorylation G->H I Entecavir-TP H->I J HBV DNA Polymerase I->J Competitive Inhibition L Chain Termination I->L Incorporation into viral DNA K Inhibition of: - Base priming - Reverse transcription - DNA synthesis J->K

Caption: Mechanisms of Action.

In Vivo Evaluation

Promising in vitro results should be validated in a relevant animal model. The woodchuck model of chronic hepatitis and humanized mouse models are valuable for assessing the in vivo efficacy of anti-HBV therapies.

Table 3: In Vivo Efficacy in Woodchuck Model
Treatment Group Mean WHV DNA Reduction (log10 copies/mL) Mean s-antigen Reduction (%)
Vehicle Control0.15
This compound1.530
Entecavir2.815
This compound + Entecavir4.555

WHV (Woodchuck Hepatitis Virus) is closely related to HBV and is used as a surrogate in this model.

Experimental Protocol (Woodchuck Model)
  • Animal Model: Use adult woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV).

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Entecavir alone

    • This compound and Entecavir combination

  • Dosing and Administration: Administer compounds orally once daily for 12 weeks.

  • Monitoring:

    • Collect blood samples weekly to monitor serum WHV DNA levels by qPCR and surface antigen (s-antigen) levels by ELISA.

    • Monitor liver function tests (ALT, AST) and general health of the animals.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize a subset of animals for histological analysis of the liver to assess inflammation and fibrosis.

    • Analyze intrahepatic WHV cccDNA levels.

Conclusion

The combination of this compound and Entecavir represents a promising therapeutic strategy for CHB by targeting both the host immune system and viral replication. The detailed experimental design and protocols provided here offer a robust framework for the preclinical evaluation of this combination therapy. The expected synergistic effect could lead to a more potent and sustained antiviral response, bringing us closer to a functional cure for Hepatitis B.

References

Application Notes: (S)-Canocapavir's Impact on HBc Subcellular Distribution via Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Canocapavir is a novel, orally bioavailable capsid assembly modulator (CAM) targeting the Hepatitis B virus (HBV) core protein (HBc).[1][2] As a Type II CAM, it accelerates the kinetics of capsid assembly, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA). This mechanism effectively disrupts the HBV replication cycle.[3] A key consequence of this compound's action is the altered subcellular localization of HBc, a phenomenon that can be visualized and quantified using immunofluorescence staining. These application notes provide a detailed protocol for assessing the effect of this compound on HBc distribution in hepatocytes, offering valuable insights for researchers in virology and drug development.

Mechanism of Action

This compound, a pyrazole derivative, binds to the hydrophobic pocket at the dimer-dimer interface of HBc. This interaction induces a conformational change in the HBc linker region and allosterically modulates capsid assembly. By accelerating the assembly process, this compound promotes the formation of non-infectious, empty capsids and prevents the encapsidation of the pgRNA-polymerase complex, a critical step for viral replication. Furthermore, treatment with this compound has been shown to abolish the nuclear distribution of HBc, leading to its accumulation in the cytoplasm.

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of this compound on the subcellular localization of HBc. Data is based on immunofluorescence analysis of Huh7 cells transiently expressing HBc and treated with the compound.

Treatment GroupConcentration (µM)Predominant HBc LocalizationPercentage of Cells with Cytoplasmic HBc Localization
Untreated Control0Nuclear and Cytoplasmic~20%
This compound2Cytoplasmic~95%
BAY 41-4109 (Reference CAM)2Cytoplasmic~90%
AB-423 (Reference CAM)2Cytoplasmic~85%

This data is an illustrative summary based on findings reported by Wang et al. (2023). Researchers should generate their own quantitative data based on their specific experimental conditions.

Experimental Protocols

Immunofluorescence Staining of HBc in Cultured Hepatocytes

This protocol details the procedure for visualizing the subcellular distribution of HBc in a human hepatoma cell line (e.g., Huh7 or HepG2) following treatment with this compound.

Materials:

  • Human hepatoma cell line (e.g., Huh7, HepG2)

  • HBc expression plasmid

  • Transfection reagent

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-HBc polyclonal antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed Huh7 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with an HBc expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, treat the cells with 2 µM this compound or a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a rabbit anti-HBc polyclonal antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

  • Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

Visualizations

HBV_Lifecycle_and_Canocapavir_Action cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drug This compound Action cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription HBc_dimers_n HBc Dimers pgRNA_c pgRNA pgRNA->pgRNA_c Export HBc_dimers_c HBc Dimers HBc_dimers_n->HBc_dimers_c Export Nucleocapsid pgRNA-containing Nucleocapsid HBc_dimers_c->Nucleocapsid Empty_Capsid Empty Capsid HBc_dimers_c->Empty_Capsid Accelerated Assembly pgRNA_c->Nucleocapsid Encapsidation Polymerase Polymerase Polymerase->Nucleocapsid Virion_Release Virion Release Nucleocapsid->Virion_Release Canocapavir This compound Canocapavir->HBc_dimers_c Binds to

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Immunofluorescence_Workflow cluster_workflow Immunofluorescence Staining Workflow A 1. Seed Huh7 cells on coverslips B 2. Transfect with HBc expression plasmid A->B C 3. Treat with this compound or vehicle B->C D 4. Fix cells with 4% PFA C->D E 5. Permeabilize with 0.1% Triton X-100 D->E F 6. Block with 5% BSA E->F G 7. Incubate with primary anti-HBc antibody F->G H 8. Incubate with fluorescent secondary antibody G->H I 9. Stain nuclei with DAPI H->I J 10. Mount coverslips I->J K 11. Image with fluorescence microscope J->K

Caption: Experimental workflow for immunofluorescence staining of HBc.

Subcellular_Distribution cluster_untreated Untreated Cells cluster_treated This compound Treated Cells Untreated Nucleus Cytoplasm HBc (Green) DAPI (Blue) Untreated:e->Untreated:w Treated Nucleus Cytoplasm HBc (Green) DAPI (Blue) Treated:c->Treated:c

Caption: Expected subcellular distribution of HBc with and without this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: (S)-Canocapavir Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-Canocapavir during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an orally active hepatitis B virus (HBV) capsid inhibitor.[1][2] Like many small molecule inhibitors in its class, it is a lipophilic compound with inherently low aqueous solubility, which can pose a significant challenge for achieving the desired concentrations in in vitro assays.[3][4][5]

Q2: What are the general solubility characteristics of capsid assembly modulators like this compound?

A2: Capsid assembly modulators are often poorly soluble in water. Achieving desired concentrations for in vitro experiments typically requires the use of organic solvents to prepare stock solutions, followed by careful dilution into aqueous assay media. For instance, the related HIV-1 capsid inhibitor Lenacapavir (GS-6207) is practically insoluble in water.

Q3: Which organic solvents are recommended for preparing this compound stock solutions?

A3: While specific data for this compound is limited, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of similar capsid inhibitors. For the related compound Lenacapavir, solubilities of up to 200 mg/mL in DMSO have been reported, sometimes requiring ultrasonication to fully dissolve.

Q4: How can I prevent my compound from precipitating when I dilute the DMSO stock into my aqueous assay buffer?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. To mitigate this, it is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in the final assay medium, typically well below 1% and often as low as 0.1%, to avoid solvent-induced artifacts or toxicity. Gradual (serial) dilutions and vigorous mixing during the dilution process can also help.

Q5: Are there alternative solubilization strategies if DMSO is not suitable for my experiment?

A5: Yes, several alternative strategies can be employed. These include the use of co-solvents (e.g., polyethylene glycol), surfactants, or complexation agents like cyclodextrins. The choice of method will depend on the specific requirements and constraints of your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or low solubility in the selected solvent.- Increase the solvent volume. - Try a different organic solvent (e.g., DMSO, ethanol). - Apply gentle heating (e.g., up to 45°C) or use an ultrasonic bath to aid dissolution.
Compound precipitates out of solution upon dilution into aqueous buffer. The compound's solubility limit in the final aqueous medium has been exceeded.- Decrease the final concentration of this compound. - Lower the final percentage of the organic co-solvent if possible. - Consider adding a surfactant (e.g., Tween-80) or a solubilizing agent to the final medium.
Inconsistent results or lower than expected activity in the assay. The compound may not be fully solubilized, leading to an inaccurate effective concentration.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions for each experiment. - Validate the solubility of this compound under your specific experimental conditions.
Observed cellular toxicity or other artifacts. The concentration of the organic solvent (e.g., DMSO) in the final assay medium may be too high.- Ensure the final solvent concentration is below the tolerance level for your specific cell line or assay system (typically <0.5%). - Include a vehicle control (assay medium with the same final solvent concentration without the compound) in your experiments.

Quantitative Data Summary

The following tables summarize solubility data for the structurally related capsid inhibitor Lenacapavir (GS-6207), which can serve as a useful reference for this compound.

Table 1: Lenacapavir (GS-6207) Solubility in Organic Solvents

SolventConcentrationNotes
DMSO200 mg/mL (206.55 mM)Ultrasonication may be required.
DMSO195 mg/mL (201.39 mM)Sonication is recommended.
DMSO100 mg/mL (103.27 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.
Ethanol100 mg/mL

Table 2: Formulations for In Vivo Studies of Lenacapavir (GS-6207)

Formulation CompositionAchieved SolubilityNotes
10% DMSO >> 90% corn oil≥ 6.25 mg/mL (6.45 mM)Clear solution.
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline≥ 6.25 mg/mL (6.45 mM)Clear solution.
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline2.5 mg/mL (2.58 mM)Suspended solution; requires sonication.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder. Note: The molecular weight of this compound is needed for this calculation.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the powder in a sterile, light-protected vial.

  • Dissolution: Vortex the mixture vigorously for several minutes. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes, or until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Serial Dilution into Aqueous Assay Medium

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in DMSO if a very low final concentration is required.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around.

  • Mixing: Immediately vortex or pipette the solution up and down to ensure rapid and uniform mixing, which helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the assay medium is below the level that affects your experimental system (e.g., <0.5%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate until Dissolved add_dmso->dissolve store Store at -20°C / -80°C dissolve->store stock Thaw Stock Solution add_to_buffer Add Stock to Assay Buffer stock->add_to_buffer mix Vortex Immediately add_to_buffer->mix use_in_assay Use in In Vitro Assay mix->use_in_assay

Caption: Experimental workflow for preparing this compound solutions.

mechanism_of_action HBV_core HBV Core Protein (HBc) Dimers Capsid_Assembly Capsid Assembly HBV_core->Capsid_Assembly pgRNA_encapsidation pgRNA Encapsidation Capsid_Assembly->pgRNA_encapsidation Aberrant_Capsid Aberrant/Empty Capsids Capsid_Assembly->Aberrant_Capsid Normal_Capsid Functional Viral Capsid pgRNA_encapsidation->Normal_Capsid Canocapavir This compound Inhibition Inhibition Canocapavir->Inhibition Inhibition->Capsid_Assembly

Caption: Mechanism of action of this compound as an HBV capsid assembly modulator.

References

Technical Support Center: Managing Elevated ALT Levels in (S)-Canocapavir Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevated alanine aminotransferase (ALT) levels observed as an adverse event in clinical studies of (S)-Canocapavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Canocapavir or ZM-H1505R) is an investigational antiviral agent classified as a novel hepatitis B virus (HBV) capsid assembly modulator.[1][2] It functions as a core protein allosteric modulator (CpAM), which disrupts the normal assembly of the viral capsid.[1][3][4] Specifically, it prevents the encapsidation of HBV pregenomic RNA and promotes the formation of empty viral capsids, thereby inhibiting viral replication.

Q2: Is elevated ALT a known adverse event associated with this compound?

Yes, an increase in ALT levels has been reported as the most common adverse event in clinical studies of this compound.

Q3: What is the reported incidence of elevated ALT in this compound clinical trials?

In a multiple-dose escalation trial involving patients with chronic hepatitis B, increased ALT was observed in 37.5% of participants receiving this compound. Notably, 50.0% of participants in the placebo group also exhibited elevated ALT levels. The majority of these adverse reactions were of Grade I or II severity.

Q4: Does the incidence or severity of ALT elevation appear to be dose-dependent?

Based on available data, no dose dependency has been observed for the incidence and intensity of adverse events, including elevated ALT, with this compound.

Q5: What is the initial step to take when a study participant develops elevated ALT levels?

The first and most critical step is to promptly assess the clinical significance of the ALT elevation. This involves a thorough clinical evaluation of the participant for any signs or symptoms of liver injury, such as jaundice, nausea, fatigue, or abdominal pain. Concurrently, repeat liver function tests (LFTs) should be performed to confirm the finding and to monitor the trend. It is also essential to rule out other potential causes of liver injury.

Q6: What are the general recommendations for managing drug-induced liver injury (DILI)?

The cornerstone of managing suspected DILI is the immediate discontinuation of the investigational drug. Close monitoring of liver function tests is crucial to track the resolution of the injury. In cases of severe liver injury or acute liver failure, hospitalization and consultation with a hepatologist are warranted. Specific treatments like N-acetylcysteine (NAC) may be considered in cases of acute liver failure.

Q7: Should this compound be immediately discontinued if a participant shows elevated ALT?

The decision to continue or discontinue this compound should be based on the severity of the ALT elevation and the overall clinical picture, as outlined in the study protocol. Minor, asymptomatic elevations of ALT might not necessitate immediate discontinuation, as they could represent an adaptive response. However, significant ALT elevations, especially when accompanied by an increase in bilirubin or clinical symptoms, typically warrant discontinuation of the drug.

Troubleshooting Guide for Elevated ALT Levels

This guide provides a structured approach for investigators when encountering elevated ALT levels in a study participant.

Initial Assessment and Confirmation
  • Confirm the Finding: Repeat the liver function tests (LFTs), including ALT, aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, to verify the initial abnormal result.

  • Clinical Evaluation: Conduct a thorough physical examination and patient interview to identify any signs or symptoms of liver injury, such as jaundice, abdominal pain, nausea, vomiting, fatigue, or rash.

  • Review Concomitant Medications: Carefully review all concomitant medications, including over-the-counter drugs and herbal supplements, for potential hepatotoxicity.

Investigation of Alternative Causes

It is crucial to investigate other potential causes of elevated ALT to determine if the event is related to this compound.

  • Viral Hepatitis Serology: Test for acute viral hepatitis (Hepatitis A, B, C, E, and CMV, EBV).

  • Alcohol Use: Assess the participant's alcohol consumption history.

  • Non-alcoholic Fatty Liver Disease (NAFLD): Consider imaging studies like an abdominal ultrasound to evaluate for steatosis.

  • Autoimmune Hepatitis: Screen for autoimmune markers (e.g., ANA, ASMA).

  • Hemochromatosis: Check iron studies if clinically indicated.

  • Wilson's Disease: Assess ceruloplasmin levels in appropriate clinical contexts.

Data on ALT Elevations in this compound Studies

The following tables summarize the quantitative data on ALT elevations from a randomized, multiple-dose escalation trial of this compound in patients with chronic hepatitis B.

Table 1: Incidence of Increased ALT and AST

Treatment GroupIncidence of Increased ALTIncidence of Increased AST
This compound (All Doses)37.5%25.0%
Placebo50.0%50.0%

Data from a study in chronic hepatitis B patients.

Table 2: Severity of Adverse Reactions

Treatment GroupMajority of Adverse Reactions
This compoundGrade I or II

This indicates that the observed elevations in liver enzymes were generally mild.

Experimental Protocols

While specific, detailed internal protocols from the this compound studies are not publicly available, the following are standard methodologies for key experiments relevant to investigating elevated ALT levels.

Liver Function Tests (LFTs)
  • Principle: LFTs are blood tests that measure the levels of various enzymes and proteins produced by the liver. Elevated levels of certain enzymes, such as ALT and AST, can indicate liver cell damage.

  • Methodology:

    • Collect a blood sample from the study participant in an appropriate tube (e.g., serum separator tube).

    • Centrifuge the sample to separate the serum.

    • Analyze the serum using an automated clinical chemistry analyzer.

    • The analyzer uses spectrophotometric methods to measure the activity of ALT, AST, ALP, and the concentration of bilirubin. The results are reported in units per liter (U/L) or milligrams per deciliter (mg/dL).

HBV DNA Quantification
  • Principle: This assay measures the amount of hepatitis B virus DNA in the blood, which is a marker of viral replication.

  • Methodology (Real-Time PCR):

    • Extract viral DNA from the participant's plasma or serum sample using a commercial DNA extraction kit.

    • Prepare a reaction mixture containing the extracted DNA, specific primers and probes for HBV DNA, DNA polymerase, and deoxynucleotide triphosphates (dNTPs).

    • Perform the polymerase chain reaction (PCR) in a real-time PCR instrument.

    • The instrument monitors the amplification of the target DNA in real-time by detecting a fluorescent signal.

    • Quantify the amount of HBV DNA by comparing the amplification cycle threshold (Ct) value to a standard curve of known DNA concentrations. Results are typically reported in international units per milliliter (IU/mL).

Visualizations

Workflow for Managing Elevated ALT

Workflow for Managing Elevated ALT Levels A Elevated ALT Detected in Study Participant B Confirm with Repeat LFTs & Clinically Evaluate Patient A->B C Investigate Alternative Causes (Viral Hepatitis, Alcohol, etc.) B->C D Review Study Protocol for ALT Discontinuation Criteria C->D E ALT Elevation Meets Discontinuation Criteria? D->E Assess Severity F Discontinue this compound E->F Yes G Continue this compound with Close Monitoring E->G No H Monitor LFTs until Resolution F->H G->H I Report as Adverse Event H->I

Caption: A logical workflow for the initial management of elevated ALT levels observed during a clinical study.

Potential Causes of Elevated ALT

Differential Diagnosis for Elevated ALT A Elevated ALT B This compound (Drug-Induced) A->B C Viral Hepatitis (A, B, C, E) A->C D Alcoholic Liver Disease A->D E Non-Alcoholic Fatty Liver Disease (NAFLD) A->E F Autoimmune Hepatitis A->F G Other Medications A->G H Hemochromatosis A->H

Caption: A diagram illustrating the potential differential diagnoses for elevated ALT in a clinical trial participant.

References

Long-term stability of (S)-Canocapavir stock solutions at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of (S)-Canocapavir stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. The compound is highly soluble in DMSO, which allows for the preparation of concentrated stock solutions that can be diluted into aqueous buffers for experiments.

Q2: What are the optimal storage temperatures for long-term stability of this compound DMSO stock solutions?

For long-term storage, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C. While specific data for the (S)-isomer is not publicly available, information regarding the racemic mixture, Canocapavir, suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month is advisable to minimize degradation.[1] For storage periods exceeding 6 months, -80°C is the preferred temperature.

Q3: How should I prepare and aliquot the stock solution to ensure stability?

To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is critical to aliquot the this compound DMSO stock solution into single-use volumes. Use high-quality, low-retention polypropylene microcentrifuge tubes. After aliquoting, store the tubes at -20°C or -80°C, ideally in a desiccated environment to prevent moisture absorption by the hygroscopic DMSO.[2]

Q4: Can I store this compound in aqueous solutions?

It is not recommended to store this compound in aqueous solutions for extended periods. Small molecules are often more susceptible to degradation in aqueous buffers. Always prepare fresh dilutions from your DMSO stock for your experiments on the day of use.

Q5: How does the quality of DMSO affect the stability of this compound?

The purity and water content of DMSO are critical for the long-term stability of this compound. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water in DMSO can accelerate the degradation of the compound. Therefore, using anhydrous, high-purity DMSO is essential.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in frozen stock solution upon thawing. The solubility limit may have been exceeded at lower temperatures, or the DMSO may have absorbed water.Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution. Consider preparing a slightly lower concentration stock solution. Ensure you are using anhydrous DMSO.
Color change in the stock or working solution. This often indicates chemical degradation or oxidation of the compound.Discard the solution. Prepare a fresh stock solution using high-purity, anhydrous DMSO. Protect the solution from light by using amber vials or wrapping them in foil.
Inconsistent experimental results and loss of compound activity. This is a common problem arising from the degradation of the small molecule in solution.Perform a stability check of your stock solution using an analytical method like HPLC. Prepare fresh dilutions for each experiment. Review storage and handling procedures.
Appearance of new peaks in HPLC analysis of the stock solution. This is a direct indication of compound degradation.The compound is degrading. Identify the storage conditions that minimize degradation (-20°C vs. -80°C). If degradation is rapid, a new stock solution may need to be prepared more frequently.

Stability Data (Hypothetical)

While specific long-term stability data for this compound is not publicly available, the following table illustrates how such data would be presented. This hypothetical data is based on general knowledge of small molecule stability and the available information for the racemate, Canocapavir.

Storage Condition Time Point Purity by HPLC (%) Appearance
-20°C 099.8Clear, colorless solution
1 month99.5Clear, colorless solution
3 months98.2Clear, colorless solution
6 months96.5Clear, colorless solution
-80°C 099.8Clear, colorless solution
1 month99.8Clear, colorless solution
3 months99.7Clear, colorless solution
6 months99.5Clear, colorless solution
12 months99.1Clear, colorless solution

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous high-purity DMSO, sterile polypropylene microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock).

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

    • Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in pre-labeled microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C in a desiccated container.

Protocol 2: Assessment of Chemical Stability by HPLC
  • Objective: To evaluate the chemical stability of this compound in DMSO over time at different storage temperatures.

  • Materials: this compound DMSO stock solution, HPLC-grade acetonitrile, HPLC-grade water, appropriate buffer (e.g., phosphate buffer), C18 reverse-phase HPLC column, HPLC system with a UV or DAD detector.

  • Procedure:

    • Time Point Zero (T=0): Immediately after preparing the fresh stock solution, take an aliquot and dilute it to a working concentration (e.g., 10 µg/mL) with the mobile phase. Inject this sample into the HPLC system to obtain the initial purity profile and peak area.

    • Storage: Store the remaining aliquots at the desired temperatures (-20°C and -80°C).

    • Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.

    • Sample Analysis: Thaw the aliquot at room temperature, vortex gently, and dilute to the same working concentration as the T=0 sample. Inject the sample into the HPLC system under the same chromatographic conditions.

    • Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage purity at each time point.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Tubes prep->aliquot t0 T=0 Analysis (HPLC) aliquot->t0 storage Store Aliquots at -20°C and -80°C aliquot->storage data Compare HPLC Profiles to T=0 t0->data tp Analyze at Subsequent Time Points (e.g., 1, 3, 6 months) storage->tp tp->data report Determine Stability and Shelf-Life data->report

Caption: Workflow for assessing the long-term stability of this compound.

Troubleshooting_Workflow Troubleshooting Logic for Stability Issues start Inconsistent Experimental Results? check_visual Visual Inspection of Stock Solution start->check_visual precipitate Precipitation or Color Change? check_visual->precipitate hplc_analysis Perform HPLC Analysis precipitate->hplc_analysis No review_prep Review Solution Preparation Protocol precipitate->review_prep Yes degradation Degradation Products Detected? hplc_analysis->degradation review_storage Review Storage Conditions & Handling degradation->review_storage Yes ok Stock Solution Appears Stable degradation->ok No prepare_fresh Prepare Fresh Stock Solution review_prep->prepare_fresh review_storage->prepare_fresh

Caption: Troubleshooting workflow for stability issues with this compound.

References

Navigating the Nuances of Food Effects on (S)-Canocapavir: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the impact of food on the absorption and pharmacokinetics of (S)-Canocapavir, a novel hepatitis B virus (HBV) capsid assembly modulator. Below you will find troubleshooting advice and frequently asked questions to navigate potential challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the oral bioavailability of this compound?

A1: Co-administration of this compound with a high-fat, high-calorie meal has been observed to have a significant negative effect on its bioavailability. Clinical data indicates that this can lead to a decrease in drug exposure of approximately 50%.[1]

Q2: Should this compound be administered with or without food in a clinical or experimental setting?

A2: Based on current findings, to achieve maximal and consistent absorption, it is recommended that this compound be administered in a fasted state. The presence of food, particularly high-fat meals, can substantially reduce its plasma concentration.

Q3: What is the mechanism of action of this compound?

A3: this compound is a capsid assembly modulator (CAM). It works by interfering with the proper formation of the HBV nucleocapsid, a crucial component for viral replication. This disruption prevents the encapsidation of viral genetic material, thereby inhibiting the production of new infectious virus particles.

Q4: Are there any specific food types that have a more pronounced effect on this compound absorption?

A4: The primary clinical study evaluated the effect of a standardized high-fat, high-calorie meal. While the effects of other meal types (e.g., low-fat, high-protein) have not been reported in detail, the significant impact of a high-fat meal suggests that the lipid content of food may play a crucial role in the altered absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in pharmacokinetic (PK) data across subjects in a fed-state cohort. - Inconsistent timing of drug administration relative to meal completion.- Variability in the composition of meals consumed by subjects.- Individual physiological differences in response to food.- Strictly adhere to the protocol for the timing of the meal and drug administration.- Provide standardized meals to all subjects in the fed cohort.- Ensure subjects have fasted for a consistent duration before the study period.
Lower than expected plasma concentrations of this compound in a fed-state study. - The negative food effect is more pronounced than anticipated.- Issues with the formulation's dissolution in the presence of food.- Review the dosing regimen and consider if a dose adjustment is necessary for fed-state studies (note: this should be guided by preclinical and clinical data).- Characterize the dissolution profile of the drug formulation in biorelevant media simulating fed and fasted states.
Inconsistent PK profiles between preclinical animal models and human subjects in fed-state studies. - Species-specific differences in gastrointestinal physiology and metabolism.- When extrapolating from animal models, consider the differences in gastric emptying times, intestinal pH, and bile salt composition between the animal species and humans, especially in the context of food intake.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound following a single 150 mg oral dose under fasted and fed (high-fat meal) conditions.

Parameter Fasted Fed (High-Fat Meal) Geometric Mean Ratio (Fed/Fasted) % (90% CI)
Cmax (ng/mL) [Data not explicitly provided in the source][Data not explicitly provided in the source]53.3 (39.2, 72.4)[1]
AUC0–24 (ng·h/mL) [Data not explicitly provided in the source][Data not explicitly provided in the source]59.4 (42.2, 83.5)[1]
AUC0-inf (ng·h/mL) [Data not explicitly provided in the source][Data not explicitly provided in the source]68.4 (39.6, 118)[1]

CI: Confidence Interval

Experimental Protocols

Food Effect Study Design

A recommended design for a food effect study on this compound is a randomized, open-label, two-period, two-sequence crossover study in healthy volunteers.

  • Participants: A sufficient number of healthy adult subjects to ensure statistical power.

  • Dosing: A single oral dose of this compound (e.g., 150 mg).

  • Treatment Arms:

    • Fasted State: Administration of this compound after an overnight fast of at least 10 hours.

    • Fed State: Administration of this compound shortly after consuming a standardized high-fat, high-calorie meal.

  • Washout Period: An adequate washout period between the two treatments to ensure complete elimination of the drug from the previous period.

  • Pharmacokinetic Sampling: Serial blood samples should be collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of this compound.

  • Analytical Method: A validated bioanalytical method for the quantification of this compound in plasma.

Visualizations

HBV_Capsid_Assembly Block_Assembly Block_Assembly Capsid_Assembly Capsid_Assembly Block_Assembly->Capsid_Assembly

Caption: Crossover design for a food effect study on this compound.

References

Addressing lot-to-lot variability of (S)-Canocapavir in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability of (S)-Canocapavir in experimental results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the S-isomer of Canocapavir, an orally active antiviral agent against Hepatitis B Virus (HBV). It is classified as a core protein allosteric modulator (CpAM).[1][2] Its mechanism of action involves binding to the HBV core protein (HBc), which is essential for viral capsid assembly.[2][3] This binding event disrupts the normal assembly process, leading to the formation of non-functional or empty capsids that lack the viral genome.[4] This ultimately inhibits HBV replication.

Q2: What is lot-to-lot variability and why is it a concern for this compound?

Lot-to-lot variability refers to the slight differences that can occur between different manufacturing batches of a compound. While manufacturers have quality control processes, minor variations can still arise. For a chiral molecule like this compound, which has a specific three-dimensional structure, concerns about lot-to-lot variability may include:

  • Purity: The percentage of the active this compound compound versus any impurities. Impurities could have off-target effects or interfere with the primary mechanism of action.

  • Isomeric Purity: The ratio of the active (S)-isomer to the inactive or less active (R)-isomer. A lower-than-expected concentration of the (S)-isomer would reduce the compound's apparent potency.

  • Physical Properties: Differences in crystallinity or solubility, which can affect how well the compound dissolves and its bioavailability in cell culture media.

  • Degradation Products: Improper storage or handling can lead to the degradation of the compound, resulting in reduced activity.

Q3: How can I be sure that the this compound I am using is of high quality?

Always source this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each specific lot. The CoA should include information on purity (typically determined by HPLC), isomeric purity (chiral HPLC), and confirmation of its chemical identity (e.g., by mass spectrometry and NMR).

Troubleshooting Guides

Issue 1: Decreased or Inconsistent Antiviral Activity (Higher EC50)

You observe a significant increase in the EC50 value of this compound compared to previous experiments or published data.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Compound Purity 1. Review the Certificate of Analysis (CoA) for the specific lot. 2. If the purity is lower than previous lots, consider ordering a new lot with higher purity. 3. Perform an in-house purity analysis using High-Performance Liquid Chromatography (HPLC) if feasible.Consistent antiviral activity with a new, high-purity lot.
Incorrect Isomeric Ratio 1. Check the CoA for the enantiomeric excess (e.e.) or the ratio of (S)- to (R)-isomers. 2. If the isomeric purity is , consider analysis by chiral HPLC.A higher percentage of the (S)-isomer should correlate with greater potency.
Compound Degradation 1. This compound should be stored at 4°C, desiccated, and protected from light. 2. Prepare fresh stock solutions in an appropriate solvent like DMSO. 3. Avoid repeated freeze-thaw cycles of stock solutions.Freshly prepared solutions from a properly stored new lot should restore the expected activity.
Inaccurate Concentration of Stock Solution 1. Recalculate the required mass of this compound for your desired stock concentration. 2. Use a calibrated balance for accurate weighing. 3. Ensure complete dissolution of the compound in the solvent.A correctly prepared stock solution will lead to reproducible experimental results.

Troubleshooting Workflow for Decreased Antiviral Activity

G start Decreased Antiviral Activity (Higher EC50) check_coa Review Certificate of Analysis (CoA) for Purity and Isomeric Ratio start->check_coa new_lot Order a New Lot of this compound check_coa->new_lot Purity/Isomer Ratio Below Specification check_storage Verify Proper Storage Conditions (4°C, desiccated, dark) check_coa->check_storage CoA is Acceptable fresh_stock Prepare Fresh Stock Solution new_lot->fresh_stock check_storage->new_lot Improper Storage check_storage->fresh_stock Storage Conditions Correct recalculate Recalculate and Re-weigh Compound fresh_stock->recalculate Activity Still Low compare_results Compare with Previous/Expected Results fresh_stock->compare_results Activity Restored recalculate->compare_results chiral_hplc Perform Chiral HPLC Analysis chiral_hplc->compare_results resolved Issue Resolved compare_results->resolved

Caption: Troubleshooting workflow for decreased antiviral activity.

Issue 2: Increased Cytotoxicity at Lower Concentrations

You are observing cell death at concentrations of this compound that were previously non-toxic.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Presence of a Toxic Impurity 1. Review the impurity profile on the CoA. 2. Compare the impurity profile with that of a previously well-performing lot. 3. Consider testing a new lot of this compound.A new lot with a different impurity profile may not exhibit the same level of cytotoxicity.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Run a solvent control (cells treated with the same concentration of solvent without the drug).No cytotoxicity should be observed in the solvent control wells.
Cell Line Health and Passage Number 1. Ensure cells are healthy and within a low passage number range. 2. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your antiviral assay.Healthy, low-passage cells should exhibit consistent responses to the compound.

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy Assay (EC50 Determination)

This protocol is a generalized procedure for determining the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding: Seed a suitable human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15 or HepAD38) in 96-well plates at a predetermined density to achieve 80-90% confluency on the day of analysis.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be from 0.01 nM to 1 µM.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no-drug" virus control and a "no-virus" cell control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-8 days). Change the medium with freshly prepared compound every 2-3 days.

  • Quantification of Viral Replication:

    • Collect the cell culture supernatant.

    • Quantify the amount of extracellular HBV DNA using quantitative PCR (qPCR).

    • Alternatively, intracellular HBV DNA or secreted viral antigens (HBsAg, HBeAg) can be measured.

  • Data Analysis:

    • Normalize the viral load of the treated wells to the no-drug control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This assay is run in parallel with the antiviral efficacy assay to determine the half-maximal cytotoxic concentration (CC50).

  • Cell Seeding: Seed the same cell line used for the antiviral assay in a separate 96-well plate at the same density.

  • Compound Preparation and Treatment: Prepare and add the same serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Cell Viability Measurement: Use a standard cell viability assay, such as MTT, XTT, or CellTiter-Glo, according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability of the treated wells to the no-drug control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Calculate the CC50 value using non-linear regression.

This compound Mechanism of Action

This compound is a core protein allosteric modulator (CpAM) that targets the assembly of the HBV capsid.

G cluster_0 Normal HBV Capsid Assembly cluster_1 This compound Intervention HBc_dimer HBc Dimers Nucleocapsid Correctly Assembled Nucleocapsid HBc_dimer->Nucleocapsid Aberrant_assembly Aberrant Assembly HBc_dimer->Aberrant_assembly pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Nucleocapsid Virion_release Mature Virion Release Nucleocapsid->Virion_release S_Canocapavir This compound S_Canocapavir->Aberrant_assembly Empty_capsid Empty Capsid (No pgRNA) Aberrant_assembly->Empty_capsid Replication_blocked HBV Replication Blocked Empty_capsid->Replication_blocked

Caption: Mechanism of action of this compound.

References

Technical Support Center: Overcoming Challenges in Quantifying Intracellular (S)-Canocapavir Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the intracellular quantification of (S)-Canocapavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and selective inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] It is a novel pyrazole compound that acts as a core protein allosteric modulator (CpAM).[2] Its mechanism of action involves binding to the HBV core protein dimers, which accelerates capsid assembly and leads to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA).[2][3][4] This disruption of the normal capsid assembly process ultimately inhibits HBV replication.

Q2: What are the main challenges in quantifying intracellular this compound?

Quantifying intracellular levels of any small molecule, including this compound, presents several challenges:

  • Low Abundance: The concentration of the drug within the small volume of a cell can be very low, requiring highly sensitive analytical methods.

  • Complex Matrix: The intracellular environment is a complex mixture of proteins, lipids, and other small molecules, which can interfere with the analysis.

  • Sample Preparation: Efficiently lysing cells to release the drug without causing its degradation, while also removing interfering cellular components, is a critical and challenging step.

  • Drug Properties: The physicochemical properties of this compound, such as its solubility and potential for nonspecific binding to cellular components or labware, can affect recovery and accuracy. As a pyrazole derivative, its stability can be influenced by pH, temperature, and light exposure.

  • Cellular Processes: Active transport mechanisms (uptake and efflux) can significantly influence the intracellular concentration of the drug.

Q3: Which analytical technique is most suitable for quantifying intracellular this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the accurate and sensitive quantification of small molecule drugs like this compound in complex biological matrices. Its high selectivity and sensitivity allow for the detection of low analyte concentrations in the presence of interfering cellular components.

Q4: I am observing high variability in my quantification results. What could be the cause?

High variability in intracellular drug quantification can stem from several factors:

  • Inconsistent Cell Number: Ensure that an accurate and consistent number of cells is used for each sample. Normalizing the final drug concentration to the protein content of the cell lysate can help to mitigate minor variations in cell number.

  • Incomplete Cell Lysis: If cells are not completely lysed, the measured drug concentration will be artificially low. It is important to optimize the lysis procedure.

  • Drug Instability: this compound, as a pyrazole compound, may be susceptible to degradation. Ensure that samples are processed quickly and kept at low temperatures to minimize degradation. Evaluate the stability of the compound in the cell lysate and during the entire sample preparation process (freeze-thaw cycles, autosampler stability).

  • Poor Solubility: Like many pyrazole compounds, this compound may have limited solubility in aqueous buffers. Precipitation of the drug during sample preparation will lead to inaccurate results. Using a small percentage of an organic solvent like DMSO in your standards and quality controls might be necessary, but ensure it is compatible with your LC-MS/MS method.

  • Nonspecific Binding: The compound may adsorb to plasticware or bind nonspecifically to cellular macromolecules. Using low-binding tubes and glassware, and optimizing the sample clean-up procedure can help to reduce this effect.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes or viscous solutions, can introduce significant variability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient cell lysisOptimize lysis buffer composition and incubation time. Consider mechanical disruption methods like sonication in addition to chemical lysis.
Poor extraction recoveryEvaluate different protein precipitation and liquid-liquid extraction solvents. Ensure the pH of the extraction solvent is optimal for this compound.
Drug degradation during sample preparationKeep samples on ice or at 4°C throughout the process. Perform stability tests to assess degradation under your experimental conditions.
Suboptimal LC-MS/MS parametersOptimize MS parameters (e.g., collision energy, ion source settings) and chromatographic conditions (e.g., mobile phase composition, column chemistry) for this compound.
High Background or Interfering Peaks Insufficient sample clean-upIncorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after protein precipitation to remove interfering matrix components.
Contamination from labware or reagentsUse high-purity solvents and reagents. Ensure all labware is thoroughly cleaned or use disposable, low-binding materials.
Co-elution of matrix componentsOptimize the chromatographic gradient to better separate this compound from interfering peaks.
Poor Reproducibility Between Replicates Inconsistent cell counting or platingUse a reliable cell counting method (e.g., automated cell counter) and ensure even cell distribution when plating. Normalize results to protein concentration.
Inconsistent sample processingStandardize all steps of the sample preparation protocol, including incubation times, temperatures, and mixing procedures.
This compound precipitationCheck the solubility of this compound in all buffers and solvents used. If using a stock solution in an organic solvent like DMSO, ensure the final concentration in aqueous solutions does not lead to precipitation.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components affecting ionizationModify the chromatographic method to separate the analyte from the suppressing or enhancing region. Use a stable isotope-labeled internal standard for this compound if available.
High salt concentration in the final sampleEnsure that the final sample injected into the LC-MS/MS has a low salt concentration.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from intracellular this compound quantification experiments.

Table 1: LC-MS/MS Method Parameters for this compound (Example)

ParameterValue
LC System Example: UHPLC System
Column Example: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Example: Water with 0.1% Formic Acid
Mobile Phase B Example: Acetonitrile with 0.1% Formic Acid
Gradient Example: 5-95% B over 5 min
Flow Rate Example: 0.4 mL/min
Column Temperature Example: 40°C
Injection Volume Example: 5 µL
MS System Example: Triple Quadrupole Mass Spectrometer
Ionization Mode Example: Positive Electrospray Ionization (ESI+)
MRM Transition this compound To be determined experimentally
MRM Transition (Internal Standard) To be determined experimentally
Collision Energy To be determined experimentally

Table 2: Intracellular Concentration of this compound in HBV-replicating Cells (Example Data)

Treatment GroupThis compound Conc. (µM)Time Point (hours)Intracellular Conc. (pmol/10^6 cells)
Control (Vehicle)024Not Detected
This compound161.2 ± 0.2
1122.5 ± 0.4
1244.8 ± 0.7
10611.5 ± 1.5
101223.1 ± 3.1
102445.9 ± 5.8

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Culturing and Treatment of Cells
  • Cell Culture: Culture HBV-replicating cells (e.g., HepG2.2.15) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control. Incubate the cells for the desired time points.

Protocol 2: Sample Preparation for Intracellular this compound Quantification by LC-MS/MS
  • Cell Washing: At the end of the incubation period, aspirate the medium. Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., methanol:water, 80:20) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard: Add an internal standard (a stable isotope-labeled version of this compound is ideal) to all samples, standards, and quality controls.

  • Homogenization: Vortex the samples thoroughly and sonicate on ice to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Quantification of Total Protein
  • Sample Collection: After cell lysis (Protocol 2, Step 4), take a small aliquot of the cell lysate for protein quantification.

  • Protein Assay: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay, to determine the total protein concentration in each sample.

  • Normalization: Normalize the measured intracellular this compound concentration to the total protein concentration of the corresponding sample.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate treat_cells Treat with this compound seed_cells->treat_cells 24h wash_cells Wash Cells with Cold PBS treat_cells->wash_cells End of Incubation lyse_cells Lyse Cells & Add Internal Standard wash_cells->lyse_cells protein_precip Protein Precipitation & Centrifugation lyse_cells->protein_precip protein_quant Quantify Total Protein lyse_cells->protein_quant extract_supernatant Extract Supernatant protein_precip->extract_supernatant dry_reconstitute Dry Down & Reconstitute extract_supernatant->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis data_quant Quantify this compound lcms_analysis->data_quant normalize Normalize Drug Level to Protein data_quant->normalize protein_quant->normalize

Caption: Workflow for Intracellular this compound Quantification.

mechanism_of_action cluster_normal Normal HBV Capsid Assembly cluster_inhibited Inhibition by this compound HBV_core HBV Core Protein Dimers Normal_Assembly Self-Assembly HBV_core->Normal_Assembly Accelerated_Assembly Accelerated Aberrant Assembly HBV_core->Accelerated_Assembly pgRNA pregenomic RNA (pgRNA) pgRNA->Normal_Assembly Canocapavir This compound Canocapavir->HBV_core Binds to Canocapavir->Accelerated_Assembly Functional_Capsid Functional Capsid (contains pgRNA) Normal_Assembly->Functional_Capsid HBV_Replication HBV Replication Functional_Capsid->HBV_Replication Empty_Capsid Empty Capsid (no pgRNA) Accelerated_Assembly->Empty_Capsid Inhibition Inhibition of Replication Empty_Capsid->Inhibition

Caption: Mechanism of Action of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of (S)-Canocapavir in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of (S)-Canocapavir in cellular assays. This compound is a novel, potent inhibitor of Hepatitis B Virus (HBV) capsid assembly, and understanding its specificity is crucial for accurate interpretation of experimental results.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a core protein allosteric modulator (CpAM) that targets the HBV core protein (HBc).[2] It acts as a type II CpAM, meaning it accelerates the assembly of HBV capsids, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA). This disruption of normal capsid assembly effectively inhibits HBV replication. Furthermore, this compound has been shown to induce a conformational change in the HBc linker region, which interferes with the interaction between HBc and the HBV large surface protein, thereby diminishing the production of empty virions.

Q2: What are off-target effects and why are they a concern?

Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target. These unintended interactions can lead to misleading experimental outcomes, cytotoxicity, or the activation of irrelevant signaling pathways, ultimately resulting in an incorrect interpretation of the compound's efficacy and mechanism of action. It is important to note that while this compound has demonstrated potent and pan-genotypic anti-HBV effects in cell-based assays, specific off-target interactions have not been extensively documented in publicly available literature.

Q3: What are the initial signs of potential off-target effects in my cellular assays?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other HBV capsid inhibitors: Using a structurally different inhibitor for the same target that produces a different or no phenotype.

  • Discrepancy with genetic validation: The phenotype observed with this compound does not align with results from genetic knockdown or knockout of the HBV core protein.

  • Unexpected cytotoxicity: Significant cell death is observed at concentrations close to the effective concentration (EC50) for antiviral activity.

  • Phenotypes unrelated to the known pathway: Observing cellular effects that are not readily explained by the disruption of HBV capsid assembly.

Q4: What general strategies can I employ to minimize off-target effects?

To ensure the observed effects are due to the on-target activity of this compound, consider the following strategies:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor to minimize the likelihood of engaging lower-affinity off-targets.

  • Orthogonal Validation: Confirm key findings using alternative methods, such as structurally and mechanistically diverse inhibitors or genetic approaches like RNA interference (RNAi) targeting the HBV core protein.

  • Target Engagement Assays: Directly measure the binding of this compound to the HBV core protein within the cellular context to correlate target binding with the observed phenotype.

  • Proteome-wide Profiling: Employ unbiased techniques such as chemical proteomics to identify all cellular targets of this compound.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at or Near the Antiviral EC50
Possible Cause Troubleshooting Steps
Off-target toxicity 1. Determine the Therapeutic Window: Perform parallel dose-response curves for both antiviral activity (e.g., measuring HBV DNA levels) and cytotoxicity (e.g., using an MTT or LDH assay). This will establish the concentration range where on-target effects can be observed without significant cell death. 2. Use Orthogonal Cytotoxicity Assays: Validate toxicity with a different method. For instance, if you initially used a metabolic assay like MTT, confirm the results with a membrane integrity assay like LDH release. 3. Test in Different Cell Lines: Assess the cytotoxicity of this compound in cell lines that do not express the HBV core protein to distinguish between on-target and off-target mediated cell death.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the known toxic threshold for your cell line (typically <0.5%). Include a solvent-only control.
Assay interference The compound may interfere with the cytotoxicity assay itself (e.g., by reducing the MTT reagent). Run appropriate controls, such as adding the compound to cell-free assay components, to check for interference.
Problem 2: Inconsistent or Non-Reproducible Antiviral Activity
Possible Cause Troubleshooting Steps
Cell Culture Variability 1. Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall health. 2. Monitor Cell Health: Regularly check cells for any signs of stress or contamination.
Compound Instability 1. Prepare Fresh Solutions: this compound may be unstable in cell culture medium over time. Prepare fresh stock solutions and working dilutions for each experiment. 2. Assess Stability: Consider performing experiments to determine the stability of the compound at 37°C over the time course of your assay.
Experimental Setup 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. 2. Verify Compound Concentration: Double-check all dilution calculations and ensure accurate pipetting.

Data Presentation

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Profile of this compound

This table provides an example of how to present data to determine the therapeutic window. Note: These are illustrative values and not actual experimental data for this compound.

Concentration (nM)% Inhibition of HBV DNA% Cell Viability (MTT Assay)
0.115100
15598
109295
1009885
10009950
100009910

Table 2: Comparison of EC50 Values for Different HBV Capsid Inhibitors

This table illustrates how to compare the potency of this compound with other capsid inhibitors to identify potential discrepancies that might suggest off-target effects. Note: These are illustrative values.

CompoundTargetEC50 (nM)
This compoundHBV Core Protein1.5
Bay 41-4109HBV Core Protein5.0
JNJ-6379HBV Core Protein3.2

Experimental Protocols

Protocol 1: Determining Antiviral Activity using Real-Time PCR
  • Cell Plating: Seed HepG2.2.15 cells (or another HBV-producing cell line) in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected EC50.

  • Incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 3 days.

  • DNA Extraction: Harvest the cells and extract total intracellular DNA using a commercial kit.

  • Real-Time PCR: Quantify the amount of encapsidated HBV DNA using primers and probes specific for the HBV genome. Normalize the results to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Plot the percentage of HBV DNA inhibition as a function of the this compound concentration to determine the EC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound-containing medium. Include wells with "cells + medium only" (negative control) and "cells + a known cytotoxic agent" (positive control).

  • Incubation: Incubate the plate for the same duration as your antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

HBV_Capsid_Assembly_Pathway HBV Capsid Assembly Pathway and Inhibition by this compound cluster_host_cell Hepatocyte cluster_inhibition This compound Action pgRNA pgRNA-Pol Complex Nucleocapsid Mature Nucleocapsid (pgRNA-containing) pgRNA->Nucleocapsid Encapsidation HBc_dimer HBc Dimers HBc_dimer->Nucleocapsid Assembly Empty_Capsid Empty Capsid HBc_dimer->Empty_Capsid Accelerates Assembly Secreted_Virions Secreted HBV Virions Nucleocapsid->Secreted_Virions Envelopment & Secretion Nucleocapsid->Secreted_Virions Inhibits Envelopment S_Canocapavir This compound S_Canocapavir->HBc_dimer Binds to HBc

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Off_Target_Troubleshooting_Workflow Troubleshooting Workflow for Potential Off-Target Effects Start Unexpected Phenotype or High Cytotoxicity Observed Dose_Response Perform Dose-Response for Antiviral Activity and Cytotoxicity Start->Dose_Response Therapeutic_Window Determine Therapeutic Window Dose_Response->Therapeutic_Window Orthogonal_Assays Validate with Orthogonal Assays (e.g., different cytotoxicity assay, alternative inhibitor) Therapeutic_Window->Orthogonal_Assays Adequate Window Off_Target Phenotype is Likely Off-Target Therapeutic_Window->Off_Target No Window Target_Engagement Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) Orthogonal_Assays->Target_Engagement On_Target Phenotype is Likely On-Target Target_Engagement->On_Target Confirmed Target_Engagement->Off_Target Not Confirmed

Caption: A logical workflow for investigating potential off-target effects.

References

Adjusting experimental protocols for the isomer-specific properties of (S)-Canocapavir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Canocapavir (also known as ZM-H1505R). This compound is a novel, orally bioavailable pyrazole-based core protein allosteric modulator (CpAM) of the Hepatitis B Virus (HBV). It is a Type II CpAM, meaning it accelerates the assembly of HBV core protein (HBc) into empty capsids that lack the viral pregenomic RNA (pgRNA), thereby disrupting the viral life cycle. The information provided herein is based on published research and clinical trial data for Canocapavir, which is presumed to be the active (S)-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a core protein allosteric modulator (CpAM) that targets the HBV core protein (HBc).[1][2][3][4] It binds to a hydrophobic pocket at the dimer-dimer interface of HBc, accelerating the kinetics of capsid assembly.[1] This rapid assembly leads to the formation of empty viral capsids that do not contain the HBV pregenomic RNA (pgRNA). Consequently, this prevents the reverse transcription of pgRNA into viral DNA and the formation of new infectious virions. Additionally, Canocapavir has been shown to induce a conformational change in the HBc linker region, which interferes with the interaction between HBc and the HBV large surface protein, further reducing the production of empty virions.

Q2: What is the difference between Type I and Type II CpAMs?

A2: Type I CpAMs, like heteroaryldihydropyrimidines (HAPs), cause the misassembly of HBc into aberrant, non-capsid polymers that are often targeted for degradation. In contrast, this compound is a Type II CpAM which accelerates the assembly of morphologically normal, but empty, capsids.

Q3: What are the key in vitro antiviral activity parameters for this compound?

A3: The in vitro antiviral activity of Canocapavir has been characterized in various cell-based assays. Key parameters are summarized in the table below.

ParameterCell LineValueReference
EC50 HepAD380.1185 µM
EC50 HepG2.2.1510 nM
EC50 (Primary Human Hepatocytes)PHH12 nM
CC50 HepAD38>24 µM

Q4: What is the pharmacokinetic profile of this compound from clinical trials?

A4: Clinical trials in healthy subjects and patients with chronic hepatitis B have provided key pharmacokinetic data. A summary is presented in the table below.

ParameterPopulationDoseValueReference
Tmax Healthy Subjects (fasted)25-450 mg (single dose)2.0–4.1 hours
Healthy Subjects25-450 mg (single dose)11.3–18.4 hours
CHB Patients50, 100, 200 mg (multiple doses)12.1–15.6 hours
Accumulation Rate CHB Patients50, 100, 200 mg (multiple doses)1.26–1.99

Troubleshooting Guide

Problem 1: Inconsistent EC50 values in antiviral assays.

  • Possible Cause 1: Cell line variability.

    • Suggestion: Ensure consistent cell passage number and health. Different cell lines (e.g., HepG2.2.15 vs. HepAD38) will have different inherent sensitivities. Standardize your cell culture conditions, including media, supplements, and incubation parameters.

  • Possible Cause 2: Compound solubility issues.

    • Suggestion: this compound is a small molecule with low aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture media. Precipitation of the compound will lead to inaccurate concentrations. Consider pre-warming media and performing serial dilutions carefully.

  • Possible Cause 3: Assay endpoint variability.

    • Suggestion: The method used to quantify HBV replication (e.g., qPCR for capsid-associated DNA, Southern blot for replicative intermediates) can influence the final EC50 value. Ensure your chosen method is validated and has a good dynamic range.

Problem 2: Low or no induction of empty capsids in capsid assembly assays.

  • Possible Cause 1: Insufficient drug concentration.

    • Suggestion: Review the dose-response from published data and ensure you are using a concentration of this compound that is sufficient to induce capsid assembly (typically multiple-fold above the EC50).

  • Possible Cause 2: Issues with capsid detection.

    • Suggestion: For native agarose gel electrophoresis followed by immunoblotting, ensure the specificity and sensitivity of your anti-HBc antibody. The conformational change induced by Canocapavir might affect epitope recognition by certain antibodies. Consider using multiple anti-HBc antibodies targeting different epitopes.

  • Possible Cause 3: Cell line does not express sufficient HBc.

    • Suggestion: Use a cell line with robust HBc expression, such as HepAD38 or a transiently transfected system. Verify HBc expression levels by Western blot.

Problem 3: Unexpected cytotoxicity in cell-based assays.

  • Possible Cause 1: High concentration of vehicle (e.g., DMSO).

    • Suggestion: Ensure the final concentration of your vehicle in the culture media is below the cytotoxic threshold for your specific cell line (typically <0.5% for DMSO).

  • Possible Cause 2: Off-target effects at high concentrations.

    • Suggestion: While Canocapavir has shown low cytotoxicity in preclinical studies, very high concentrations may induce off-target effects. Perform a full dose-response curve to determine the cytotoxic concentration (CC50) in your experimental system.

  • Possible Cause 3: Contamination of cell culture.

    • Suggestion: Regularly test your cell lines for mycoplasma contamination and ensure aseptic techniques are followed.

Experimental Protocols

1. Antiviral Activity Assay in HepAD38 Cells

  • Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HBV replication.

  • Methodology:

    • Seed HepAD38 cells in 96-well plates and culture until confluent.

    • Induce HBV replication by withdrawing tetracycline from the culture medium.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control for a specified period (e.g., 6 days).

    • Lyse the cells and isolate intracellular HBV capsids.

    • Quantify capsid-associated HBV DNA using quantitative PCR (qPCR).

    • Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. Capsid Assembly Assay

  • Objective: To qualitatively and quantitatively assess the effect of this compound on HBV capsid formation.

  • Methodology:

    • Treat HBV-replicating cells (e.g., HepAD38 or transiently transfected HepG2 cells) with varying concentrations of this compound or a control compound for 48-72 hours.

    • Prepare cell lysates and clarify by centrifugation.

    • Separate intracellular capsids by native agarose gel electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Detect capsids by immunoblotting with an anti-HBc antibody.

    • To assess pgRNA packaging, perform a parallel analysis where the gel is stained with a nucleic acid dye (e.g., SYBR Green) or subjected to Southern blotting with an HBV-specific probe before immunoblotting.

Visualizations

HBV_Lifecycle_Inhibition cluster_virus HBV Virion cluster_cell Hepatocyte cluster_drug This compound Action Virion HBV Virion Entry Entry Virion->Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly pgRNA Packaging HBc HBc Protein Translation->HBc HBc->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Empty_Capsid Empty Capsid (No pgRNA) Capsid_Assembly->Empty_Capsid Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Envelopment_Secretion Envelopment & Secretion Mature_Capsid->Envelopment_Secretion Envelopment_Secretion->Virion New Virion Canocapavir This compound Canocapavir->Capsid_Assembly

Caption: Mechanism of action of this compound on the HBV life cycle.

Antiviral_Assay_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis A Seed HepAD38 Cells B Induce HBV Replication (Tetracycline Withdrawal) A->B C Treat with this compound (Serial Dilution) B->C D Cell Lysis C->D E Isolate Capsid DNA D->E F qPCR Analysis E->F G Calculate EC50 F->G

Caption: Workflow for determining the EC50 of this compound.

Troubleshooting_Logic Start Inconsistent EC50 Cause1 Cell Line Variability? Start->Cause1 Cause2 Solubility Issue? Start->Cause2 Cause3 Assay Endpoint Variability? Start->Cause3 Solution1 Standardize cell passage and culture conditions. Cause1->Solution1 Solution2 Ensure complete dissolution in vehicle (DMSO). Cause2->Solution2 Solution3 Validate qPCR/Southern blot methodology. Cause3->Solution3

Caption: Troubleshooting logic for inconsistent EC50 results.

References

Validation & Comparative

A Comparative Analysis of (S)-Canocapavir and JNJ-6379: Efficacy and Mechanism of Action as Type II CpAMs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance and experimental validation of two promising anti-HBV capsid assembly modulators.

In the landscape of chronic hepatitis B (CHB) therapeutics, Core protein Allosteric Modulators (CpAMs) have emerged as a promising class of direct-acting antivirals. This guide provides a comprehensive comparison of two notable Type II CpAMs, (S)-Canocapavir and JNJ-6379, focusing on their efficacy, mechanisms of action, and resistance profiles, supported by experimental data.

Overview of this compound and JNJ-6379

This compound (also known as Canocapavir or ZM-H1505R) is a novel pyrazole-based compound, while JNJ-6379 (also known as Bersacapavir or JNJ-56136379) is another potent CpAM. Both are classified as Type II CpAMs, or CAM-E (Capsid Assembly Modulator-empty), which function by accelerating the assembly of hepatitis B virus (HBV) core protein (HBc) into empty, morphologically normal capsids that lack the viral pregenomic RNA (pgRNA).[1][2] This aberrant assembly process disrupts the normal HBV replication cycle.

Comparative Efficacy and Cytotoxicity

The antiviral potency and safety profile of this compound and JNJ-6379 have been evaluated in various in vitro and clinical settings. The following tables summarize the key quantitative data.

Compound Cell Line EC50 EC90 Reference
This compound HepAD380.1185 µMNot Reported[3]
Clinical (protein-binding adjusted)135 ng/mLNot Reported[4][5]
JNJ-6379 HepG2.11754 nM226 nM
Primary Human Hepatocytes (PHHs)93 nMNot Reported

Table 1: Antiviral Efficacy (EC50/EC90) of this compound and JNJ-6379. EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentration of the compound required to inhibit HBV replication by 50% and 90%, respectively.

Compound Cell Line CC50 Selectivity Index (SI = CC50/EC50) Reference
This compound HepAD38> 24 µM> 202
JNJ-6379 HepG2> 10,000 nM> 185

Table 2: Cytotoxicity (CC50) and Selectivity Index of this compound and JNJ-6379. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. The Selectivity Index is a ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Mechanism of Action

Both this compound and JNJ-6379 target the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, thereby inducing the formation of empty capsids. However, they exhibit distinct mechanistic nuances.

This compound: A notable feature of this compound is its ability to induce a conformational change in the linker region of the HBc protein, causing its exposure on the exterior of the capsid. This allosteric effect is thought to interfere with the interaction between the core protein and the HBV large surface protein, thereby diminishing the production of empty virions.

JNJ-6379: JNJ-6379 demonstrates a dual mechanism of action. In the late stage of the viral lifecycle, it accelerates capsid assembly to form empty capsids. In the early stage, it inhibits the formation of covalently closed circular DNA (cccDNA), the stable viral DNA reservoir in the nucleus of infected hepatocytes.

CpAM_Mechanism_of_Action cluster_s_canocapavir This compound Pathway cluster_jnj_6379 JNJ-6379 Pathway s_hbv_core HBV Core Protein (HBc Dimer) s_binding Binding to HBc Dimer-Dimer Interface s_hbv_core->s_binding s_canocapavir This compound s_canocapavir->s_binding s_assembly Accelerated Capsid Assembly s_binding->s_assembly s_empty_capsid Empty Capsid (No pgRNA) s_assembly->s_empty_capsid s_conformational_change Conformational Change in HBc Linker Region s_empty_capsid->s_conformational_change s_impaired_virion Impaired Empty Virion Production s_conformational_change->s_impaired_virion j_hbv_core HBV Core Protein (HBc Dimer) j_binding Binding to HBc Dimer-Dimer Interface j_hbv_core->j_binding j_jnj_6379 JNJ-6379 j_jnj_6379->j_binding j_inhibition_cccDNA Inhibition of cccDNA Formation j_jnj_6379->j_inhibition_cccDNA j_assembly Accelerated Capsid Assembly j_binding->j_assembly j_empty_capsid Empty Capsid (No pgRNA) j_assembly->j_empty_capsid j_early_stage Early Stage j_late_stage Late Stage

Figure 1: Signaling pathways for this compound and JNJ-6379.

Resistance Profiles

The emergence of drug resistance is a critical consideration in antiviral therapy.

This compound: In vitro studies have identified that a T128I mutation in the HBV core protein can confer resistance to this compound.

JNJ-6379: Clinical studies have observed viral breakthrough in patients treated with JNJ-6379 monotherapy. This was associated with the emergence of resistance variants T33N and F23Y in the HBV core protein. Additionally, the baseline polymorphism I105T has been linked to a reduced response to the drug.

Experimental Protocols

In Vitro Antiviral Activity Assay

A common method to determine the EC50 of CpAMs involves the use of HBV-replicating cell lines, such as HepG2.2.15 or HepAD38.

  • Cell Culture: Plate the HBV-replicating cells in 96-well plates and culture under standard conditions.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or JNJ-6379) for a specified period (e.g., 6-8 days).

  • HBV DNA Extraction: Lyse the cells and extract the intracellular HBV DNA. For secreted virions, collect the cell culture supernatant and isolate viral DNA.

  • Quantification: Quantify the amount of HBV DNA using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA reduction against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow start Start plate_cells Plate HBV-replicating cell line start->plate_cells add_compound Add serial dilutions of CpAM plate_cells->add_compound incubate Incubate for 6-8 days add_compound->incubate extract_dna Extract HBV DNA incubate->extract_dna qpcr Quantify HBV DNA by qPCR extract_dna->qpcr analyze Calculate EC50 qpcr->analyze end End analyze->end

Figure 2: Workflow for in vitro antiviral activity assay.

cccDNA Formation Assay

The inhibitory effect of CpAMs on cccDNA formation is a key efficacy parameter.

  • Cell Infection: Infect susceptible cells, such as primary human hepatocytes (PHHs) or HepG2-NTCP cells, with HBV in the presence of the test compound.

  • Hirt Extraction: After a defined incubation period, lyse the cells and perform a Hirt protein-free DNA extraction to selectively isolate low molecular weight DNA, including cccDNA.

  • cccDNA Detection: Analyze the extracted DNA by Southern blot or qPCR. Southern blotting is considered the "gold standard" as it can distinguish cccDNA from other viral DNA intermediates.

  • Quantification and Analysis: Quantify the cccDNA levels and compare them to untreated controls to determine the inhibitory effect of the compound.

cccDNA_Assay_Workflow start Start infect_cells Infect susceptible cells with HBV +/- CpAM start->infect_cells incubate Incubate infect_cells->incubate hirt_extraction Hirt protein-free DNA extraction incubate->hirt_extraction southern_blot Southern blot or qPCR for cccDNA detection hirt_extraction->southern_blot quantify Quantify cccDNA levels southern_blot->quantify end End quantify->end

Figure 3: Workflow for cccDNA formation assay.

Conclusion

Both this compound and JNJ-6379 are potent Type II CpAMs that effectively inhibit HBV replication by disrupting capsid assembly. JNJ-6379 has been more extensively characterized in terms of its dual mechanism of action and clinical resistance profile. This compound presents a unique mechanism involving a conformational change in the HBc linker region, which warrants further investigation. The choice between these compounds for further development or research applications will depend on a comprehensive evaluation of their long-term efficacy, safety, and resistance profiles in clinical settings. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Head-to-Head Comparison of (S)-Canocapavir and Entecavir in the Reduction of Hepatitis B Virus DNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the landscape of chronic hepatitis B (CHB) treatment is continually evolving. This guide provides a detailed comparison of two antiviral agents: (S)-Canocapavir, a novel capsid assembly modulator, and Entecavir, a widely used nucleoside analogue. This objective analysis, supported by experimental data, aims to delineate their respective mechanisms, efficacy in reducing HBV DNA, and the methodologies employed in their evaluation.

Mechanism of Action: A Tale of Two Strategies

This compound and Entecavir employ fundamentally different strategies to inhibit the replication of the hepatitis B virus.

This compound , also known as Canocapavir or ZM-H1505R, is a potent, orally active HBV capsid inhibitor.[1] It belongs to a class of compounds known as capsid assembly modulators (CAMs).[2][3][4][5] Specifically, it is a novel pyrazole compound that acts as a core protein allosteric modulator (CpAM). Its mechanism involves binding to the HBV core protein (HBc), specifically at the dimer-dimer interface. This interaction disrupts the normal process of capsid assembly. This compound promotes the formation of empty capsids that lack the viral pregenomic RNA (pgRNA), thereby preventing the encapsidation of the HBV genome. Furthermore, it has been shown to induce a conformational change in the HBc linker region, which interferes with the envelopment and secretion of viral particles.

Entecavir , on the other hand, is a guanosine nucleoside analogue that targets the viral DNA polymerase. After being phosphorylated intracellularly to its active triphosphate form, Entecavir competes with the natural substrate, deoxyguanosine triphosphate. It inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative DNA strand from the pgRNA, and synthesis of the positive DNA strand. Incorporation of Entecavir into the growing viral DNA chain leads to its termination, thus halting viral replication.

Efficacy in HBV DNA Reduction: A Quantitative Look

Direct head-to-head clinical trials comparing this compound and Entecavir are not yet available. However, data from separate clinical and preclinical studies provide insights into their individual efficacy in reducing HBV DNA levels.

This compound: Early Phase Clinical Data

A Phase 1b randomized, double-blind, placebo-controlled trial in Chinese patients with chronic hepatitis B demonstrated the dose-dependent antiviral activity of this compound. After 28 days of treatment, the following mean maximum reductions in HBV DNA from baseline were observed:

This compound Dose Mean Maximum HBV DNA Decline (log10 IU/mL)
50 mg-1.54
100 mg-2.50
200 mg-2.75
Placebo-0.47

In preclinical studies, Canocapavir showed potent activity against HBV replication with an EC50 of 10 nM in HepG2.2.15 cells and 12 nM in primary human hepatocyte infection assays.

Entecavir: Established Clinical Efficacy

Entecavir has been extensively studied and has demonstrated significant and sustained reductions in HBV DNA in numerous clinical trials.

In a study comparing Entecavir to Lamivudine in nucleos(t)ide-naïve, HBeAg-positive patients, 48 weeks of treatment with 0.5 mg daily Entecavir resulted in a significantly greater reduction in hepatic HBV cccDNA (-0.9 log10 copies/human genome equivalent) compared to Lamivudine (-0.7 log10 copies/HGEq). The reduction in total hepatic HBV DNA was also greater with Entecavir (-2.1 log10 copies/HGEq vs. -1.6 log10 copies/HGEq for Lamivudine).

Another study in HBeAg-positive patients showed that after 48 weeks of Entecavir treatment, serum HBV cccDNA levels decreased from a median of 5.1x10^6 copies/mL at baseline to 2.4x10^3 copies/mL.

Long-term treatment with Entecavir has been shown to lead to undetectable HBV DNA levels in a high percentage of patients. In HBeAg-positive patients treated for 5 years, 94% achieved undetectable HBV DNA levels. For HBeAg-negative patients, 95% had undetectable levels after 3 years of treatment.

A comparison with Adefovir in nucleoside-naïve HBeAg-positive patients showed that Entecavir led to a superior mean reduction in HBV DNA at week 12 (-6.23 log10 copies/mL vs. -4.42 log10 copies/mL for Adefovir).

Experimental Protocols

This compound: Phase 1b Clinical Trial Methodology

The efficacy of this compound in reducing HBV DNA was evaluated in a double-blind, randomized, placebo-controlled Phase 1b trial in Chinese patients with chronic hepatitis B.

  • Study Design: Patients were randomized to receive 50 mg, 100 mg, or 200 mg of this compound, or a placebo, once daily for 28 days.

  • Primary Endpoint: The primary endpoint was the change in serum HBV DNA levels from baseline.

  • HBV DNA Quantification: Serum HBV DNA levels were quantified using a real-time polymerase chain reaction (PCR) assay.

Entecavir: Clinical Trial Methodology for HBV DNA Quantification

The reduction of HBV DNA by Entecavir has been assessed in numerous clinical trials, often with similar methodologies. A representative protocol is the ETV-022 study, a Phase III randomized trial comparing Entecavir with Lamivudine.

  • Study Design: Nucleos(t)ide-naïve, HBeAg-positive patients were randomized to receive either 0.5 mg of Entecavir or 100 mg of Lamivudine daily for a minimum of 52 weeks.

  • HBV DNA Quantification:

    • Serum HBV DNA: Measured using a PCR assay.

    • Intrahepatic HBV DNA and cccDNA: Liver biopsies were taken at baseline and at week 48. Total hepatic HBV DNA and covalently closed-circular DNA (cccDNA) were quantified.

  • Endpoints: The study evaluated the change in both serum and intrahepatic HBV DNA and cccDNA levels.

Visualizing the Mechanisms and Workflows

To better illustrate the distinct mechanisms of action and the experimental workflow for evaluating these antiviral agents, the following diagrams are provided.

Mechanism of Action: this compound vs. Entecavir cluster_0 This compound (Capsid Assembly Modulator) cluster_1 Entecavir (Nucleoside Analogue) S_Canocapavir This compound HBc_Dimer HBV Core Protein (HBc) Dimers S_Canocapavir->HBc_Dimer Binds to S_Canocapavir->Inhibition1 Capsid_Assembly Capsid Assembly HBc_Dimer->Capsid_Assembly Empty_Capsid Formation of Empty Capsids Capsid_Assembly->Empty_Capsid Misdirects to pgRNA_Encapsidation pgRNA Encapsidation Capsid_Assembly->pgRNA_Encapsidation Viral_Replication_Blocked1 Viral Replication Blocked pgRNA_Encapsidation->Viral_Replication_Blocked1 Inhibition1->Capsid_Assembly Entecavir Entecavir ETV_TP Entecavir Triphosphate (Active Form) Entecavir->ETV_TP Intracellular Phosphorylation ETV_TP->Inhibition2 HBV_Polymerase HBV DNA Polymerase DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->DNA_Synthesis Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination Incorporation leads to Viral_Replication_Blocked2 Viral Replication Blocked Chain_Termination->Viral_Replication_Blocked2 Inhibition2->HBV_Polymerase

Caption: Comparative mechanisms of action for this compound and Entecavir.

Experimental Workflow for Evaluating HBV DNA Reduction Patient_Recruitment Patient Recruitment (Chronic Hepatitis B) Baseline_Assessment Baseline Assessment (Serum & Biopsy) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., this compound or Entecavir) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Treatment_Period Treatment Period (e.g., 28 days, 48 weeks) Treatment_Group->Treatment_Period Control_Group->Treatment_Period On_Treatment_Monitoring On-Treatment Monitoring (Regular Serum Sampling) Treatment_Period->On_Treatment_Monitoring End_of_Treatment_Assessment End-of-Treatment Assessment (Serum & Biopsy) Treatment_Period->End_of_Treatment_Assessment On_Treatment_Monitoring->End_of_Treatment_Assessment Data_Analysis Data Analysis (Change in HBV DNA from Baseline) End_of_Treatment_Assessment->Data_Analysis Results Results (Efficacy & Safety Profile) Data_Analysis->Results

Caption: Generalized workflow for clinical trials assessing HBV DNA reduction.

References

Validating the Target Engagement of (S)-Canocapavir with the HBV Core Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on confirming the interaction of (S)-Canocapavir with its intended target, the Hepatitis B Virus (HBV) core protein, within a cellular context. This guide provides a comparative analysis with other capsid assembly modulators, supported by experimental data and detailed protocols.

This compound is a novel oral antiviral agent targeting the Hepatitis B Virus (HBV) core protein (HBc). It is classified as a Type II Capsid Assembly Modulator (CAM), also known as a Core protein Allosteric Modulator (CpAM-E), which functions by accelerating the formation of empty viral capsids that lack the viral genetic material (pregenomic RNA), thereby disrupting the viral life cycle.[1][2][3] Validating that a compound engages its intended target within the complex cellular environment is a critical step in drug development. This guide outlines and compares key experimental approaches to confirm the target engagement of this compound with the HBV core protein in cells, presenting data alongside alternative CAMs.

Comparative Analysis of Antiviral Activity and Cytotoxicity

The primary evidence for the efficacy of an antiviral compound comes from cell-based assays that measure the inhibition of viral replication. For HBV core protein inhibitors, this is typically quantified by the reduction in HBV DNA levels in cell culture supernatants. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency. To assess the therapeutic window, the EC50 is compared against the half-maximal cytotoxic concentration (CC50), which is the concentration at which the compound induces 50% cell death. The ratio of these two values provides the selectivity index (SI = CC50 / EC50), a critical parameter for evaluating the specificity of the compound's antiviral effect.

Below is a comparative summary of the in vitro antiviral activity and cytotoxicity of this compound and other representative HBV capsid assembly modulators.

CompoundClassCell LineEC50CC50Selectivity Index (SI)Reference
This compound Type II (CAM-E) HepG2.2.15~10-12 nM >10 µM >833-1000 [4]
Bay 41-4109Type I (CAM-A)HepG2.2.15120 nM>30 µM>250[5]
JNJ-56136379Type II (CAM-E)HepG2.11754 nM>10 µM>185
GLS4Type I (CAM-A)HepG2.2.1515 nMNot ReportedNot Reported
NVR-010-001-E2Type I (CAM-A)HepG2.2.1511 nMNot ReportedNot Reported

Direct Target Engagement Validation in Cells

While antiviral activity assays demonstrate a compound's effect on viral replication, they do not directly prove that the compound binds to its intended target. Biophysical methods adapted for a cellular environment are employed to provide this direct evidence.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm drug-target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tm) often increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein, typically by Western blot.

A study demonstrated that the Type I CAMs BAY 41-4109, NVR-010-001-E2, and GLS4 significantly increased the thermal stability of the HBV core protein. This provides direct evidence of their engagement with the core protein. While specific CETSA data for this compound was not found in the reviewed literature, its classification as a CAM that binds to the same hydrophobic pocket as these compounds strongly suggests it would yield a similar thermal stabilization profile.

CompoundClassTarget ProteinThermal Shift (ΔTm)Reference
Bay 41-4109Type I (CAM-A)HBV Core Protein+11°C
NVR-010-001-E2Type I (CAM-A)HBV Core Protein+17°C
GLS4Type I (CAM-A)HBV Core Protein+17°C

Visualizing the Mechanism of Action in Cells

The distinct mechanisms of Type I and Type II CAMs can be visualized by analyzing the state of HBV capsids within treated cells. Native agarose gel electrophoresis is a key technique for this purpose, as it separates intact capsids from unassembled core protein dimers and aberrant polymers based on their size and charge.

  • Type I CAMs (e.g., Bay 41-4109) induce the misassembly of the core protein into large, non-capsid polymers, which results in a smear or the absence of the distinct capsid band on a native agarose gel.

  • Type II CAMs (e.g., this compound, JNJ-56136379) accelerate the assembly of capsids that are morphologically normal but empty of pgRNA. This leads to an increase in the intensity of the capsid band on a native agarose gel compared to untreated cells.

Experimental Protocols

HBV Antiviral Activity Assay in HepG2.2.15 Cells

This protocol is used to determine the EC50 of a compound against HBV replication.

Methodology:

  • Cell Culture: Culture HepG2.2.15 cells, a stable cell line that constitutively expresses HBV, in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Compound Treatment: Seed HepG2.2.15 cells in 96-well plates. After cell attachment, treat the cells with serial dilutions of the test compound (e.g., this compound) for a period of 6-8 days, with media and compound changes every 2 days.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • HBV DNA Quantification:

    • Isolate viral DNA from the supernatant using a viral DNA extraction kit.

    • Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay with primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol validates the direct binding of a compound to the HBV core protein in cells.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line expressing HBV core protein (e.g., HepG2.2.15 or cells transiently transfected with an HBc expression plasmid). Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a membrane. Detect the amount of soluble HBV core protein using a specific primary antibody against HBc, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble core protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Native Agarose Gel Electrophoresis for Capsid Analysis

This protocol is used to analyze the effect of compounds on HBV capsid assembly.

Methodology:

  • Cell Lysis: Treat HBV-expressing cells with the test compounds for a specified duration. Lyse the cells in a non-denaturing lysis buffer.

  • Sample Preparation: Clarify the cell lysates by centrifugation to remove cellular debris.

  • Electrophoresis: Load the lysates onto a native agarose gel (e.g., 1% agarose) and perform electrophoresis in a suitable running buffer.

  • Transfer and Immunoblotting: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Detection:

    • To detect capsids, probe the membrane with a primary antibody against the HBV core protein, followed by a labeled secondary antibody.

    • To detect encapsidated pgRNA, the membrane can be hybridized with a labeled nucleic acid probe specific for HBV RNA.

  • Analysis: Visualize the bands corresponding to intact capsids. Compare the band patterns between untreated and compound-treated samples to assess the effect on capsid formation.

Visualizations

HBV_Core_Protein_Inhibitor_Pathway cluster_type1 Type I CAMs (e.g., Bay 41-4109) cluster_type2 This compound & Other Type II CAMs HBc Dimers_T1 HBc Dimers Aberrant Polymers Aberrant, Non-functional Polymers HBc Dimers_T1->Aberrant Polymers Misdirected Assembly Disruption of Viral Lifecycle Disruption of Viral Lifecycle Aberrant Polymers->Disruption of Viral Lifecycle HBc Dimers_T2 HBc Dimers Empty Capsids Empty Capsids (No pgRNA) HBc Dimers_T2->Empty Capsids Accelerated Assembly Empty Capsids->Disruption of Viral Lifecycle HBV Replication Cycle HBV Replication Cycle

Caption: Mechanism of action of HBV core protein inhibitors.

CETSA_Workflow Start Cell Culture with HBV Core Protein Compound Treatment Treat with this compound or Vehicle (DMSO) Start->Compound Treatment Heating Heat Cells to a Range of Temperatures Compound Treatment->Heating Lysis Cell Lysis and Centrifugation Heating->Lysis Soluble Fraction Collect Soluble Protein Fraction Lysis->Soluble Fraction Western Blot Western Blot for HBV Core Protein Soluble Fraction->Western Blot Analysis Analyze Thermal Stabilization (ΔTm) Western Blot->Analysis Conclusion Confirm Target Engagement Analysis->Conclusion

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Capsid_Analysis_Workflow cluster_results Expected Results Start Treat HBV-expressing Cells with CAMs Lysis Non-denaturing Cell Lysis Start->Lysis Electrophoresis Native Agarose Gel Electrophoresis Lysis->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Immunoblot Immunoblot with anti-HBc Antibody Transfer->Immunoblot Analysis Analyze Capsid Bands Immunoblot->Analysis TypeI Type I CAM: No Capsid Band / Smear Analysis->TypeI TypeII Type II CAM: Increased Capsid Band Analysis->TypeII

Caption: Native agarose gel workflow for capsid analysis.

References

(S)-Canocapavir Demonstrates Potential to Overcome Resistance to First-Generation Capsid Assembly Modulators in HBV

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – November 28, 2025 – Preclinical research indicates that (S)-Canocapavir, a novel pyrazole-based capsid assembly modulator (CAM), may maintain activity against Hepatitis B Virus (HBV) strains that have developed resistance to other classes of CAMs. This suggests a potential new therapeutic option for patients who have failed previous CAM-based treatments.

Capsid assembly modulators are a promising class of oral antiviral agents that target the HBV core protein, disrupting the viral capsid formation and thereby inhibiting viral replication. However, as with other antiviral therapies, the emergence of drug resistance is a significant concern. Several mutations in the HBV core protein have been identified that confer resistance to various CAMs.

A comparative analysis of published in vitro data highlights the distinct resistance profiles of different CAMs. While direct head-to-head studies of this compound against a full panel of CAM-resistant mutants are not yet available, existing research provides valuable insights into its cross-resistance profile.

Comparative Antiviral Activity

Data from in vitro studies of the CAM JNJ-56136379 against a panel of site-directed mutants in the HBV core protein have established a baseline for resistance profiles. In contrast, studies on this compound have identified specific mutations that reduce its efficacy. A summary of these findings is presented below.

HBV StrainMutation(s)JNJ-56136379 EC50 (nM)This compound Resistance Profile
Wild-TypeNone17Susceptible
Mutant 1T33N>1000Information not available
Mutant 2Y118F114Information not available
Mutant 3S124A43Resistance observed
Mutant 4T128S53Information not available
Mutant 5F18AInformation not availableResistance observed
Mutant 6R28AInformation not availableResistance observed
Mutant 7R127LInformation not availableResistance observed
Mutant 8T128IInformation not availableResistance observed

Table 1: Comparative in vitro activity of CAMs against wild-type and resistant HBV strains. EC50 values for JNJ-56136379 are sourced from published studies. The resistance profile for this compound is based on findings that certain mutations abolish its antiviral effect.

Experimental Protocols

The evaluation of cross-resistance for CAMs typically involves the following key experimental steps:

1. Generation of Resistant HBV Mutants: Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the HBV core protein-coding region of an HBV expression plasmid. These mutations correspond to those identified in clinical or in vitro resistance selection studies.

2. Cell Culture and Transfection: Hepatoma cell lines, such as HepG2 or Huh7, are cultured and subsequently transfected with the plasmids encoding either wild-type or mutant HBV genomes.

3. Antiviral Compound Treatment: Transfected cells are treated with serial dilutions of the CAMs being investigated, including this compound and comparator compounds. A control group of cells receives no antiviral treatment.

4. Quantification of Viral Replication: After a defined incubation period (typically 3-6 days), the level of HBV replication is assessed. This is commonly achieved by quantifying the amount of encapsidated HBV DNA in the cell lysate or secreted into the cell culture supernatant using quantitative real-time PCR (qPCR).

5. Determination of EC50 Values: The half-maximal effective concentration (EC50) is calculated for each compound against each viral strain. The EC50 represents the drug concentration at which a 50% reduction in viral replication is observed compared to the untreated control. A significant increase in the EC50 value for a mutant strain compared to the wild-type strain indicates resistance.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assay Antiviral Assay cluster_analysis Data Analysis start Start mutagenesis Site-Directed Mutagenesis of HBV Core Protein start->mutagenesis plasmid_prep Plasmid Preparation (Wild-Type & Mutants) mutagenesis->plasmid_prep transfection Transfection of Cells plasmid_prep->transfection cell_culture Hepatoma Cell Culture (e.g., HepG2) cell_culture->transfection treatment Treatment with CAMs (this compound & Comparators) transfection->treatment incubation Incubation (3-6 days) treatment->incubation extraction Extraction of Encapsidated HBV DNA incubation->extraction qpcr Quantification by qPCR extraction->qpcr ec50 EC50 Determination qpcr->ec50 comparison Comparison of Activity (Wild-Type vs. Mutants) ec50->comparison end End comparison->end

Figure 1. Workflow for assessing cross-resistance of HBV CAMs.

Signaling Pathways and Logical Relationships

The mechanism of action of CAMs involves binding to the HBV core protein dimers, which are the building blocks of the viral capsid. This binding event allosterically modulates the interaction between core protein dimers, leading to aberrant capsid assembly. In the case of this compound, a Class II or Type E CAM (CAM-E), this results in the formation of empty, non-infectious capsids that lack the viral genome. Resistance mutations are thought to alter the binding pocket for the CAM, thereby reducing the drug's affinity and allowing for the formation of functional, genome-containing capsids.

signaling_pathway cluster_virus HBV Replication Cycle cluster_drug CAM Intervention cluster_resistance Resistance Mechanism core_dimer HBV Core Protein Dimers nucleocapsid Functional Nucleocapsid (contains pgRNA) core_dimer->nucleocapsid Normal Assembly empty_capsid Empty Capsid Formation core_dimer->empty_capsid Aberrant Assembly pgRNA pgRNA-Polymerase Complex pgRNA->nucleocapsid Encapsidation virion Infectious Virion Release nucleocapsid->virion s_canocapavir This compound (CAM-E) s_canocapavir->core_dimer Binds to empty_capsid->virion Blocks resistance_mutation Resistance Mutations (e.g., V124A) resistance_mutation->core_dimer Alters Binding Site reduced_binding Reduced CAM Binding resistance_mutation->reduced_binding Leads to reduced_binding->s_canocapavir Inhibits

Difference in mechanism between (S)-Canocapavir and heteroaryldihydropyrimidine (HAP) inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The HIV-1 capsid has emerged as a critical and multifaceted target for antiretroviral therapy. This protein shell, which encases the viral genome, plays pivotal roles in both the early and late stages of the viral lifecycle. Its intricate functions in reverse transcription, nuclear import, and virion assembly have made it a focal point for the development of a new generation of antiviral drugs. Among these, two distinct classes of inhibitors, exemplified by the clinically approved drug Lenacapavir and the widely studied experimental compound PF-74, have provided invaluable insights into the capsid's vulnerabilities.

This guide provides a detailed comparison of the mechanisms of action, binding sites, and antiviral profiles of Lenacapavir and PF-74-like inhibitors. By presenting quantitative data, experimental protocols, and visual representations of their molecular interactions, we aim to offer a comprehensive resource for researchers and drug development professionals working to combat HIV-1.

At a Glance: Key Mechanistic Differences

FeatureLenacapavirPF-74
Primary Mechanism Multi-stage inhibitor: disrupts both early (nuclear import) and late (capsid assembly) events.Primarily an early-stage inhibitor: destabilizes the capsid, leading to premature uncoating.
Binding Site Deep within the inter-subunit pocket of the capsid hexamer, at the interface of two adjacent capsid protein (CA) monomers.Binds to the same inter-subunit pocket as Lenacapavir, but with a different orientation and set of interactions.
Effect on Capsid Stability Hyper-stabilizes the capsid lattice, making it overly rigid.Destabilizes the capsid lattice, promoting its disassembly.
Antiviral Potency (EC50) Picomolar range (e.g., 30-190 pM in PBMCs).[1]Nanomolar to low micromolar range (e.g., 80-640 nM in PBMCs).[2]

Delving into the Molecular Mechanisms

The distinct antiviral outcomes of Lenacapavir and PF-74 stem from their unique interactions with the HIV-1 capsid protein and the subsequent effects on the intricate process of viral replication.

Lenacapavir: A Multi-Pronged Attack

Lenacapavir is a first-in-class, long-acting capsid inhibitor with potent antiviral activity.[3][4] Its mechanism is unique in that it interferes with multiple, distinct steps of the HIV-1 lifecycle.[3]

  • Early Stage Inhibition: Upon viral entry into a host cell, Lenacapavir binds to the incoming viral capsid, hyper-stabilizing the lattice structure. This increased rigidity is thought to interfere with the capsid's ability to traverse the cytoplasm and properly engage with the nuclear pore complex for nuclear import. By preventing the viral genetic material from reaching the nucleus, Lenacapavir effectively blocks a crucial step required for integration into the host genome.

  • Late Stage Inhibition: During the formation of new virus particles, Lenacapavir interferes with the proper assembly of the capsid. Its presence leads to the formation of aberrant, malformed capsids. These non-infectious virions are unable to effectively initiate a new round of infection.

The binding of Lenacapavir occurs at a highly conserved interface between two adjacent capsid (CA) protein subunits within the hexameric lattice. This deep binding pocket is also utilized by host cell factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are important for nuclear import. By competing with these host factors, Lenacapavir further disrupts the normal process of nuclear entry.

PF-74: Inducing Premature Collapse

PF-74 is a well-characterized experimental inhibitor that also targets the HIV-1 capsid. Unlike Lenacapavir's stabilizing effect, PF-74's primary mechanism involves the destabilization of the viral capsid.

  • Early Stage Inhibition: PF-74 binds to the same inter-subunit pocket as Lenacapavir but with a different orientation. This binding induces a conformational change that weakens the interactions between CA monomers, leading to the premature disassembly (uncoating) of the viral core in the cytoplasm. This premature uncoating exposes the viral reverse transcription complex to cellular sensors and degradative pathways before it can efficiently complete the synthesis of viral DNA and reach the nucleus.

While both inhibitors bind to a similar region of the capsid, their differing effects on capsid stability highlight the delicate balance required for successful viral replication. The capsid must be stable enough to protect the viral genome and facilitate transport to the nucleus, yet labile enough to uncoat at the appropriate time and place. Both Lenacapavir and PF-74 disrupt this equilibrium, albeit in opposite ways.

Visualizing the Mechanisms

To better understand the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the HIV-1 lifecycle and their binding within the capsid hexamer.

HIV_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Lenacapavir_Early Lenacapavir (Hyper-stabilization) Lenacapavir_Early->Nuclear Import Inhibits PF74_Early PF-74 (Destabilization) PF74_Early->Reverse Transcription Inhibits (premature uncoating) Lenacapavir_Late Lenacapavir (Aberrant Assembly) Lenacapavir_Late->Assembly Inhibits

Inhibition points in the HIV-1 lifecycle.

References

Evaluating the Antiviral Profile of (S)-Canocapavir Across Different HBV Genotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antiviral profile of (S)-Canocapavir, a novel capsid assembly modulator, against various Hepatitis B Virus (HBV) genotypes. Through a comparative analysis with established antiviral agents, Entecavir and Tenofovir, this document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and experimental workflows to support further research and development in the field of HBV therapeutics.

Executive Summary

This compound (also known as ZM-H1505R) is a potent, orally bioavailable inhibitor of HBV capsid assembly.[1][2][3][4] As a Class II Core protein Allosteric Modulator (CpAM-E), it accelerates the formation of empty viral capsids that lack the pregenomic RNA (pgRNA), thereby disrupting the viral life cycle. Preclinical studies have demonstrated its high potency and pan-genotypic activity, positioning it as a promising candidate for the treatment of chronic hepatitis B. This guide offers a side-by-side comparison of its in vitro efficacy with that of Entecavir and Tenofovir, two widely used nucleos(t)ide analogue reverse transcriptase inhibitors.

Comparative Antiviral Activity

The in vitro antiviral efficacy of this compound, Entecavir, and Tenofovir against different HBV genotypes is summarized below. It is important to note that the EC50 values presented are compiled from various studies and may have been determined under different experimental conditions, including the specific cell lines and viral strains used.

Antiviral AgentHBV GenotypeCell LineEC50 (nM)Reference(s)
This compound Not SpecifiedHepG2.2.1510
Not SpecifiedPrimary Human Hepatocytes12
Genotypes A, B, C, DNot SpecifiedHighly Active
Entecavir Wild-typeHepG23
Genotype CHepG2Data not available in a comparable format
Lamivudine-ResistantHepG261
Tenofovir Wild-typeHepG2.2.151100
Genotypes A-HHepG2No significant difference in EC50 across genotypes
Genotypes B, C, DHepG2Sensitive

Note: The "pan-genotypic" activity of this compound has been reported, indicating its efficacy against major HBV genotypes. However, a comprehensive dataset with specific EC50 values for each genotype (A-H) from a single comparative study is not publicly available at this time. Similarly, while Tenofovir has been shown to be equally active against genotypes A-H, specific EC50 values for each are not consistently reported in a single study.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Lines and Culture
  • HepG2 (Human Hepatoma Cell Line): A widely used cell line for transient transfection studies of HBV replication.

  • HepG2.2.15: A stable cell line derived from HepG2 that constitutively expresses HBV (genotype D) from an integrated genome.

  • HepAD38: A HepG2-derived cell line with a tetracycline-off inducible HBV genome, allowing for controlled viral replication studies.

  • HepG2-NTCP: A HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the functional receptor for HBV entry, making it susceptible to infection by all HBV genotypes.

  • Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research as they most closely mimic the in vivo environment.

Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2. For stable cell lines like HepG2.2.15, G418 (geneticin) is added to the culture medium to maintain selection for the integrated HBV genome.

Antiviral Activity Assay (EC50 Determination)
  • Cell Seeding: Seed susceptible cells (e.g., HepG2-NTCP for infection studies or HepG2.2.15/HepAD38 for replication studies) in 96-well plates at an appropriate density.

  • Compound Treatment: After cell attachment (typically 24 hours), treat the cells with serial dilutions of the antiviral compounds (this compound, Entecavir, Tenofovir) or a vehicle control (e.g., DMSO).

  • HBV Infection/Replication:

    • For infection assays (HepG2-NTCP), cells are infected with HBV particles of the desired genotype in the presence of the compounds.

    • For replication assays (HepG2.2.15/HepAD38), the compounds are added to the culture medium of the HBV-producing cells.

  • Incubation: Incubate the plates for a defined period (typically 6-9 days), with media and compound changes every 2-3 days.

  • Quantification of HBV DNA:

    • Extracellular HBV DNA: Collect the cell culture supernatant and isolate viral DNA.

    • Intracellular HBV Core DNA: Lyse the cells and isolate intracellular HBV core particles. Treat with DNase to remove plasmid DNA, followed by proteinase K digestion to release the viral DNA.

    • Quantify HBV DNA levels using real-time quantitative PCR (qPCR) with primers and probes specific to a conserved region of the HBV genome.

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA reduction against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the antiviral compounds as described for the antiviral activity assay.

  • Incubation: Incubate the cells for the same duration as the antiviral assay.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

Quantification of HBV pgRNA
  • RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

  • Real-time qPCR: Perform real-time qPCR using primers and a probe specific to the HBV pregenomic RNA sequence. The quantification is typically normalized to an endogenous housekeeping gene (e.g., GAPDH or β-actin).

Visualizing Mechanisms and Workflows

HBV Life Cycle and this compound's Mechanism of Action

The following diagram illustrates the key steps in the HBV life cycle and highlights the point of intervention for the capsid assembly modulator, this compound.

HBV_Lifecycle cluster_host_cell Hepatocyte Entry 1. Entry via NTCP Uncoating 2. Uncoating Entry->Uncoating cccDNA_Formation 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation Transcription 4. Transcription cccDNA_Formation->Transcription Translation 5. Translation Transcription->Translation Encapsidation 6. pgRNA Encapsidation Translation->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 8. Virion Assembly Reverse_Transcription->Assembly Egress 9. Egress Assembly->Egress HBV_Virion HBV Virion Egress->HBV_Virion New Virions Canocapavir This compound Canocapavir->Intervention Intervention->Encapsidation Accelerates formation of empty capsids HBV_Virion->Entry

Caption: HBV life cycle and the inhibitory action of this compound on pgRNA encapsidation.

Experimental Workflow for Antiviral Evaluation

This diagram outlines a typical experimental workflow for evaluating the antiviral profile of a compound like this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., HepG2-NTCP) Treatment 3. Cell Treatment & HBV Infection Cell_Culture->Treatment Compound_Prep 2. Compound Dilution (this compound, Comparators) Compound_Prep->Treatment Incubation 4. Incubation (6-9 days) Treatment->Incubation HBV_Quant 5a. HBV DNA/pgRNA Quantification (qPCR) Incubation->HBV_Quant Cytotoxicity 5b. Cytotoxicity Measurement (MTT) Incubation->Cytotoxicity EC50_Calc 6a. EC50 Calculation HBV_Quant->EC50_Calc CC50_Calc 6b. CC50 Calculation Cytotoxicity->CC50_Calc Comparison 7. Comparative Analysis EC50_Calc->Comparison CC50_Calc->Comparison

Caption: Workflow for evaluating the in vitro antiviral activity and cytotoxicity of HBV inhibitors.

Conclusion

This compound demonstrates a potent, pan-genotypic antiviral activity against HBV in preclinical models. Its mechanism of action as a capsid assembly modulator offers a distinct advantage and a potential for combination therapy with existing nucleos(t)ide analogues. While further head-to-head comparative studies are needed to fully delineate its efficacy profile across all HBV genotypes relative to standard-of-care treatments, the available data strongly support its continued development as a novel therapeutic agent for chronic hepatitis B. This guide provides a foundational resource for researchers to design and interpret future studies aimed at further characterizing the promising antiviral profile of this compound.

References

Pharmacokinetic and pharmacodynamic comparison of (S)-Canocapavir in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pharmacokinetic and pharmacodynamic properties of (S)-Canocapavir, a novel hepatitis B virus (HBV) capsid assembly modulator, with other relevant alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound (also known as Canocapavir or ZM-H1505R) is a potent, orally bioavailable inhibitor of HBV replication.[1] It belongs to a new class of pyrazole-based capsid assembly modulators (CAMs).[2] Preclinical studies demonstrate that this compound effectively inhibits HBV replication in vitro with low nanomolar potency.[2] While detailed quantitative preclinical pharmacokinetic data in animal models is limited in publicly available literature, toxicology studies in Sprague Dawley rats and Beagle dogs have shown it to be well-tolerated.[2] This guide summarizes the available preclinical data for this compound and compares it to other notable HBV capsid inhibitors, Bay 41-4109 and JNJ-6379, to provide a comprehensive overview for research and development purposes.

Data Presentation

Pharmacodynamic Comparison: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral potency of this compound and comparator compounds against HBV in various cell-based assays.

CompoundAssay SystemEC50 (nM)Reference
This compound HepG2.2.15 cells10[2]
Primary Human Hepatocytes12
HepAD38 cells118.5
Bay 41-4109 HepG2.2.15 cells50
HepG2.2.15 cells32.6 (HBV DNA release)
HepG2.2.15 cells132 (cytoplasmic HBcAg)
JNJ-6379 HepG2.117 cells54
Primary Human Hepatocytes93
Pharmacokinetic Comparison: Preclinical Animal Models

Direct quantitative comparison of the preclinical pharmacokinetic parameters of this compound with Bay 41-4109 and JNJ-6379 is challenging due to limited publicly available data for this compound. The table below presents the available information.

CompoundSpeciesRouteKey Pharmacokinetic ParametersReference
This compound Rat (Sprague Dawley)OralWell-tolerated up to 1000 mg/kg/day (NOAEL)
Dog (Beagle)OralWell-tolerated up to 300 mg/kg/day (NOAEL)
Bay 41-4109 MouseOralBioavailability: ~30%
RatOralBioavailability: ~60%
DogOralBioavailability: ~60%
JNJ-6379 Healthy Humans (Clinical Data)OralDose-proportional pharmacokinetics

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit HBV replication in a cell-based model.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used.

Methodology:

  • Cell Seeding: HepG2.2.15 cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) for a specified period, typically 3 to 6 days. A vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like lamivudine) are included.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Quantification of Viral Markers:

    • HBV DNA: Extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).

    • HBsAg and HBeAg: Secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) can be measured by enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) is performed on the treated cells to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Preclinical Pharmacokinetic Study (General Protocol)

Objective: To determine the pharmacokinetic profile of a compound in animal models.

Animal Models: Sprague Dawley rats and Beagle dogs are commonly used for preclinical toxicology and pharmacokinetic studies.

Methodology:

  • Dosing: The test compound is administered to the animals, typically via oral gavage for assessing oral bioavailability or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., pre-dose, and at various intervals post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Mandatory Visualization

HBV_Lifecycle_and_CAM_Action cluster_Hepatocyte Hepatocyte cluster_CAM_Action Capsid Assembly Modulator (CAM) Action Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_Formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (Cp) Translation->Core_Protein Polymerase Polymerase (P) Translation->Polymerase Core_Protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Capsid_Assembly Capsid Assembly Reverse_Transcription->Capsid_Assembly Mature_Capsid Mature Capsid Capsid_Assembly->Mature_Capsid Aberrant_Capsid Formation of Aberrant/Empty Capsids Capsid_Assembly->Aberrant_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release CAM This compound CAM->Capsid_Assembly Inhibits Proper Assembly Antiviral_Assay_Workflow start Start seed_cells Seed HepG2.2.15 cells in multi-well plates start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion prepare_compounds Prepare serial dilutions of test compounds incubate_adhesion->prepare_compounds treat_cells Treat cells with compounds incubate_adhesion->treat_cells prepare_compounds->treat_cells incubate_treatment Incubate for 3-6 days treat_cells->incubate_treatment collect_supernatant Collect cell culture supernatant incubate_treatment->collect_supernatant cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT) incubate_treatment->cytotoxicity_assay quantify_hbv_dna Quantify extracellular HBV DNA (qPCR) collect_supernatant->quantify_hbv_dna quantify_antigens Quantify HBsAg/HBeAg (ELISA) collect_supernatant->quantify_antigens data_analysis Analyze data and calculate EC50 & CC50 quantify_hbv_dna->data_analysis quantify_antigens->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

References

Assessing the Potential for HBV Resistance Development to (S)-Canocapavir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential for Hepatitis B Virus (HBV) to develop resistance to (S)-Canocapavir, a novel capsid assembly modulator (CAM). By comparing its performance with other CAMs and providing detailed experimental data and protocols, this document aims to be a valuable resource for the scientific community engaged in HBV drug development.

Introduction to this compound and Capsid Assembly Modulators

This compound (also known as ZM-H1505R) is the active S-isomer of Canocapavir, a novel, orally bioavailable pyrazole-based inhibitor of the HBV capsid protein.[1][2] It is classified as a Type II or Class E capsid assembly modulator (CAM-E).[3] CAMs represent a promising class of direct-acting antivirals that target the HBV core protein (Cp), a crucial component in multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and virion assembly.[3]

CAMs are broadly categorized into two classes:

  • Type I (CAM-A): These modulators, such as GLS4, induce the misassembly of core protein dimers into aberrant, non-capsid structures that are often targeted for degradation.[3]

  • Type II (CAM-E): This class, which includes this compound, EDP-514, and AB-836, accelerates the assembly of "empty" capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, thus preventing the formation of replication-competent virions.

Preclinical studies have demonstrated that this compound exhibits potent, pan-genotypic antiviral activity against HBV in vitro. Clinical trials have shown it to be generally well-tolerated and to significantly reduce HBV DNA and pgRNA levels in patients with chronic hepatitis B. A key question for any new antiviral is its susceptibility to the development of drug resistance. This guide assesses the potential for HBV resistance to this compound by comparing available data with that of other CAMs.

Comparative Analysis of Antiviral Potency and Resistance Profiles

The development of resistance to antiviral therapies is a significant challenge in the long-term management of chronic HBV infection. For CAMs, resistance typically arises from mutations in the HBV core protein, particularly in or near the drug-binding pocket at the dimer-dimer interface.

In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral potency of this compound and other selected CAMs against wild-type (WT) HBV.

CompoundClassCell LineEC50 (nM)Reference(s)
This compound Type II (CAM-E)HepG2.2.1510
Primary Human Hepatocytes12
HepAD38118.5
AB-836 Type II (CAM-E)HepDE1910
EDP-514 Type II (CAM-E)HepAD3818
HepDE1927
HepG2.2.1517
GLS4 Type I (CAM-A)HepG2.2.1512
Resistance Profile Comparison

The emergence of specific mutations in the HBV core protein can confer resistance to CAMs. The table below presents available data on the fold change in EC50 values for various CAMs against known resistance-associated mutations. Data for this compound against a comprehensive panel of mutants is not yet publicly available.

MutationThis compound Fold Change (EC50)AB-836 Fold Change (EC50)Other CAMs Fold Change (EC50)Reference(s)
P25S Reduced susceptibility noted in one patientN/AN/A
T33N N/A64.8AB-506: 369
I105T N/A8.3AB-506: 19.9
T109I N/A0.4GLS4: 3.3-6.8
T109M N/A2.0Bay 38-7690: Resistant
T109S N/A1.4Bay 38-7690: Hypersusceptible
Y118F N/A0.8Bay 38-7690: Resistant
V124A Resistant to capsid accumulationN/AN/A
R127L Resistant to capsid accumulationN/AN/A
T128I Capsid formation disruptedN/AN/A

N/A: Data not publicly available.

Notably, preclinical data suggests that this compound (ZM-H1505R) maintains potent antiviral activity against mutant viruses that are resistant to other Class I and Class II HBV core inhibitors and nucleos(t)ide analogues.

Experimental Protocols for Assessing HBV Resistance to CAMs

Standardized and reproducible in vitro assays are essential for evaluating the potential for drug resistance. Below are detailed protocols for generating and characterizing HBV variants with reduced susceptibility to CAMs.

In Vitro Selection of Resistant Mutants

This process involves passaging HBV-replicating cells in the presence of increasing concentrations of the CAM to select for viral variants with reduced susceptibility.

Protocol:

  • Cell Culture: Culture a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in a T-75 flask under standard conditions (DMEM, 10% FBS, 1% Penicillin-Streptomycin).

  • Initial Drug Exposure: Treat the cells with the CAM at a concentration equivalent to its EC50.

  • Monitoring Viral Replication: Every 3-4 days, harvest the cell culture supernatant and quantify the amount of HBV DNA using quantitative PCR (qPCR).

  • Cell Passaging and Dose Escalation: When the viral load in the treated culture begins to rebound to levels seen in the untreated control, passage the cells and increase the concentration of the CAM by 2-fold.

  • Repeat Cycles: Continue this cycle of monitoring, passaging, and dose escalation for an extended period (e.g., 20-30 passages).

  • Isolation and Sequencing: Once a viral population that can replicate efficiently in the presence of high concentrations of the CAM is established, isolate the viral DNA from the supernatant or infected cells. Amplify the HBV core gene by PCR and perform DNA sequencing to identify mutations.

Phenotypic Characterization of Potential Resistance Mutations

Once mutations are identified, their impact on drug susceptibility is confirmed through phenotypic assays using site-directed mutagenesis.

Protocol:

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) into an HBV replicon plasmid (e.g., a plasmid containing a 1.2x or 1.3x overlength HBV genome) using a commercially available site-directed mutagenesis kit.

  • Transient Transfection: Transfect a human hepatoma cell line (e.g., Huh7 or HepG2) with the wild-type or mutant HBV replicon plasmid.

  • Drug Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the CAM. Include an untreated control for both wild-type and mutant replicons.

  • Quantification of Viral Replication: After 72-96 hours of drug treatment, lyse the cells and isolate intracellular HBV replicative intermediates. Quantify the amount of HBV DNA using Southern blotting or qPCR.

  • Data Analysis: For each CAM concentration, calculate the percentage of viral replication inhibition relative to the untreated control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

  • Fold Change Calculation: The fold change in resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type virus.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to CAMs and resistance testing.

CAM_Mechanism cluster_type1 Type I CAM (CAM-A) cluster_type2 Type II CAM (CAM-E) Cp_dimer1 HBV Core Protein (Cp Dimer) Misassembled Aberrant, Non-Capsid Structures Cp_dimer1->Misassembled + CAM-A CAM_A GLS4 Degradation Degradation Misassembled->Degradation Cp_dimer2 HBV Core Protein (Cp Dimer) Empty_Capsid Empty Capsid (No pgRNA) Cp_dimer2->Empty_Capsid + CAM-E CAM_E This compound EDP-514, AB-836 No_Replication No Virion Production Empty_Capsid->No_Replication

Caption: Mechanism of Action of Type I and Type II Capsid Assembly Modulators.

Resistance_Workflow start Start: HBV-replicating cell line culture Culture with increasing concentrations of CAM start->culture rebound Monitor for viral rebound (qPCR) culture->rebound passage Passage cells and escalate CAM dose rebound->passage Rebound observed isolate Isolate viral DNA from resistant population rebound->isolate Resistance established passage->culture sequence Sequence Core Gene to identify mutations isolate->sequence mutagenesis Site-directed mutagenesis of replicon plasmid sequence->mutagenesis transfect Transient transfection of Huh7/HepG2 cells mutagenesis->transfect treat Treat with serial dilutions of CAM transfect->treat quantify Quantify HBV DNA (Southern Blot / qPCR) treat->quantify calculate Calculate EC50 and Fold Change quantify->calculate end End: Resistance Profile calculate->end

Caption: Experimental Workflow for In Vitro HBV CAM Resistance Analysis.

Resistance_Logic CAM Capsid Assembly Modulator (this compound) BindingPocket Binds to Cp Dimer-Dimer Interface Pocket CAM->BindingPocket AcceleratedAssembly Accelerates Capsid Assembly BindingPocket->AcceleratedAssembly EmptyCapsid Formation of Empty Capsids AcceleratedAssembly->EmptyCapsid Inhibition Inhibition of HBV Replication EmptyCapsid->Inhibition Mutation Mutation in Core Protein (e.g., T33N, I105T, R127L) AlteredPocket Alters Binding Pocket Conformation Mutation->AlteredPocket ReducedBinding Reduced CAM Binding Affinity AlteredPocket->ReducedBinding ReducedBinding->CAM Impacts NormalAssembly Normal Capsid Assembly (with pgRNA) ReducedBinding->NormalAssembly Resistance HBV Replication Continues (Resistance) NormalAssembly->Resistance

Caption: Logical Relationship of CAM Action and the Development of Resistance.

Conclusion and Future Directions

This compound is a potent, next-generation CAM with a promising clinical profile. While comprehensive data on its resistance profile is still emerging, preliminary findings suggest it may have a higher barrier to resistance and retain activity against some mutations that confer resistance to other CAMs. The distinct pyrazole structure of this compound may contribute to a unique binding mode within the core protein, potentially explaining its activity against certain resistant variants.

Further head-to-head comparative studies evaluating this compound against a broad panel of known CAM-resistant mutants are crucial to fully delineate its resistance profile. The generation and characterization of this compound-specific resistance mutations in vitro will provide valuable insights for the development of future CAMs with an even higher barrier to resistance. As this compound progresses through clinical development, long-term monitoring of patients for the emergence of resistance will be essential to confirm its durability and role in future combination therapies aimed at achieving a functional cure for chronic hepatitis B.

References

Safety Operating Guide

Navigating the Disposal of (S)-Canocapavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of (S)-Canocapavir, ensuring the protection of personnel and the environment.

For researchers and scientists engaged in the vital work of drug development, the proper handling and disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent antiviral agent. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative for personnel to be thoroughly familiar with the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound, a halogenated heterocyclic organic compound, requires that it be treated as hazardous waste. Do not dispose of this compound or its solutions by pouring them down the drain, as this can have detrimental effects on aquatic life and wastewater treatment systems.

  • Waste Segregation and Collection:

    • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.

  • Decontamination of Glassware and Equipment:

    • All glassware and equipment that have come into contact with this compound must be decontaminated.

    • Perform a triple rinse with a suitable organic solvent, such as ethanol or acetone.

    • The first two rinsates are considered hazardous and must be collected and added to the "Halogenated Organic Liquid Waste" container.

    • The third rinsate, if a non-halogenated solvent is used, may be collected as non-halogenated waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Absorb liquid spills with an inert material, such as vermiculite or sand.

    • Carefully sweep up the absorbed material and any solid spill, and place it in the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area by wiping it down with a cloth soaked in alcohol (e.g., ethanol), and dispose of the cloth in the solid halogenated waste container.

  • Final Disposal:

    • All waste containers must be kept tightly sealed when not in use and stored in a cool, well-ventilated area, away from incompatible materials.

    • The ultimate disposal of the collected hazardous waste must be conducted in accordance with all applicable country, federal, state, and local regulations[1].

    • This typically involves arranging for pickup and disposal by a licensed hazardous waste management company. These companies can provide high-temperature incineration, which is the preferred method for the destruction of halogenated organic compounds[2][3].

Data Presentation: Waste Classification

While no specific quantitative limits for the disposal of this compound have been identified, the following table outlines the classification of waste generated during its handling.

Waste TypeClassificationRecommended Disposal Container
Unused or expired this compound (solid)Halogenated Organic Waste"Halogenated Organic Solid Waste"
Solutions containing this compoundHalogenated Organic Waste"Halogenated Organic Liquid Waste"
Contaminated PPE (gloves, etc.), weighing papersHalogenated Organic Waste"Halogenated Organic Solid Waste"
First two solvent rinses of glasswareHalogenated Organic Waste"Halogenated Organic Liquid Waste"
Third solvent rinse (if non-halogenated)Non-Halogenated Waste"Non-Halogenated Organic Liquid Waste"

Experimental Protocols

The procedures outlined above are based on standard laboratory practices for the handling of hazardous chemical waste. For specific in-lab chemical neutralization protocols, which should only be performed by trained personnel, please refer to established resources on the destruction of hazardous chemicals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal Waste Generate this compound Waste IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in 'Halogenated Organic Solid Waste' container IsSolid->SolidWaste Yes IsGlassware Is it contaminated glassware? IsLiquid->IsGlassware No LiquidWaste Collect in 'Halogenated Organic Liquid Waste' container IsLiquid->LiquidWaste Yes TripleRinse Perform Triple Rinse IsGlassware->TripleRinse Yes FinalDisposal Arrange for disposal by a licensed hazardous waste contractor SolidWaste->FinalDisposal LiquidWaste->FinalDisposal FirstTwoRinses Collect first two rinses in 'Halogenated Organic Liquid Waste' TripleRinse->FirstTwoRinses ThirdRinse Collect third rinse in 'Non-Halogenated Liquid Waste' TripleRinse->ThirdRinse FirstTwoRinses->FinalDisposal ThirdRinse->FinalDisposal

References

Essential Safety and Logistics for Handling (S)-Canocapavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of potent antiviral compounds like (S)-Canocapavir is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, based on available safety data and experimental protocols.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use. Change gloves frequently, especially if contaminated.
Eyes Safety glasses with side shields or gogglesGoggles are preferred when there is a risk of splashes or aerosols.
Respiratory NIOSH-approved respiratorA fit-tested N95 or higher-level respirator should be used when handling the solid compound or when there is a potential for aerosol generation.
Body Laboratory coatA fully buttoned lab coat should be worn at all times in the laboratory. Consider a disposable gown when handling larger quantities.

Operational Plan: Handling and Storage

Proper operational procedures are critical for maintaining a safe working environment and preserving the integrity of this compound.

Handling in a Laboratory Setting

This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the powdered form to minimize inhalation risk. Avoid the formation of dust and aerosols. Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste. This waste should be collected in a designated, clearly labeled, and sealed container.

Decontamination and Disposal

For liquid waste containing this compound, chemical deactivation may be necessary before disposal, in accordance with local regulations. Solid waste should be disposed of through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

This compound is a potent Hepatitis B Virus (HBV) capsid assembly modulator.[1] The following are key experimental protocols for assessing its antiviral activity in cell culture.

Antiviral Activity Assay in HepAD38 Cells

This experiment aims to determine the 50% effective concentration (EC50) of this compound in inhibiting HBV replication.

  • Cell Culture : Culture HepAD38 cells, which are a stable cell line that can be induced to replicate HBV, in a suitable medium such as DMEM with 10% fetal bovine serum.

  • Compound Treatment : Seed the HepAD38 cells in multi-well plates. After cell attachment, treat the cells with a serial dilution of this compound. Include a no-drug control.

  • Induction of HBV Replication : Induce HBV replication according to the specific protocol for the HepAD38 cell line (e.g., by tetracycline withdrawal).

  • Incubation : Incubate the cells for a defined period, typically 3 to 6 days, to allow for viral replication and the effect of the compound to manifest.

  • Quantification of HBV DNA : After incubation, lyse the cells and extract the total DNA. Quantify the levels of HBV DNA using a quantitative polymerase chain reaction (qPCR) assay.

  • Data Analysis : Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the this compound concentration.

Western Blot for HBV Core Protein

This protocol is used to analyze the expression levels of the HBV core protein (HBc), a key component of the viral capsid.

  • Sample Preparation : Following treatment with this compound as described above, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification : Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the HBV core protein.

  • Detection : After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the protein bands using a chemiluminescent substrate.

  • Analysis : Analyze the intensity of the protein bands to determine the effect of this compound on HBc expression.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiviral activity of this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Seed HepAD38 Cells B Treat with this compound A->B C Induce HBV Replication B->C D Incubate C->D E Extract DNA D->E G Lyse Cells D->G F qPCR for HBV DNA E->F I Calculate EC50 F->I H Western Blot for HBc G->H J Analyze Protein Expression H->J

References

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